Phenyl isonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQGHGIUCRECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341241 | |
| Record name | Phenyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-00-8 | |
| Record name | Phenyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl Isonicotinate: A Comprehensive Technical Guide
CAS Number: 94-00-8
This technical guide provides an in-depth overview of Phenyl isonicotinate, a heterocyclic aromatic ester of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and characterization, and explores its potential applications in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as isonicotinic acid phenyl ester or phenyl 4-pyridinecarboxylate, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a valuable resource for laboratory use and theoretical modeling.
| Property | Value | Source |
| CAS Number | 94-00-8 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| Melting Point | 72 °C | [2] |
| Boiling Point (Predicted) | 338.9 ± 15.0 °C | [2] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.96 ± 0.26 | [2] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the esterification of isonicotinic acid with phenol. A common and efficient method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, which is then reacted with phenol in the presence of a base to yield the desired ester.
Experimental Protocol: Synthesis via Isonicotinoyl Chloride
This two-step protocol outlines the synthesis of this compound starting from isonicotinic acid.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 12.3 g (0.1 mol) of isonicotinic acid.
-
Under cooling in an ice bath, cautiously add 25 mL of thionyl chloride all at once. An exothermic reaction will occur.[3]
-
Once the initial reaction subsides, heat the mixture to reflux on an oil bath for 1.5 hours.[3]
-
After reflux, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
To the crystalline residue, add 100 mL of dry diethyl ether and stir.[3]
-
Filter the resulting white precipitate, wash with an additional 50 mL of dry diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10.1 g (0.1 mol) of triethylamine to the cooled solution.
-
In a separate flask, suspend 17.8 g (0.1 mol) of isonicotinoyl chloride hydrochloride in 100 mL of the same anhydrous solvent.
-
Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol and triethylamine solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
Experimental Protocol: Purification and Characterization
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Recrystallization
-
Dissolve the purified this compound in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the phenyl group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, as well as bands corresponding to the C-O stretching and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (199.21 g/mol ).
Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented, its structural motifs—the pyridine ring and the phenyl ester group—are present in numerous biologically active compounds. Isonicotinic acid derivatives, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis.[6] The isonicotinoyl moiety is a key pharmacophore that, after metabolic activation, inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6]
Furthermore, the phenyl group is a common scaffold in medicinal chemistry. The ester linkage in this compound can be susceptible to hydrolysis by esterases in vivo, potentially releasing isonicotinic acid and phenol. This suggests that this compound could be investigated as a prodrug of isonicotinic acid or as a lead compound for the development of new therapeutic agents. Its physicochemical properties, such as lipophilicity, can be fine-tuned by modifying the phenyl ring, which is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.
The synthesis of various esters and amides of isonicotinic acid has been a strategy to develop new compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. This compound | 94-00-8 | TCI AMERICA [tcichemicals.com]
- 2. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum [chemicalbook.com]
- 6. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenyl Isonicotinate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of phenyl isonicotinate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as phenyl 4-pyridinecarboxylate, is an ester of isonicotinic acid and phenol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 199.21 g/mol | |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| CAS Number | 94-00-8 | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 70.0 to 73.0 °C | |
| Purity (by GC) | >98.0% | |
| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |
| SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | [1] |
| InChIKey | RGQQGHGIUCRECH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of isonicotinic acid with phenol. A robust method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol in the presence of a base.
This two-step procedure involves the formation of isonicotinoyl chloride hydrochloride, which is then reacted with phenol.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).
-
A vigorous evolution of gas will occur. Allow the reaction to proceed for 30 minutes, during which the temperature may rise to approximately 40°C and all the acid will dissolve.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
Add diethyl ether (200 mL) to the residue to precipitate the product.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum at 40°C to yield isonicotinoyl chloride hydrochloride as a white crystalline solid.[2]
Step 2: Synthesis of this compound
-
In a flask, suspend isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
To this stirred suspension, slowly add triethylamine (0.14 mol) over a period of 10 minutes.
-
Stir the resulting suspension at room temperature for 12 hours.
-
Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
An In-Depth Technical Guide to the Physical Properties of Phenyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of phenyl isonicotinate. Intended for professionals in research and drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind its characteristics and the methodologies for their accurate determination. We will explore its structural and spectroscopic data, thermal properties, and solubility profiles. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis, purification, and analytical characterization of this compound, ensuring scientific integrity and reproducibility. The inclusion of visual diagrams for key processes and a thoroughly referenced framework aims to empower researchers with the foundational knowledge required for the effective utilization of this compound in their work.
Introduction: The Significance of this compound in Modern Research
This compound, with the IUPAC name phenyl pyridine-4-carboxylate, is a heterocyclic aromatic ester that has garnered interest in medicinal chemistry and materials science.[1] Its rigid structure, incorporating both a pyridine ring and a phenyl group, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The isonicotinate moiety, an isomer of nicotinic acid (a form of vitamin B3), is a recognized pharmacophore present in numerous approved drugs, contributing to their biological activity and pharmacokinetic profiles. Understanding the fundamental physical properties of this compound is paramount for its effective application, from designing synthetic routes and purification strategies to formulating it for biological assays and material fabrication. This guide serves as a detailed resource for researchers, providing not only the essential physical data but also the practical knowledge to work with this compound confidently and effectively.
Molecular Structure and Core Properties
The structural arrangement of this compound dictates its fundamental physical and chemical behaviors. The molecule consists of a pyridine ring acylated with a phenoxy group at the 4-position. This combination of an electron-deficient pyridine ring and an electron-rich phenyl ring connected by an ester linkage gives rise to its characteristic properties.
Molecular Structure Diagram:
Caption: 2D structure of phenyl pyridine-4-carboxylate.
Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are essential for a variety of applications, from predicting its behavior in different environments to designing experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 94-00-8 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 70-73 °C | [2] |
| Boiling Point (Predicted) | 338.9 ± 15.0 °C | PubChem |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | PubChem |
| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |
| Synonyms | Phenyl 4-pyridinecarboxylate, Isonicotinic acid phenyl ester | [2] |
Synthesis and Purification Protocols
The reliable synthesis and effective purification of this compound are crucial first steps in any research endeavor. The following protocols are based on established esterification methods and standard purification techniques, designed to yield high-purity material suitable for a range of applications.
Synthesis of this compound via Acyl Chloride
This method involves the conversion of isonicotinic acid to its more reactive acyl chloride derivative, followed by esterification with phenol. This is a common and efficient route for the synthesis of esters from carboxylic acids that may not readily react under standard Fischer esterification conditions.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
Rationale: Isonicotinic acid is converted to isonicotinoyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent. The product is isolated as the hydrochloride salt due to the presence of the basic pyridine nitrogen.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add isonicotinic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (a few drops).
-
Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the formation of a clear solution).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.
-
Step 2: Esterification of Isonicotinoyl Chloride with Phenol
-
Rationale: The highly reactive isonicotinoyl chloride hydrochloride readily reacts with phenol in the presence of a base to neutralize the generated HCl and the hydrochloride salt, driving the reaction to completion. Triethylamine is a commonly used base for this purpose.
-
Protocol:
-
Dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the solution and cool the mixture in an ice bath.
-
In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol and triethylamine solution with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight, until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted isonicotinic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
-
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Protocol:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.
-
Add a small amount of the solvent to the flask and heat the mixture to boiling with stirring.
-
Continue to add the hot solvent dropwise until the solid just dissolves.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data and provides guidelines for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring will typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen will be the most deshielded. The protons on the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the ester linkage.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be readily identifiable by its characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbons of the pyridine and phenyl rings will appear in the aromatic region.
-
Experimental Protocol:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
-
Expected Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a key diagnostic peak for the ester functional group.
-
C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.
-
Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹ will be present due to the vibrations of the pyridine and phenyl rings.
-
Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
-
-
Experimental Protocol:
-
Prepare the sample for analysis. For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[8][9]
-
Expected Absorptions: this compound contains both pyridine and phenyl rings, which are chromophores. The conjugation between these rings through the ester linkage will result in absorption bands in the UV region. The exact λ_max will depend on the solvent used.
-
Experimental Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use a quartz cuvette to hold the sample.
-
Acquire the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Solubility Profile
The solubility of a compound is a critical physical property that influences its handling, purification, formulation, and biological activity.
-
General Solubility: this compound is expected to be soluble in a range of common organic solvents due to its aromatic character and the presence of the polar ester group. Its solubility in water is expected to be low.
-
Qualitative Solubility Observations: Based on typical purification procedures, this compound is soluble in hot alcohols like ethanol and isopropanol, and less soluble in these solvents when cold, making them suitable for recrystallization. It is also expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as other common organic solvents such as ethyl acetate, acetone, and THF. It is practically insoluble in water.[10]
Applications in Drug Discovery and Development
The isonicotinate scaffold is a key structural motif in a number of therapeutic agents. The this compound structure itself can be seen as a starting point for the development of new drug candidates.
-
Pharmacophore and Bioisostere: The pyridine ring can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological targets. The phenyl group can be modified to explore structure-activity relationships (SAR) and to modulate the compound's pharmacokinetic properties. The entire this compound moiety can be considered a bioisostere for other chemical groups in drug design, potentially improving properties such as potency, selectivity, and metabolic stability.
-
Lead Compound for Inhibitor Design: The structure of this compound can serve as a template for the design of inhibitors for various enzymes and receptors. For example, derivatives of nicotinamides (isomers of isonicotinamides) have been designed as selective cyclooxygenase-1 (COX-1) inhibitors.[]
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, moving beyond simple data presentation to offer a deeper, more practical understanding for the research scientist. By elucidating the causality behind its properties and providing robust, step-by-step protocols for its synthesis, purification, and characterization, this document aims to facilitate the confident and effective use of this versatile compound in a variety of research and development settings. The provided data, diagrams, and referenced protocols are intended to serve as a valuable and reliable resource for the scientific community.
References
- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 94-00-8 | TCI AMERICA [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 1885-14-9 CAS MSDS (Phenyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Phenyl sulfonyl acetone [webbook.nist.gov]
- 9. Dexamethasone isonicotinate [sitem.herts.ac.uk]
- 10. scribd.com [scribd.com]
Spectroscopic and Synthetic Profile of Phenyl Isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of phenyl isonicotinate, a molecule of interest in medicinal chemistry and materials science. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.81 | m | Protons on the pyridine ring adjacent to the nitrogen |
| 7.87 | m | Protons on the pyridine ring |
| 7.20 - 7.50 | m | Protons on the phenyl ring |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 168.54 | Carbonyl carbon (C=O) |
| 160.62 | Pyridine ring carbon |
| 150.79 | Pyridine ring carbon |
| 132.39 | Phenyl ring carbon |
| 129.50 | Phenyl ring carbon |
| 125.80 | Phenyl ring carbon |
| 122.95 | Pyridine ring carbon |
| 121.50 | Phenyl ring carbon |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1735 | Strong | C=O (ester) stretch |
| 1590 | Medium | C=C (aromatic ring) stretch |
| 1270 | Strong | C-O (ester) stretch |
| 750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity | Assignment |
| 199 | Moderate | Molecular Ion [M]⁺ |
| 106 | High | [C₆H₄NO]⁺ |
| 78 | High | [C₆H₅]⁺ |
| 51 | High | [C₄H₃]⁺ |
Experimental Protocols
The following protocols outline the general procedures for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This procedure is adapted from a general method for the synthesis of active esters of isonicotinic acid.[2]
Materials:
-
Isonicotinoyl chloride hydrochloride
-
Phenol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A suspension of isonicotinoyl chloride hydrochloride (1 equivalent) and phenol (1 equivalent) is prepared in anhydrous THF.
-
The mixture is stirred at room temperature.
-
Triethylamine (2.8 equivalents) is added dropwise to the suspension over a period of 10 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting suspension is filtered to remove triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectra are recorded on an NMR spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using a Fourier-transform infrared spectrometer.
Mass Spectrometry: Mass spectral data is obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Phenyl isonicotinate discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl isonicotinate, the phenyl ester of isonicotinic acid, is a pyridine carboxylate with emerging interest in medicinal chemistry. While the history of its parent compound, isonicotinic acid, is deeply intertwined with the development of the crucial anti-tuberculosis drug isoniazid, the specific discovery and early history of this compound itself are not well-documented in readily available scientific literature. This guide provides a comprehensive overview of the known synthetic methods, physicochemical properties, and recent investigations into the biological activities of this compound, serving as a technical resource for researchers in drug discovery and development.
Introduction
Isonicotinic acid, a derivative of pyridine, gained significant prominence in the mid-20th century as the precursor to isoniazid, a cornerstone in the treatment of tuberculosis. The exploration of various derivatives of isonicotinic acid has been a continuous effort in the search for novel therapeutic agents. This compound, as an ester of this important scaffold, represents a molecule with potential for diverse biological applications. This document consolidates the available technical information on this compound, focusing on its synthesis, properties, and known biological effects.
History of Discovery
Despite extensive research, the specific details surrounding the initial discovery and synthesis of this compound remain elusive. Historical chemical literature, including major 19th and early 20th-century chemical journals, does not provide a clear record of its first preparation or the scientist responsible. The focus of early research on isonicotinic acid derivatives was heavily centered on amides and hydrazides due to the groundbreaking discovery of isoniazid's anti-tubercular activity in the 1940s. It is plausible that this compound was synthesized as part of broader investigations into the esters of isonicotinic acid, but a seminal publication marking its discovery is not apparent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₂ | N/A |
| Molecular Weight | 199.21 g/mol | N/A |
| CAS Number | 94-00-8 | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 71-74 °C | N/A |
| Boiling Point | 314.9 °C at 760 mmHg | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane. | [1] |
Synthesis of this compound
While the original synthesis protocol is unknown, modern methods for the preparation of this compound and other esters of isonicotinic acid are well-established.
Esterification using Dicyclohexylcarbodiimide (DCC)
A common laboratory-scale method for the synthesis of this compound involves the coupling of isonicotinic acid with phenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Isonicotinic acid, phenol, and a catalytic amount of DMAP are dissolved in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0 °C.[1]
-
A solution of DCC in the same solvent is added dropwise to the cooled mixture with stirring.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12 hours).[1]
-
The by-product, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.[1]
-
The filtrate is then washed with appropriate aqueous solutions to remove any remaining reactants and catalyst.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Logical Relationship of DCC Coupling:
References
An In-depth Technical Guide to the Core Properties of Phenyl Pyridinecarboxylates and Related Phenylpyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Phenyl 4-pyridinecarboxylate (Phenyl isonicotinate) and its closely related, more extensively studied isomers and analogues, including 4-Phenylpyridine and Phenyl 3-pyridinecarboxylate (Phenyl nicotinate). Due to the limited availability of in-depth experimental data for Phenyl 4-pyridinecarboxylate, this guide adopts a comparative approach to present a more complete picture of the phenylpyridine scaffold. The document includes detailed experimental protocols for synthesis and analysis, quantitative data summarized in structured tables, and visualizations of key experimental workflows and conceptual relationships to aid in research and development.
Introduction and Nomenclature
The phenylpyridine core structure is a significant scaffold in medicinal chemistry and materials science. This guide focuses on derivatives where a phenyl group is linked to a pyridine ring, either directly or via a carboxylate ester linkage. The nomenclature of these compounds can be specific, and slight variations in naming can refer to distinct isomers with different properties.
-
Phenyl 4-pyridinecarboxylate (this compound): An ester formed from isonicotinic acid (pyridine-4-carboxylic acid) and phenol.
-
4-Phenylpyridine: A biphenyl-like structure where a phenyl group is directly attached to the 4-position of the pyridine ring.
-
Phenyl 3-pyridinecarboxylate (Phenyl nicotinate): An ester formed from nicotinic acid (pyridine-3-carboxylic acid) and phenol.
This document will present data for these compounds, clearly delineating the information for each to provide a thorough understanding of their individual and comparative properties.
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for Phenyl 4-pyridinecarboxylate and 4-Phenylpyridine.
Table 1: Physicochemical Properties of Phenyl 4-pyridinecarboxylate (this compound)
| Property | Value | Reference |
| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |
| Synonyms | This compound, Isonicotinic acid phenyl ester | [1][2] |
| CAS Number | 94-00-8 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [2] |
| Melting Point | 72 °C | [2] |
| Boiling Point | 338.9±15.0 °C (Predicted) | [2] |
| Density | 1.199±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.96±0.26 (Predicted) | [2] |
| LogP | 2.5 | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
Table 2: Physicochemical Properties of 4-Phenylpyridine
| Property | Value | Reference |
| IUPAC Name | 4-phenylpyridine | [3] |
| Synonyms | p-Phenylpyridine, 4-Azabiphenyl | [3][4] |
| CAS Number | 939-23-1 | [4][5] |
| Molecular Formula | C₁₁H₉N | [4] |
| Molecular Weight | 155.20 g/mol | [3] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 274-275 °C | [4][5] |
| pKa | 5.45±0.10 (Predicted) | [4] |
| LogP | 2.59 | [3] |
| Appearance | Light yellow to beige crystalline powder | [4] |
| Water Solubility | Soluble | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
Table 3: Spectroscopic Data for 4-Phenylpyridine
| Technique | Key Data and Observations |
| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[1][6][7] |
| ¹³C NMR | Spectra available, confirming the carbon skeleton.[8] |
| Mass Spec. | Molecular ion peak (M+) at m/z 155 is prominent. Fragmentation patterns can distinguish it from its isomers.[3][9][10] |
| IR | Characteristic peaks for aromatic C-H and C=C stretching.[3] |
Table 4: Spectroscopic Data for Phenyl 4-pyridinecarboxylate
| Technique | Key Data and Observations |
| ¹H NMR | Spectra available.[11] |
| IR | Data available, including spectra for the crystalline phase.[12] |
| Mass Spec. | GC-MS data available.[12] |
| UV-Vis | Spectra available.[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research.
Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the synthesis of biaryl compounds like 4-Phenylpyridine.
General Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 4-chloropyridine or 4-iodopyridine, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required duration (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or Et₂O) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure 4-Phenylpyridine.[9][13][14][15][16]
Synthesis of Phenyl 4-pyridinecarboxylate (this compound)
General Procedure:
-
Reactant Preparation: To a stirred suspension of isonicotinoyl chloride hydrochloride (1.0 eq) and a phenol (1.0 eq) in a suitable solvent like THF, add a base such as triethylamine (2.8 eq) dropwise.
-
Reaction Execution: The reaction is typically stirred at room temperature for several hours (e.g., 12 hours).
-
Work-up and Purification: The resulting suspension is filtered, and the filtrate is concentrated. The crude product can then be purified by recrystallization from a suitable solvent (e.g., 2-propanol) to yield the desired phenyl pyridinecarboxylate.[17]
Pharmacological Properties and Biological Activities
Phenylpyridine derivatives have shown a range of biological activities, making them interesting scaffolds for drug discovery.
Enzyme Inhibition
4-Phenylpyridine has been identified as an inhibitor of several enzymes, most notably NADH dehydrogenase (Complex I) in the mitochondrial respiratory chain.[4][18] The mechanism of inhibition is thought to involve the binding of the compound to the enzyme, disrupting the electron transport chain.
Anticancer and Anti-inflammatory Potential
Derivatives of phenylpyridine have been investigated for their anticancer and anti-inflammatory properties. Some 3-phenylpyridine derivatives have been designed as analogs of Combretastatin A-4, a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][19] Additionally, certain derivatives have shown potential as selective COX-2 inhibitors for the treatment of inflammation.[19]
In Vitro Enzyme Inhibition Assay Protocol
A general protocol for assessing the inhibitory activity of a compound against a target enzyme is outlined below.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compound (e.g., a phenylpyridine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
96-well microplate and a microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of the enzyme, substrate, and test compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the enzyme solution and different concentrations of the test compound. Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20][21][22][23][24]
Structure-Activity Relationships (SAR)
The biological activity of phenylpyridine derivatives is highly dependent on their structural features.
-
Substitution Pattern: The position of the phenyl group on the pyridine ring, as well as the nature and position of substituents on both rings, can significantly impact activity. For example, in some series, electron-donating groups on the phenyl ring were found to be better tolerated for certain biological activities.[5][25][26]
-
Linker: The nature of the linkage between the phenyl and pyridine moieties (direct C-C bond vs. ester) defines the class of the compound and its overall properties, including stability and hydrogen bonding capabilities.
Safety and Handling
Phenyl 4-pyridinecarboxylate is classified as causing skin irritation and serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
The phenylpyridine scaffold, encompassing compounds like Phenyl 4-pyridinecarboxylate and 4-Phenylpyridine, represents a versatile platform for the development of new therapeutic agents and functional materials. While in-depth data on Phenyl 4-pyridinecarboxylate itself is limited, the available information on its isomers and analogues provides valuable insights into the properties and potential applications of this class of compounds. This technical guide serves as a foundational resource for researchers, providing key data and experimental protocols to facilitate further investigation into the promising field of phenylpyridine derivatives.
References
- 1. 4-Phenylpyridine(939-23-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Phenylpyridine(939-23-1) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Phenylpyridine(939-23-1) MS [m.chemicalbook.com]
- 11. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. quora.com [quora.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Phenyl Isonicotinate: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known safety and hazard information for Phenyl Isonicotinate (CAS No. 94-00-8). The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this compound.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its effects on the skin and eyes.[1][2]
GHS Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][2] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P280 | Wear protective gloves/eye protection/face protection.[1][2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |
Toxicological Data
A significant data gap exists for the quantitative toxicological profile of this compound. Standard acute toxicity studies to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values have not been reported in the publicly available literature. Safety Data Sheets for this compound explicitly state "No data available" for acute toxicity.[2]
| Toxicity Endpoint | Route of Exposure | Species | Value |
| LD50 (Acute Oral) | Oral | - | No data available |
| LD50 (Acute Dermal) | Dermal | - | No data available |
| LC50 (Acute Inhalation) | Inhalation | - | No data available |
Due to the lack of specific data, a cautious approach is warranted, treating the substance as potentially harmful if ingested, inhaled, or absorbed through the skin. The primary known hazards are skin and severe eye irritation.[1][2]
Experimental Protocols for Hazard Assessment
In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to assess its primary hazards: skin and eye irritation. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A 0.5 g amount of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.
-
Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.
-
Scoring: The reactions are scored according to a standardized grading system. The reversibility of the observed effects is also assessed.
Serious Eye Damage/Eye Irritation Testing (based on OECD Guideline 405)
Objective: To determine the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.
Methodology:
-
Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the ocular lesions is scored using a standardized system. The reversibility of the effects is monitored for up to 21 days if necessary.
Proposed Metabolic Pathway
Caption: Proposed metabolic hydrolysis of this compound.
The toxicity of the resulting metabolites, particularly phenol, is a critical consideration. Phenol is a well-documented toxicant that can cause a wide range of adverse health effects.
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for the safety and hazard assessment of a chemical substance like this compound, starting from initial identification to risk management.
References
Phenyl Isonicotinate: A Technical Material Safety Data Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for Phenyl isonicotinate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and clear data presentation.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |
| Molecular Weight | 199.21 g/mol | TCI Chemicals |
| IUPAC Name | phenyl pyridine-4-carboxylate | PubChem[1] |
| CAS Number | 94-00-8 | PubChem[1] |
| Appearance | White to Light yellow to Light orange powder to crystal | TCI Chemicals |
| Melting Point | 70.0 to 73.0 °C (Specification) 72 °C (Reference) | TCI Chemicals, LookChem[2] |
| Boiling Point (Predicted) | 338.9 ± 15.0 °C | LookChem[2] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | LookChem[2] |
| pKa (Predicted) | 2.96 ± 0.26 | LookChem[2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye contact.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
Source: PubChem[1], TCI Chemicals[3]
Experimental Protocols for Hazard Determination
The following sections detail the standardized experimental methodologies used to determine the hazard classifications of chemical substances like this compound.
Skin Irritation Testing
The "Skin Irritation: Category 2" classification is typically determined using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method . This in vitro method is preferred for animal welfare reasons.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the upper layers of human skin.
-
Procedure:
-
A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).
-
After the exposure period, the tissue is thoroughly rinsed to remove the test substance.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product. The amount of colored product is measured spectrophotometrically and is proportional to the number of viable cells.
-
Classification Criteria:
-
Irritant (Category 2): If the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Non-Irritant: If the mean tissue viability is > 50% of the negative control.
-
Serious Eye Damage Testing
The "Serious Eye Damage: Category 1" classification is determined based on the potential for a substance to cause irreversible eye damage. The standard method is the OECD Test Guideline 405: Acute Eye Irritation/Corrosion , which is an in vivo test.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance (e.g., 0.1 mL of a solution or 100 mg of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second to prevent loss of the substance.
-
The eyes are not washed out after instillation.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is graded according to a numerical scoring system (Draize scale).
-
Classification Criteria:
-
Serious Eye Damage (Category 1): If the substance produces:
-
Effects on the cornea, iris, or conjunctiva that are not fully reversible within 21 days.
-
In at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 3 and/or iritis > 1.5.
-
-
References
The Diverse Biological Activities of Pyridinecarboxylic Acid Esters: A Technical Guide for Researchers
Abstract
Pyridinecarboxylic acid esters represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of their multifaceted pharmacological effects, including their roles as enzyme inhibitors, anticancer agents, antimicrobial compounds, and anti-inflammatory molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways. The structural framework of pyridinecarboxylic acid, with its electron-deficient aromatic ring and the versatile carboxylic group, allows for extensive chemical modifications, facilitating interactions with a wide array of biological targets.[1] This guide synthesizes current knowledge to aid in the rational design and development of novel therapeutics based on this privileged scaffold.
Introduction
Pyridinecarboxylic acids, existing as three isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their corresponding esters are foundational scaffolds in medicinal chemistry.[1][2] These compounds have historically led to the development of numerous drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions.[1][2][3] The biological activity of these esters is intrinsically linked to their structural features. The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the ester functional group can be tailored to modulate properties such as lipophilicity, cell permeability, and metabolic stability, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[1] This guide will explore the key biological activities of pyridinecarboxylic acid esters, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Enzyme Inhibition
Pyridinecarboxylic acid esters have emerged as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1][3] Pharmaceutical companies have developed enzyme inhibitors with nanomolar potency based on these scaffolds.[3]
Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridinecarboxylic acid derivatives have been successfully developed as kinase inhibitors.[1][2]
Table 1: Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound Class/Derivative | Target Kinase | IC50 (nM) | Reference |
| Furo[3,2-b]pyridin-3-ol derivative | CLK1 | 15 | [1] |
| Furo[3,2-b]pyridin-3-ol derivative | CLK2 | 25 | [1] |
| Furo[3,2-b]pyridin-3-ol derivative | CLK3 | 50 | [1] |
| Furo[3,2-b]pyridin-3-ol derivative | CLK4 | 10 | [1] |
| Furo[3,2-b]pyridin-3-ol derivative | DYRK1A | 150 | [1] |
| Pyridine derivatives | VRK1 | ~150 | [4] |
| Pyrazolopyridine derivatives | CDK2/cyclin A2 | 240 - 3520 | [5] |
| Pyridine-based compound 12 | PIM-1 | 14.3 | [6] |
| Isothiazolo[4,5-b]pyridine derivative 2 | GAK | 14 | [7] |
| Isothiazolo[4,3-b]pyridine derivative 3 | GAK | 24 | [7] |
Other Enzyme Inhibition
Beyond kinases, these esters have shown inhibitory activity against a range of other enzymes. For instance, isonicotinic acid hydrazide (isoniazid), a well-known anti-tuberculosis drug, and its derivatives act by inhibiting mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis.[8] Some analogs have also demonstrated inhibitory effects on α-amylase and carboxypeptidase A.[9]
Anticancer Activity
The anticancer properties of pyridinecarboxylic acid esters are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival. However, other mechanisms, such as the induction of apoptosis and cell cycle arrest, also play a significant role.[10]
Table 2: Cytotoxic Activity of Pyridinecarboxylic Acid Esters and Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-butyl-2-pyridine carboxylic acid | HepG-2 (Liver Cancer) | 177.25 µg/ml | [3] |
| 5-butyl-2-pyridine carboxylic acid | MCF-7 (Breast Cancer) | 256.97 µg/ml | [3] |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Various human cancer cell lines | Low micromolar | [10] |
| Pyridine-based compound 12 | MCF-7 (Breast Cancer) | 0.5 | [6] |
| Pyridine-based compound 12 | HepG2 (Liver Cancer) | 5.27 | [6] |
| Pyridine-based compound 11 | MCF-7 (Breast Cancer) | 0.73 | [6] |
| Pyridine-based compound 6 | HepG2 (Liver Cancer) | 6.6 | [6] |
| Pyridine dicarboxylic acid-metal complex VI | SMMC-7721 (Liver Cancer) | 21.80 | [11] |
Antimicrobial Activity
Pyridinecarboxylic acid esters have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. Nicotinic acid derivatives, for example, have shown promising effects against Gram-positive bacteria.[1] Isonicotinic acid hydrazide esters are particularly notable for their potent antimycobacterial activity.[8]
Table 3: Antimicrobial Activity of Pyridinecarboxylic Acid Esters and Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL or µM) | Reference |
| Nicotinic acid acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | [1] |
| Nicotinic acid acylhydrazone 5 & 13 | Gram-positive bacteria | 1.95–15.62 µg/mL | [1] |
| Isonicotinic acid hydrazide esters | Mycobacterium tuberculosis H37Rv | ≤0.125 µM | [8] |
| Isonicotinic acid hydrazide esters | Multidrug-resistant M. tuberculosis | from 8 µM | [8] |
| Isonicotinic acid hydrazide esters | M. kansasii | from 0.25 µM | [8] |
| Isonicotinic acid hydrazide esters | M. avium | from 32 µM | [8] |
Anti-inflammatory Activity
Certain pyridinecarboxylic acid derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[12][13][14][15] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a pyridinecarboxylic acid ester against a specific protein kinase.[1]
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyridinecarboxylic acid ester)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (pyridinecarboxylic acid ester)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound (antimicrobial pyridinecarboxylic acid ester)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.[16][17]
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[17][18]
-
Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).[17]
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyridinecarboxylic acid esters is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective drugs.
NF-κB Signaling Pathway in Inflammation
As mentioned, a key anti-inflammatory mechanism of some pyridine derivatives is the inhibition of the NF-κB pathway.[12][13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Certain pyridine derivatives can interfere with this cascade, for example, by preventing the phosphorylation and degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.[12]
Caption: Inhibition of the NF-κB signaling pathway by pyridinecarboxylic acid esters.
Experimental Workflow for Biological Activity Screening
A typical workflow for screening and characterizing the biological activity of novel pyridinecarboxylic acid esters is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Phenyl Isonicotinate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide explores the significance of phenyl isonicotinate as a core structural motif and key intermediate in the discovery and development of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its incorporation into more complex molecules has yielded potent inhibitors for various biological targets, particularly in the fields of oncology and anti-inflammatory research. This document provides a comprehensive overview of its synthesis, chemical properties, and its application in the creation of bioactive derivatives, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.
This compound: A Core Moiety
This compound is a chemical compound with the molecular formula C₁₂H₉NO₂.[1] It consists of a pyridine ring substituted with a phenyl ester group at the 4-position. This structure serves as a valuable scaffold in medicinal chemistry, offering sites for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Its primary role in drug discovery is as a versatile chemical intermediate, providing a foundational structure for the synthesis of a wide range of more complex and biologically active molecules.[][3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of isonicotinic acid with phenol. A common and effective method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the synthesis of active esters of isonicotinic acid.[5][6]
Step 1: Preparation of Isonicotinoylchloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF) (1 mL), carefully add thionyl chloride (60 mL).
-
A vigorous evolution of gas will occur. After 30 minutes, the isonicotinic acid will dissolve, and the temperature will rise to approximately 40°C.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
Add diethyl ether (200 mL) to the residue and stir.
-
Filter the resulting crude product, wash it with diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoylchloride hydrochloride as a white crystalline solid.[5]
Step 2: Synthesis of this compound
-
To a stirred suspension of isonicotinoylchloride hydrochloride (0.05 mol) and phenol (0.05 mol) in tetrahydrofuran (THF) (100 mL), add triethylamine (0.14 mol) over a period of 10 minutes.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., hexane) and treat with activated carbon.
-
Filter the solution and remove the solvent to yield this compound. Further purification can be achieved by recrystallization.
Applications of this compound Derivatives in Drug Discovery
The true potential of the this compound scaffold is realized in its derivatives, where modifications to the core structure lead to significant biological activity.
Anticancer Activity: Aurora A Kinase Inhibition
A series of novel pyrazole derivatives incorporating an isonicotinoyl moiety have been synthesized and evaluated for their anticancer activity. One promising compound, a 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative, has been identified as a potent inhibitor of Aurora-A kinase.
Signaling Pathway: Aurora A Kinase in Cell Cycle Regulation
Aurora A kinase is a key regulator of mitotic events, and its overexpression is linked to tumorigenesis.[7][8] Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Isonicotinoyl Derivatives
The following table summarizes the in vitro anticancer activity of a key isonicotinoyl pyrazole derivative (P-6) against human cancer cell lines and its inhibitory effect on Aurora-A kinase.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| P-6 | HCT 116 | Cytotoxicity (MTT) | 0.37 |
| MCF-7 | Cytotoxicity (MTT) | 0.44 | |
| - | Aurora-A Kinase Inhibition | 0.11 ± 0.03 | |
| VX-680 (Standard) | - | Aurora-A Kinase Inhibition | - |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
In Vitro Kinase Inhibition Assay
This is a general protocol for a fluorescence-based in vitro kinase assay.
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., Aurora A), a suitable substrate (e.g., a biotinylated peptide), and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a specified period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add detection reagents. For a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would include a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.[10]
-
Signal Measurement: Measure the fluorescent signal, which is proportional to the extent of substrate phosphorylation. A decrease in signal indicates kinase inhibition.
Anti-inflammatory Activity: ROS Inhibition
Isonicotinate derivatives have also demonstrated significant anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS).
Signaling Pathway: Role of ROS in Inflammation
Excessive production of ROS by immune cells at sites of inflammation can lead to tissue damage and perpetuate the inflammatory response.[11]
Quantitative Data: Anti-inflammatory Activity of Isonicotinates
The following table presents the in vitro anti-inflammatory activity of isonicotinate derivatives, measured as the inhibition of ROS production.
| Compound | Assay Type | IC₅₀ (µg/mL) |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 |
Experimental Protocol: ROS Inhibition Assay
This protocol describes a general method for measuring cellular ROS production using a fluorescent probe like DCFH-DA.
-
Cell Culture: Culture cells (e.g., human blood cells) under standard conditions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test isonicotinate derivative.
-
ROS Induction: Induce ROS production using a stimulant (e.g., tert-Butyl hydroperoxide - TBHP).
-
Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence compared to the control indicates inhibition of ROS production.[3]
Conclusion
This compound serves as a valuable and versatile platform in drug discovery. While its direct biological activities are not a primary focus, its role as a key chemical intermediate is well-established. By functionalizing the this compound core, researchers have successfully developed potent and selective inhibitors targeting key players in cancer and inflammation, such as Aurora A kinase and reactive oxygen species. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to leverage the chemical tractability and proven utility of the this compound motif in their drug discovery endeavors.
References
- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]
Phenyl Isonicotinate: A Versatile Intermediate in Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl isonicotinate, the phenyl ester of isonicotinic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), it serves as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring a reactive ester group and a pyridine ring, allows for diverse chemical transformations, making it a valuable precursor for novel compounds with significant biological activities. Derivatives of isonicotinic acid have been shown to possess anti-inflammatory, analgesic, and antimicrobial properties.[2][3] This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | phenyl pyridine-4-carboxylate | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.20 g/mol | [1] |
| CAS Number | 94-00-8 | [1] |
| Appearance | White to light yellow powder/crystal | N/A |
| Melting Point | 70.0 to 73.0 °C | N/A |
| Purity | >98.0% (GC) | N/A |
Synthesis of this compound
The most common method for the synthesis of this compound is the esterification of isonicotinic acid with phenol. This reaction is typically facilitated by a coupling agent in an aprotic solvent.
Experimental Protocol: Synthesis via DCC/DMAP Coupling
This protocol describes the synthesis of this compound from isonicotinic acid and phenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Isonicotinic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 equivalent) and phenol (1.1 equivalents) in anhydrous dichloromethane.
-
To this solution, add 4-dimethylaminopyridine (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Logical Workflow for this compound Synthesis
Applications as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of compounds, particularly amides, by leveraging the reactivity of the ester functional group.
Synthesis of Isonicotinamides
The ester group of this compound can be readily displaced by amines to form the corresponding isonicotinamides. This is a common strategy in the synthesis of bioactive molecules.
Experimental Protocol: Synthesis of N-benzylisonicotinamide
This protocol details the reaction of this compound with benzylamine to produce N-benzylisonicotinamide.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add benzylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-benzylisonicotinamide.
Reaction Pathway for N-benzylisonicotinamide Synthesis
Spectroscopic Data
The structural identity and purity of this compound are confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description | Source |
| ¹H NMR | Spectra available for reference. | [4] |
| ¹³C NMR | Spectra available for reference. | [4] |
| IR Spectroscopy | Characteristic peaks for C=O (ester) and C-O stretching, as well as aromatic C-H and C=C bonds. | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z = 199. | [1] |
Safety and Handling
This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is essential.
| Safety Information | Details | Source |
| GHS Pictograms | Danger | [1] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage. | [1] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P310 | [1] |
Biological Significance of Derivatives and Relevant Signaling Pathways
Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[5] The inhibition of the COX-2 pathway reduces the production of prostaglandins, which are key mediators of inflammation.[6][7] Another critical pathway in inflammation is the NF-κB signaling pathway, which controls the transcription of pro-inflammatory genes.[8][9] The development of novel isonicotinic acid derivatives often targets these pathways to achieve therapeutic effects.
Simplified COX-2 Signaling Pathway in Inflammation
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its ester group make it an ideal starting material for constructing a diverse range of molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in drug discovery and development, enabling the efficient design and synthesis of next-generation pharmaceuticals.
References
- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR [m.chemicalbook.com]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Phenyl Isonicotinate
Introduction
Phenyl isonicotinate is a chemical compound of interest in organic synthesis and medicinal chemistry, serving as a key intermediate in the development of various pharmaceutical agents. It is the ester formed from isonicotinic acid and phenol. This document provides a detailed protocol for the synthesis of this compound, primarily focusing on the acylation of phenol using an activated derivative of isonicotinic acid, specifically isonicotinoyl chloride. This method is generally preferred over direct esterification with the carboxylic acid due to the low nucleophilicity of the phenolic hydroxyl group.[1][2]
Reaction Scheme
The synthesis proceeds in two main stages: the activation of isonicotinic acid to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂), followed by the esterification reaction with phenol in the presence of a base like triethylamine (TEA) to neutralize the generated HCl.
Stage 1: Formation of Isonicotinoyl Chloride Hydrochloride
Stage 2: Esterification
A logical workflow for this synthesis is presented below.
Materials and Equipment
Reagents:
-
Isonicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Phenol
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexane
-
Activated Carbon
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Stirring plate and magnetic stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from a general procedure for preparing active esters of pyridine carboxylic acids.[3]
Part 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (e.g., 24.6 g, 0.2 mol) and a catalytic amount of DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature in a fume hood.
-
A vigorous evolution of gas (SO₂ and HCl) will occur. The reaction is exothermic, and the temperature may rise to around 40°C.
-
Continue stirring for approximately 30 minutes, by which time all the solid isonicotinic acid should have dissolved.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add diethyl ether (200 mL) to the residue and stir to precipitate the product.
-
Filter the crude product, wash it with diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoyl chloride hydrochloride as a white crystalline solid, which is sufficiently pure for the next step.[3]
Part 2: Synthesis of this compound
-
In a round-bottom flask, prepare a suspension of isonicotinoyl chloride hydrochloride (e.g., 0.05 mol) and phenol (e.g., 0.05 mol) in anhydrous THF (100 mL).
-
Cool the stirred suspension in an ice bath.
-
Slowly add triethylamine (e.g., 0.14 mol) to the suspension over a period of 10 minutes.
-
Remove the ice bath and continue stirring the suspension at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate in vacuo to obtain the crude product.
Part 3: Purification
-
Dissolve the crude residue in a suitable solvent like hexane (e.g., 300 mL).
-
Treat the solution with a small amount of activated carbon to remove colored impurities.
-
Filter the solution to remove the activated carbon.
-
Remove the solvent under reduced pressure. The resulting product can be further purified by crystallization (e.g., from 2-propanol or hexane) to yield pure this compound.
The overall chemical transformation is depicted in the diagram below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉NO₂ | [4] |
| Molecular Weight | 199.20 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 70.0 - 73.0 °C | [5] |
| Boiling Point | 338.9 ± 15.0 °C (Predicted) | [5] |
| CAS Number | 94-00-8 |[4] |
Table 2: Characterization Data for Similar Isonicotinic Acid Esters Note: Specific data for this compound was not fully detailed in the provided search results. The following data for a similar active ester, Isonicotinic acid 4-nitrophenyl ester, is provided for illustrative purposes.[3]
| Data Type | Observed Peaks / Values |
|---|---|
| ¹H-NMR (300 MHz, CDCl₃) | δ: 8.88 (m, 2H), 8.35 (m, 2H), 7.99 (m, 2H), 7.44 (m, 2H) |
| ¹³C-NMR (63 MHz, CDCl₃) | δ: 162.80, 154.91, 150.88, 146.0, 135.76, 125.31, 123.05, 122.32 |
| Mass Spec (EI) | m/z: 245 (M⁺), 106, 78, 51 |
| IR (KBr pellet, cm⁻¹) | 3462, 3116, 1746 (C=O stretch), 1615, 1594, 1525, 1357 |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound: Causes skin irritation and serious eye damage.[4] Avoid contact with skin and eyes.
-
Phenol: Toxic and corrosive. Can cause severe skin burns.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
The overall reaction should be conducted in a fume hood, and appropriate safety precautions for handling corrosive and toxic reagents should be strictly followed.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]
Application Notes and Protocols: Esterification of Isonicotinic Acid with Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of isonicotinic acid with phenol to produce phenyl isonicotinate is a reaction of significant interest in medicinal chemistry and materials science. Phenyl esters of carboxylic acids are valuable intermediates in organic synthesis, and the isonicotinoyl moiety is a key structural feature in numerous pharmaceuticals. This document provides detailed protocols for the synthesis of this compound, summarizing reaction conditions and potential applications in drug discovery.
This compound and its derivatives are explored for their potential as bioactive molecules. The pyridine ring of isonicotinic acid can participate in hydrogen bonding and metal coordination, while the phenyl group can be substituted to modulate physicochemical properties such as lipophilicity and metabolic stability. This makes the synthesis of such esters a key step in the development of new chemical entities.[1][2]
Materials and Methods
Materials
-
Isonicotinic acid
-
Phenol
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Titanium dioxide (TiO₂) (catalyst)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
Experimental Protocols
Two primary methods for the esterification of isonicotinic acid with phenol are presented below. Method A involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, followed by reaction with phenol. Method B describes a direct, one-pot synthesis using a solid-phase catalyst.
Method A: Two-Step Synthesis via Isonicotinoyl Chloride
This method is based on the principle of activating the carboxylic acid by converting it to an acid chloride, which then readily reacts with the phenol.[3]
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [3]
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 mL) in a round-bottom flask, carefully add thionyl chloride (60 mL) at room temperature.
-
A vigorous evolution of gas will occur. Continue stirring for 30 minutes, by which time the solid should have dissolved and the temperature may have risen to approximately 40°C.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether (200 mL) and stir to precipitate the product.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum at 40°C. This yields isonicotinoylchloride hydrochloride as a white crystalline solid.
Step 2: Esterification of Phenol with Isonicotinoyl Chloride Hydrochloride
-
In a separate flask, dissolve phenol (1.88 g, 20 mmol) in a suitable solvent like dichloromethane (DCM).
-
Add isonicotinoyl chloride hydrochloride (3.56 g, 20 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add triethylamine (2.79 mL, 20 mmol) to neutralize the hydrochloride and catalyze the reaction.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M NaOH solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method B: Direct Catalytic Esterification
This method provides a more direct route, avoiding the isolation of the acid chloride intermediate. It utilizes a solid catalyst which can often be recovered and reused.
-
In a round-bottom flask, combine isonicotinic acid (2.46 g, 20 mmol), phenol (1.88 g, 20 mmol), and a catalytic amount of titanium dioxide (TiO₂) (0.16 g, 2 mmol).
-
The reaction can be performed under solvent-free conditions by stirring the mixture at 25°C for 30 minutes. Alternatively, a solvent such as toluene can be used, and the mixture can be heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, add diethyl ether (25 mL) to the mixture and filter to remove the catalyst.
-
Wash the filtrate with a 15% NaOH solution (10 mL) to remove any unreacted phenol.
-
Subsequently, wash the organic layer with saturated NaHCO₃ solution (10 mL) and water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound based on the described methods. The values are indicative and may vary based on specific experimental conditions.
| Parameter | Method A (Two-Step) | Method B (Direct Catalytic) | Reference |
| Reactants | Isonicotinoyl chloride, Phenol | Isonicotinic acid, Phenol | [3] |
| Catalyst/Reagent | Triethylamine | TiO₂ | [3] |
| Solvent | Dichloromethane | Solvent-free or Toluene | [3] |
| Reaction Time | ~12 hours | 30 min - several hours | [3] |
| Temperature | Room Temperature | 25°C to reflux | |
| Yield | >80% (expected) | Up to 92% (for similar esters) | |
| Purity | >98% (after chromatography) | >98% (after chromatography) | |
| Melting Point | 70-73 °C | 70-73 °C |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules for drug discovery. The isonicotinic acid framework is present in drugs like isoniazid, a cornerstone in tuberculosis treatment. Esters of isonicotinic acid are important intermediates in the synthesis of various pharmaceuticals.[4][5]
The phenyl group can act as a bioisostere for other aromatic or heteroaromatic rings, allowing for the fine-tuning of a drug candidate's pharmacological profile.[6] The introduction of substituents on the phenyl ring can modulate properties such as receptor binding affinity, metabolic stability, and pharmacokinetic parameters. This strategy is widely employed in medicinal chemistry to optimize lead compounds.[1][7] The synthesis of a library of this compound analogs can be a crucial step in structure-activity relationship (SAR) studies to identify novel therapeutic agents.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 5. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 6. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response [mdpi.com]
Application Notes and Protocols: Phenyl Isonicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of phenyl isonicotinate, a valuable building block in medicinal chemistry and drug development. The pyridine moiety is a common scaffold in many pharmaceuticals, and isonicotinic acid derivatives, in particular, are explored for a wide range of therapeutic applications.[1][2] This document outlines several synthetic routes to this compound, offering flexibility in reagent choice and reaction conditions to suit various laboratory settings.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several methods, primarily involving the esterification of isonicotinic acid or the acylation of phenol with a derivative of isonicotinic acid. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
A common and effective strategy involves a two-step process: the conversion of isonicotinic acid to its more reactive acid chloride, followed by reaction with phenol.[3][4] Direct esterification methods using coupling agents or specialized catalysts are also viable alternatives.
Data Summary of Reaction Conditions
The following table summarizes quantitative data for key synthetic methods for this compound and related active esters, providing a comparative overview of different approaches.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Acid Chloride Route | Isonicotinoyl chloride hydrochloride, Phenol (or substituted phenol), Triethylamine | - | THF | Room Temperature | 12 h | High | [3][4] |
| DCC Coupling | Isonicotinic acid, Phenol | N,N'-Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂ | Not specified | - | - | [3][4] |
| Thionyl Chloride Esterification | Isonicotinic acid, Methanol (adaptable for Phenol) | Thionyl chloride (SOCl₂) | Methanol | 50 °C | 12 h | - | [5] |
| Borate-Sulfuric Acid Catalysis | Carboxylic acid, Phenol | Borate-Sulfuric acid catalyst complex | Xylene (optional) | 75-285 °C | - | - | [6] |
| Silica-Sulfuric Acid Catalysis (MW) | Nicotinic acid, Phenol | SiO₂-SO₃H | - | 90-120 °C | 9 min | ~96% | [7] |
| Silica-Sulfuric Acid Catalysis (Heat) | Nicotinic acid, Phenol | SiO₂-SO₃H | - | 90-120 °C | 5 h | ~94% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Isonicotinoyl Chloride Hydrochloride
This two-step protocol is a reliable method for synthesizing this compound.
Step 1: Preparation of Isonicotinoyl Chloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL) at room temperature.[3][4]
-
A vigorous evolution of gas will occur. After approximately 30 minutes, the isonicotinic acid will dissolve, and the temperature will rise to about 40°C.[4]
-
Remove the excess thionyl chloride in vacuo.
-
Add diethyl ether (200 mL) to the residue and stir.
-
Filter the resulting solid, wash with diethyl ether, and dry in vacuo at 40°C to yield isonicotinoyl chloride hydrochloride as a white crystalline solid (Yield: ~35.0 g, 98%).[3][4]
Step 2: Synthesis of this compound
-
Prepare a stirred suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in tetrahydrofuran (THF, 100 mL).
-
Slowly add triethylamine (0.14 mol) to the suspension over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Filter the suspension and concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Direct Esterification using a Solid Acid Catalyst (Microwave-Assisted)
This protocol is adapted from the synthesis of phenyl nicotinate and offers a rapid and efficient method.[7]
-
In a microwave reactor vessel, combine nicotinic acid (1.00 mmol), phenol (1.00 mmol), and the SiO₂-SO₃H catalyst (10% w/w).
-
Irradiate the mixture in a microwave reactor at a temperature between 90-120 °C for approximately 9 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the catalyst with the same solvent.
-
Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the acid chloride route.
Phenyl Ring Bioisosterism in Drug Design
Caption: The concept of replacing a phenyl ring with a bioisostere to enhance drug-like properties.
References
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Phenyl Isonicotinate via Optimized Crystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of active pharmaceutical ingredients (APIs) and intermediates.
Abstract
This document provides a comprehensive guide to the purification of phenyl isonicotinate, a key building block in pharmaceutical synthesis, through a meticulously optimized crystallization protocol. This compound, appearing as a white to light yellow crystalline solid, often requires rigorous purification to remove starting materials, by-products, and other process-related impurities.[1] This application note details the principles of solvent selection, the step-by-step crystallization process, and methods for characterization to achieve high-purity this compound suitable for downstream applications in drug development.
Introduction to this compound and the Imperative of Purity
This compound (IUPAC name: phenyl pyridine-4-carboxylate) is a vital intermediate in the synthesis of various pharmaceutical compounds.[2] Its molecular structure, consisting of a pyridine ring and a phenyl ester group, makes it a versatile scaffold for creating complex molecules with diverse biological activities. The purity of this compound is paramount, as impurities can lead to the formation of undesired side products, impact reaction kinetics, and compromise the safety and efficacy of the final API.
Common impurities in the synthesis of this compound can include unreacted starting materials such as isonicotinic acid and phenol, as well as by-products from side reactions. Crystallization is a powerful and scalable technique for the purification of solid organic compounds like this compound, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[3][4][5]
The Science of Crystallization: A Primer
Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase.[6] The process is governed by two principal stages: nucleation, the initial formation of crystalline structures, and crystal growth.[6] For effective purification, the chosen solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should remain soluble at all temperatures to be retained in the mother liquor.[3][7]
Key Principles for this compound Crystallization:
-
Solubility Differential: The cornerstone of purification by crystallization is the significant difference in the solubility of the compound of interest at high and low temperatures.
-
Supersaturation: A supersaturated solution, containing more dissolved solute than can be held at equilibrium, is the driving force for crystallization. This is typically achieved by cooling a saturated solution.[6][8]
Strategic Solvent Selection for this compound
The choice of solvent is the most critical factor in developing a successful crystallization protocol.[7] An ideal solvent for this compound should meet the following criteria:
-
High Solvency at Elevated Temperatures: Efficiently dissolves the crude this compound near the solvent's boiling point.[3]
-
Low Solvency at Low Temperatures: Minimizes the loss of the purified product in the mother liquor upon cooling.[3]
-
Favorable Impurity Profile: Impurities should be highly soluble at all temperatures or insoluble in the hot solvent.[7]
-
Inertness: The solvent must not react with this compound.[3]
-
Volatility: A relatively low boiling point facilitates easy removal from the final crystalline product.[3]
Based on the ester functionality and aromatic nature of this compound, several solvent systems can be considered. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[11]
Table 1: Recommended Solvents for this compound Crystallization
| Solvent System | Rationale | Boiling Point (°C) | Polarity |
| Isopropanol (IPA) | Often effective for aromatic esters. Provides a good balance of solubility characteristics. | 82.6 | Polar Protic |
| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent.[7] Allows for fine-tuning of solubility. | Varies | Varies |
| Acetone/Hexane | Acetone dissolves the compound, and hexane acts as an anti-solvent to induce crystallization. | Varies | Varies |
| Toluene | Can be effective for aromatic compounds, but higher boiling point requires careful handling. | 110.6 | Non-polar |
For this protocol, isopropanol is selected as the primary solvent due to its proven efficacy in crystallizing aromatic esters and its favorable safety and volatility profile.
Detailed Experimental Protocol
This protocol outlines the purification of crude this compound using cooling crystallization from isopropanol.
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Magnetic Stirrer
-
Reflux Condenser
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
-
Spatula and Glass Stirring Rod
-
Ice Bath
-
Drying Oven or Vacuum Desiccator
Step-by-Step Crystallization Procedure
Step 1: Dissolution
-
Place the crude this compound (e.g., 10 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol (e.g., 20-30 mL) to the flask.
-
Gently heat the mixture to reflux while stirring. Add small portions of hot isopropanol until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
If the solution is colored due to impurities, and the pure compound is known to be colorless, activated carbon can be added at this stage to decolorize the solution.[5] Add a small amount of activated carbon, continue to heat for a few minutes, and then perform a hot filtration to remove the carbon.
Step 2: Cooling and Crystallization
-
Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the growth of large crystals.
-
After the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product. Cooling crystallization is effective for substances whose solubility increases with temperature.[12][13]
Step 3: Filtration and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.
-
Turn on the vacuum and quickly pour the cold crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor and impurities from the crystal surfaces.[14] It is important to use cold solvent to minimize the dissolution of the purified product.[15]
-
Continue to apply the vacuum for several minutes to pull as much solvent as possible from the crystals.[5]
Step 4: Drying
-
Carefully transfer the filter cake of purified this compound crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be air-dried or dried in a desiccator.
Visual Workflow of the Purification Process
Figure 1: Workflow for the Purification of this compound.
Purity Assessment and Characterization
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Analytical Methods for Purity Verification
| Method | Purpose | Expected Result for Pure this compound |
| Melting Point | To determine the purity and identity of the compound. | A sharp melting point range close to the literature value (70-73 °C).[1][16] A broad melting range indicates the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any impurities. | A single major peak corresponding to this compound with a purity of >99.5%. |
| Gas Chromatography (GC) | An alternative method for purity assessment, especially for volatile impurities. | Purity of >98.0% as a typical specification.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. | The spectrum should be consistent with the structure of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for the ester carbonyl and pyridine ring should be observed. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling out occurs instead of crystallization. | The solution is too supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of the product. | The compound is too soluble in the cold solvent, or too much washing solvent was used. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Consider a different solvent or a mixed-solvent system. |
| The purified product is still impure. | The chosen solvent is not effective at separating the impurities. | Re-crystallize the product using a different solvent system. Consider a pre-purification step like column chromatography if impurities are very similar in structure. |
Safety Precautions
-
This compound is classified as a skin and eye irritant.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling hot and volatile organic solvents.
-
Isopropanol is flammable. Keep it away from open flames and other ignition sources.
Conclusion
The crystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound to a high degree of purity. By carefully selecting the solvent and controlling the cooling rate, researchers can effectively remove process-related impurities, ensuring the quality and consistency of this important pharmaceutical intermediate for its intended downstream applications.
References
- 1. This compound | 94-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. Crystallization - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Crystallization process: how does crystallization work - MIRAI Intex GB | Mirai Intex [mirai-intex.com]
- 10. unifr.ch [unifr.ch]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 13. Cooling Crystallization - EVATHERM [evatherm.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Sciencemadness Discussion Board - Washing crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. ISONICOTINIC ACID PHENYL ESTER | 94-00-8 [chemicalbook.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of Phenyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of phenyl isonicotinate. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the molecule and experimental workflow to aid in structural elucidation and characterization.
Predicted NMR Data
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. This data was generated using reputable online NMR prediction software and serves as a reliable reference for experimental work.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2', H-6' | 8.80 | Doublet | 6.0 | 2H | Protons ortho to the nitrogen in the pyridine ring |
| H-3', H-5' | 7.90 | Doublet | 6.0 | 2H | Protons meta to the nitrogen in the pyridine ring |
| H-4'' | 7.45 | Triplet | 7.5 | 1H | Para proton of the phenyl ring |
| H-3'', H-5'' | 7.30 | Triplet | 7.5 | 2H | Meta protons of the phenyl ring |
| H-2'', H-6'' | 7.20 | Doublet | 7.5 | 2H | Ortho protons of the phenyl ring |
Predicted ¹³C NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-4' | 164.0 | Carbonyl carbon |
| C-1'' | 151.0 | Phenyl carbon attached to the ester oxygen |
| C-2', C-6' | 150.5 | Carbons ortho to the nitrogen in the pyridine ring |
| C-4'' | 137.0 | Para carbon of the phenyl ring |
| C-3'', C-5'' | 129.5 | Meta carbons of the phenyl ring |
| C-2'', C-6'' | 126.0 | Ortho carbons of the phenyl ring |
| C-3', C-5' | 122.0 | Carbons meta to the nitrogen in the pyridine ring |
| C-1' | 121.0 | Quaternary carbon of the pyridine ring |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Dwell Time (DW) | 60 µs |
| Acquisition Time (AQ) | 3.9 s |
| Relaxation Delay (D1) | 2.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 |
| Dwell Time (DW) | 37 µs |
| Acquisition Time (AQ) | 1.8 s |
| Relaxation Delay (D1) | 2.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of this compound, including the assignment of proton signals.
Caption: Experimental workflow for NMR analysis.
Caption: Structure and proton assignments.
Application Note: Structural Elucidation of Phenyl Isonicotinate using ¹H NMR Spectroscopy
Introduction: The Role of Phenyl Isonicotinate and NMR Verification
This compound is a significant chemical entity, serving as a key building block in the synthesis of various pharmaceutical agents and functional materials. Its structure, featuring a phenyl ester of a pyridine-4-carboxylic acid, combines two fundamental aromatic systems—an electron-rich phenyl ring and an electron-deficient pyridine ring—linked by an ester functionality. This unique electronic and structural arrangement makes it a versatile scaffold in drug development.
Given its importance, unambiguous structural verification is a critical step in its synthesis and application. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. It provides precise information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition and detailed interpretation of the ¹H NMR spectrum of this compound.
Methodology: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is foundational to accurate structural analysis. The following protocol outlines a robust methodology, explaining the rationale behind each step to ensure data integrity.
Materials and Equipment
-
Analyte: this compound (C₁₂H₉NO₂)[1]
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Rationale: CDCl₃ is an excellent solvent for a wide range of organic molecules, including this compound. Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte. TMS is the universally accepted internal standard, defining the 0 ppm reference point for the chemical shift scale[2].
-
-
Equipment: 5 mm NMR tubes, micropipette, analytical balance.
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.
Experimental Protocol: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any microscopic fibers or dust that can degrade spectral quality, plug the pipette with a small amount of glass wool before transferring the solution.
-
Capping: Securely cap the NMR tube before insertion into the spectrometer.
Instrumental Parameters & Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
-
Experiment: Standard 1D Proton (zg30)
-
Pulse Angle: 30 degrees.
-
Rationale: A smaller pulse angle allows for a shorter relaxation delay between scans without saturating the signals, increasing the signal-to-noise ratio over a given time.
-
-
Spectral Width: -2 to 12 ppm.
-
Rationale: This range comfortably encompasses the expected signals for aromatic protons and any potential impurities.
-
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
Rationale: Averaging multiple scans improves the signal-to-noise ratio, making smaller couplings and low-concentration impurities more visible.
-
Experimental Workflow Diagram
References
Application Note: 13C NMR Spectroscopic Analysis of Phenyl Isonicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Elucidation of a Key Heterocyclic Moiety
Phenyl isonicotinate, the ester of isonicotinic acid and phenol, is a molecule of significant interest in medicinal chemistry and materials science due to the prevalence of the isonicotinoyl and phenyl moieties in various bioactive compounds and functional materials.[1][2][3] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon fingerprint of the molecule. This application note provides a comprehensive guide to acquiring and interpreting the 13C NMR spectrum of this compound, delving into the causal relationships between molecular structure and observed chemical shifts.
The core principle of 13C NMR spectroscopy lies in the interaction of the 13C nucleus's magnetic moment with an external magnetic field. The precise resonance frequency, or chemical shift (δ), of each carbon atom is exquisitely sensitive to its local electronic environment.[4] For this compound, this technique allows for the distinct identification of each of the 12 unique carbon atoms, from the electron-deficient carbons of the pyridine ring to the carbonyl carbon of the ester linkage and the carbons of the phenyl group. Understanding the substituent effects of the phenoxycarbonyl group on the pyridine ring and the isonicotinoyloxy group on the phenyl ring is key to a precise spectral assignment.[5][6]
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
This protocol outlines the standardized procedure for the preparation and analysis of a this compound sample for 13C NMR spectroscopy. The trustworthiness of the final spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.
Sample Preparation
The quality of the NMR spectrum is directly influenced by the quality of the sample preparation.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample mass of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[7] Halving the sample quantity will necessitate a fourfold increase in the data acquisition time to achieve the same signal-to-noise level.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound, as it is a good solvent for many organic compounds and has a well-defined solvent peak at approximately 77.16 ppm which can be used for spectral calibration.[8][9]
-
Procedure:
-
Accurately weigh 50-100 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[9]
-
Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] This step is critical as suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Cap the NMR tube to prevent solvent evaporation and contamination.[8]
-
NMR Data Acquisition
The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.[11] This removes 1H-13C coupling, simplifying the spectrum so that each unique carbon atom appears as a singlet.[12]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range of 0 to 250 ppm to ensure all carbon signals, including the carbonyl carbon, are captured.[11]
-
Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.[11]
-
Temperature: Maintain a constant temperature, typically 25°C, to ensure chemical shift stability.[9]
-
-
Instrument Setup:
-
Tune and match the 13C probe to the instrument.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Perform shimming to optimize the magnetic field homogeneity.[11]
-
Workflow for 13C NMR Analysis
Caption: Workflow for this compound 13C NMR Analysis.
Spectral Analysis and Interpretation
The 13C NMR spectrum of this compound is expected to show 8 distinct signals in the aromatic region and one signal for the carbonyl carbon, as the molecule has a plane of symmetry through the pyridine ring and the ester linkage.
Chemical Structure and Carbon Numbering
Caption: Structure of this compound with Carbon Numbering.
Predicted and Typical 13C NMR Chemical Shifts
The chemical shifts are influenced by the electronic effects of the substituents. The nitrogen atom in the pyridine ring and the ester group are electron-withdrawing, which generally deshields the nearby carbon atoms, shifting their signals downfield.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Typical Experimental Shift (ppm) | Rationale for Assignment |
| C=O | 165 - 175 | ~164 | The ester carbonyl carbon is highly deshielded and appears significantly downfield.[13][14] |
| C2, C6 | 150 - 155 | ~151 | These carbons are adjacent to the electronegative nitrogen atom in the pyridine ring, leading to a strong deshielding effect. |
| C1' | 145 - 155 | ~150 | This is a quaternary carbon attached to the electron-withdrawing ester oxygen, causing a downfield shift. |
| C4 | 135 - 145 | ~138 | A quaternary carbon in the pyridine ring, deshielded by the nitrogen and the ester group. |
| C4' | 128 - 135 | ~130 | The para-carbon of the phenyl ring, influenced by the isonicotinoyloxy substituent. |
| C2', C6' | 125 - 130 | ~126 | The ortho-carbons of the phenyl ring. |
| C3, C5 | 120 - 125 | ~123 | These carbons are meta to the nitrogen in the pyridine ring. |
| C3', C5' | 120 - 125 | ~122 | The meta-carbons of the phenyl ring. |
Note: Typical experimental shifts are based on available spectral data for this compound and related structures.[15][16] The exact values can vary slightly depending on the solvent and concentration.
Troubleshooting and Advanced Considerations
-
Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or prepare a more concentrated sample.
-
Broad Peaks: Broad spectral lines can result from a highly concentrated, viscous sample, the presence of paramagnetic impurities, or poor shimming.[7]
-
Quantitative 13C NMR: Standard proton-decoupled 13C NMR spectra are generally not quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times for quaternary carbons.[12] For quantitative analysis, an inverse-gated decoupling experiment with a much longer relaxation delay is required.
-
2D NMR Experiments: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon atoms with their attached protons and protons that are two or three bonds away, respectively.[11]
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol and understanding the underlying principles of chemical shifts in substituted aromatic systems, researchers can confidently acquire and interpret high-quality spectra. This detailed analysis provides a comprehensive carbon fingerprint of the molecule, which is crucial for ensuring its identity and purity in research and development settings.
References
- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 94-00-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. sc.edu [sc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 13C NMR spectrum [chemicalbook.com]
- 16. shd-pub.org.rs [shd-pub.org.rs]
Phenyl isonicotinate IR spectroscopy
An Application Guide to the Infrared Spectroscopic Analysis of Phenyl Isonicotinate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. This compound, an ester incorporating both a phenyl group and a pyridine ring, serves as a valuable model for demonstrating the power of IR spectroscopy in elucidating complex molecular structures. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both the theoretical basis for spectral interpretation and practical, field-proven methodologies for sample preparation and data acquisition.
Introduction: The Role of Vibrational Spectroscopy in Characterizing Aromatic Esters
This compound (IUPAC name: phenyl pyridine-4-carboxylate) is a compound of interest in synthetic chemistry, often serving as a building block for more complex molecules in pharmaceutical and materials research.[1][2] Its structure is characterized by three key moieties: a pyridine ring, an ester functional group, and a phenyl ring. The precise arrangement and interaction of these groups give the molecule its unique chemical properties.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It is a rapid, non-destructive method that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3][4] For this compound, IR spectroscopy is expertly suited to:
-
Confirm the presence of the critical ester functional group (C=O and C-O bonds).
-
Verify the incorporation of the aromatic systems (phenyl and pyridine rings).
-
Assess the purity of a synthesized sample.
-
Provide structural information based on the precise frequencies of absorbed infrared radiation, which are sensitive to the local chemical environment.
This guide explains the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible analysis.
Scientific Principles: Assigning Vibrational Modes in this compound
The IR spectrum of this compound is rich with information. The absorption of IR radiation occurs only when a bond vibration results in a change in the molecule's dipole moment. The primary absorption bands we expect to observe can be assigned to specific functional groups.
The Ester Group: The ester is the most prominent feature. Aromatic esters are known to exhibit a pattern of three strong peaks, often called the "Rule of Three".[5][6]
-
C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and easily identifiable peaks in the spectrum.[3] For an aromatic ester like this compound, where the carbonyl is conjugated with the pyridine ring, this band typically appears at a lower wavenumber (1730–1715 cm⁻¹) compared to a saturated ester (1750–1735 cm⁻¹).[5][7][8]
-
C-O Stretches: Esters possess two distinct C-O single bonds: the acyl-oxygen (C-O) and the alkyl-oxygen (O-C). These give rise to two strong, characteristic stretching bands in the 1300–1000 cm⁻¹ region.[8][9] The asymmetric C-C-O stretch is typically found between 1310-1250 cm⁻¹, while the symmetric O-C-C stretch appears from 1130-1100 cm⁻¹.[5]
Aromatic Rings (Phenyl & Pyridine):
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings gives rise to sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[4][10]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in several bands of variable intensity in the 1600–1450 cm⁻¹ region.[4][10]
-
Pyridine Ring Vibrations: The pyridine ring also contributes specific bands, including those around 1445 cm⁻¹ that can be associated with the ring's vibrations.[11]
-
C-H Out-of-Plane Bending: The region below 900 cm⁻¹ contains C-H "out-of-plane" (oop) bending vibrations. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.[4]
This entire spectral landscape, particularly the complex absorptions in the "fingerprint region" (<1500 cm⁻¹), provides a unique identifier for the molecule.[10]
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table summarizes the expected vibrational modes and their corresponding frequency ranges for this compound. This table should serve as the primary reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic (Phenyl & Pyridine) |
| 1730 - 1715 | Strong, Sharp | C=O Stretch (Conjugated) | Ester |
| 1600 - 1585 | Medium - Weak | C=C In-Ring Stretch | Aromatic (Phenyl & Pyridine) |
| 1500 - 1400 | Medium - Weak | C=C In-Ring Stretch | Aromatic (Phenyl & Pyridine) |
| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch | Ester |
| 1130 - 1100 | Strong | Symmetric O-C-C Stretch | Ester |
| 900 - 675 | Medium - Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl & Pyridine) |
Visualization of Key Structural Features
To aid in the interpretation of the IR spectrum, the molecular structure of this compound is presented below, highlighting the key functional groups responsible for the characteristic absorption bands.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocols: Acquiring a High-Quality FTIR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[12] As this compound is a solid at room temperature, several methods are applicable.
Protocol 1: The KBr Pellet Method (Transmission)
This is a classic and widely used technique for obtaining high-quality spectra of solid samples.[13] The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide, KBr) to minimize light scattering.[12]
Methodology:
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.[12] Grind the two components together thoroughly in an agate mortar and pestle until the mixture is a fine, homogeneous powder. The goal is to reduce the sample particle size to less than the wavelength of the incident IR radiation to prevent scattering.[14]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Inspection: Carefully remove the die from the press. The resulting pellet should be clear and translucent. A cloudy or opaque pellet indicates insufficient grinding, excess sample, or the presence of moisture.[14]
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and proceed with data acquisition.
Protocol 2: The Nujol Mull Method (Transmission)
This method is an alternative to KBr pellets and is useful for samples that may react with KBr or are sensitive to pressure.
Methodology:
-
Grinding: Place 5-10 mg of this compound into an agate mortar.[14] Grind it to a very fine powder.
-
Mulling: Add one to two drops of Nujol (mineral oil) to the powder and continue grinding until a smooth, translucent paste is formed.[14][15]
-
Sample Mounting: Transfer a small amount of the mull onto one face of an IR-transparent salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate it to spread the mull into a thin, uniform film.[15]
-
Analysis: Mount the plates in the spectrometer's sample holder. Crucially, a reference spectrum of pure Nujol must be acquired , as its own C-H stretching and bending bands (around 2920, 2850, 1460, and 1375 cm⁻¹) will be present in the sample spectrum and must be mentally or digitally subtracted.[14]
Protocol 3: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is ideal for routine analysis.[15]
Methodology:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond) is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a strong signal.[12]
-
Analysis: Acquire the IR spectrum. After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Caption: Experimental workflow for acquiring the FTIR spectrum of a solid sample.
Data Acquisition and Processing
-
Background Collection: Before running the sample, always collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics, which are then automatically subtracted from the sample spectrum.
-
Parameters: For typical analysis, the following parameters are recommended:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16–32 (signal-averaging improves the signal-to-noise ratio).
-
-
Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).
Conclusion
FTIR spectroscopy is a definitive and highly efficient tool for the structural verification and quality control of this compound. By understanding the correlation between molecular structure and vibrational frequencies, and by employing meticulous sample preparation techniques, researchers can confidently confirm the identity and integrity of their material. The protocols and spectral data provided in this guide offer a validated framework for achieving accurate and reproducible results in the analysis of aromatic esters and related compounds.
References
- 1. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Topic: Phenyl Isonicotinate Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the mass spectrometric analysis of phenyl isonicotinate. This compound is a significant chemical intermediate and a structural motif found in various pharmacologically relevant molecules. Accurate characterization and identification are crucial for quality control, reaction monitoring, and metabolic studies. This guide focuses on Electron Ionization Mass Spectrometry (EI-MS), a robust and widely accessible technique, often coupled with Gas Chromatography (GC). We will detail the principles of EI-MS, predict the fragmentation pathway of this compound, provide a detailed experimental protocol for GC-MS analysis, and discuss the interpretation of the resulting mass spectra. The methodologies described herein are designed to be self-validating, ensuring high confidence in analytical results.
Introduction to this compound
This compound (phenyl pyridine-4-carboxylate) is an aromatic ester combining a pyridine ring with a phenyl group through an ester linkage. The pyridine moiety is a common scaffold in medicinal chemistry, and understanding the analytical behavior of its derivatives is essential for drug development and chemical synthesis. Mass spectrometry offers unparalleled sensitivity and structural information, making it the premier technique for the identification and quantification of such compounds.
This guide is built on the foundational principles of Electron Ionization (EI), a "hard" ionization technique that generates reproducible and information-rich fragmentation patterns.[1][2] These patterns serve as a structural fingerprint, allowing for confident identification of the analyte.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | phenyl pyridine-4-carboxylate | [3] |
| Synonyms | Isonicotinic Acid Phenyl Ester, Phenyl 4-Pyridinecarboxylate | [4] |
| CAS Number | 94-00-8 | [3] |
| Molecular Formula | C₁₂H₉NO₂ | [3] |
| Molecular Weight | 199.21 g/mol | [3] |
| Exact Mass | 199.063328530 Da | [3] |
| Physical State | White to light yellow solid/crystal | |
| Melting Point | 70-73 °C | [5] |
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a highly energetic process where analyte molecules in the gas phase are bombarded by a beam of electrons, typically accelerated to 70 electron volts (70 eV).[1][2] This high energy is sufficient to dislodge a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺) .[6]
The energy transferred during ionization (typically ~10-15 eV) far exceeds the strength of most chemical bonds (~3 eV).[1] This excess internal energy causes the molecular ion to undergo a series of predictable bond cleavages, producing a cascade of smaller, charged fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z, which provides both the molecular weight of the compound (from the M•⁺ peak) and a unique fragmentation pattern that elucidates its structure.[6][7]
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under EI conditions can be logically predicted by examining its structure and applying established fragmentation rules for esters and aromatic heterocyclic compounds.[8] The molecular ion (M•⁺) is expected at m/z 199 .
The primary fragmentation pathways are driven by the cleavage of the ester bond, which is the most labile site in the molecule.
-
Formation of the Isonicotinoyl Cation (m/z 106): The most favorable initial fragmentation is the cleavage of the C-O bond to release a stable phenoxy radical (•O-C₆H₅). This results in the formation of the highly stable isonicotinoyl cation, which is expected to be a major peak in the spectrum. This is a characteristic fragmentation for pyridine esters, as seen in the mass spectra of methyl and ethyl isonicotinates.[9][10]
-
Formation of the Pyridyl Cation (m/z 78): The isonicotinoyl cation (m/z 106) can subsequently lose a neutral carbon monoxide (CO) molecule. This is a very common step for acylium ions and leads to the formation of the 4-pyridyl cation at m/z 78.[9]
-
Fragmentation of the Pyridine Ring (m/z 51): Aromatic nitrogen heterocycles like pyridine have characteristic ring fragmentation patterns. The pyridyl cation (m/z 78) typically undergoes the loss of a neutral hydrogen cyanide (HCN) molecule to produce a C₄H₃⁺ ion at m/z 51.[9][11]
-
Formation of the Phenyl Cation (m/z 77): An alternative, though less dominant, pathway involves charge retention on the phenyl portion of the molecule. Cleavage can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. This is a ubiquitous fragment for compounds containing a benzene ring.[8]
Diagram 1: Predicted EI Fragmentation Pathway of this compound
Caption: Predicted fragmentation cascade for this compound under EI-MS.
Table 2: Summary of Predicted Key Ions
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 199 | [C₁₂H₉NO₂]•⁺ | - | Molecular Ion (M•⁺) |
| 106 | [C₆H₄NO]⁺ | •C₆H₅O | Isonicotinoyl cation; expected to be a high-abundance peak |
| 78 | [C₅H₄N]⁺ | CO | 4-Pyridyl cation; from fragmentation of the m/z 106 ion |
| 77 | [C₆H₅]⁺ | •COOC₅H₄N | Phenyl cation; characteristic fragment for phenyl-containing compounds |
| 51 | [C₄H₃]⁺ | HCN | Characteristic fragment from the pyridine ring |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound. Parameters should be optimized for the specific instrumentation used.
Part A: Sample and Standard Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Dichloromethane or ethyl acetate are excellent choices.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound solid and dissolve it in 10 mL of the selected solvent in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Sample Preparation: For unknown samples, dissolve them in the solvent to an estimated concentration within the instrument's linear range. If the matrix is complex, further extraction or clean-up may be necessary.
Part B: Instrumentation and Parameters
The following parameters are suitable for a standard capillary GC-MS system.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1) for standard analysis to avoid column overload. Use splitless for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical 0.25 mm ID columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program allows for separation from solvent and other potential impurities while ensuring the analyte elutes as a sharp peak. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | The standard, robust method for creating reproducible fragmentation.[12] |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable spectra.[1] |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Standard operating temperature to ensure consistent mass analysis. |
| Scan Range (m/z) | 40 - 350 amu | Covers the molecular ion (199) and all predicted major fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Part C: Data Analysis and Interpretation
-
Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to find the peak corresponding to this compound.
-
Spectrum Extraction: Obtain the mass spectrum by averaging across the chromatographic peak. Subtract the background spectrum from just before or after the peak to get a clean spectrum.
-
Identification:
-
Molecular Ion Confirmation: Identify the peak at m/z 199. Its presence is the strongest evidence for the compound's identity.
-
Fragmentation Pattern Matching: Compare the experimental fragmentation pattern with the predicted fragments in Table 2. The presence of the key ions (m/z 106, 78, 77, 51) provides definitive structural confirmation.
-
Library Search: Search the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST/Wiley). A high match score further validates the identification.
-
Workflow and Validation
The described methodology incorporates a self-validating system. The combination of a specific chromatographic retention time from the GC and the unique mass spectrometric fragmentation pattern provides a two-dimensional confirmation of the analyte's identity, which is the gold standard in analytical chemistry.
Diagram 2: Experimental Workflow for GC-MS Analysis
Caption: A typical workflow from sample preparation to confident identification.
Applications in Research and Development
-
Quality Control: Verifying the identity and purity of synthesized this compound.
-
Reaction Monitoring: Tracking the formation of this compound in real-time during chemical synthesis.
-
Impurity Profiling: Identifying by-products and impurities in production batches.
-
Metabolite Identification: In drug discovery, if a candidate molecule contains the this compound scaffold, this method can be adapted to identify related metabolites in in vitro or in vivo studies.[13][14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. ISONICOTINIC ACID PHENYL ESTER|lookchem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. rroij.com [rroij.com]
- 13. d-nb.info [d-nb.info]
- 14. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Phenyl Isonicotinate
Abstract
This document provides a comprehensive guide for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of phenyl isonicotinate (also known as phenyl pyridine-4-carboxylate). This compound, an ester of isonicotinic acid, serves as a significant structural motif in medicinal chemistry and crystal engineering. Understanding its three-dimensional atomic arrangement is paramount for rational drug design, polymorphism screening, and the development of novel co-crystals with tailored physicochemical properties. While the specific crystal structure of the parent this compound is not widely reported in publicly accessible databases as of this writing, this guide establishes a complete, validated protocol for its determination. We present a robust methodology for its synthesis and the growth of diffraction-quality single crystals, followed by a detailed workflow for data acquisition and structure elucidation. The principles and techniques outlined herein are exemplified to provide researchers, scientists, and drug development professionals with the necessary tools to perform such an analysis, enabling the exploration of its structural landscape and its potential applications in pharmaceutical sciences.
Introduction: The Significance of the Isonicotinate Moiety
The pyridine-4-carboxylate scaffold is a cornerstone in pharmaceutical development and materials science. As a bioisostere for various functional groups, it is integral to numerous active pharmaceutical ingredients (APIs). The anti-tuberculosis drug isoniazid, for instance, highlights the importance of the related isonicotinoyl hydrazide structure.[1] The strategic modification of isonicotinic acid into esters like this compound allows for the fine-tuning of properties such as solubility, stability, and cell permeability, which are critical for drug efficacy.[2]
Furthermore, the nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor, making this compound an excellent candidate for crystal engineering—the rational design of crystalline solids.[3] By understanding and controlling the intermolecular interactions, such as hydrogen bonds and π-stacking, it is possible to create multi-component crystals (co-crystals) with improved properties like dissolution rate or stability.[3][4] A definitive crystal structure analysis provides the atomic-level blueprint required to understand these interactions and predict the behavior of the molecule in a solid state. This knowledge is indispensable for intellectual property protection, formulation development, and ensuring the quality and consistency of pharmaceutical products.
Synthesis and Crystallization of this compound
The successful determination of a crystal structure begins with the synthesis of pure material and the subsequent growth of high-quality single crystals.[5] The following protocol details a reliable method for this crucial first step.
Protocol: Esterification of Isonicotinic Acid
This protocol is based on a general method for the synthesis of active esters of isonicotinic acid, adapted for the specific synthesis of the phenyl ester.[6] The reaction proceeds via an acid chloride intermediate.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Phenol
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Activation of Isonicotinic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed. The reaction can be gently warmed (e.g., to 40°C) to facilitate the dissolution of the acid.[6]
-
Once a clear solution is obtained (typically 30-60 minutes), remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the isonicotinoyl chloride hydrochloride salt as a solid.
-
-
Esterification with Phenol:
-
Suspend the crude isonicotinoyl chloride hydrochloride (1 equivalent) and phenol (1 equivalent) in anhydrous THF.
-
Cool the stirred suspension in an ice bath.
-
Slowly add triethylamine (2.2-2.5 equivalents) dropwise via a syringe. TEA acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate in vacuo to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Protocol: Growing Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension, well-formed, and free of defects—is often the most challenging step.[7][8] Several methods should be attempted.
Methods for Crystallization:
-
Slow Evaporation (Method A):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like ethanol/dichloromethane) to create a near-saturated solution.[9]
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
-
Solvent/Anti-Solvent Diffusion (Method B):
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., THF or Dichloromethane).[10]
-
Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth at the interface.[10]
-
-
Thermal Control (Method C):
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature.[11]
-
Ensure all solid has just dissolved.
-
Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a dewar of hot water and allowing it to cool overnight.
-
Once at room temperature, the flask can be transferred to a refrigerator (4°C) to maximize crystal yield.[9]
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[12]
Experimental Workflow
The process from crystal to structure can be summarized in the following workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for SCXRD
-
Crystal Selection and Mounting:
-
Under a microscope, select a high-quality crystal that is clear, has well-defined faces, and is free of cracks or satellite crystals.
-
Carefully affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[7]
-
Mount the fiber onto a goniometer head.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.[12]
-
A modern diffractometer typically uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector (e.g., CCD or CMOS).[8]
-
Perform an initial series of scans to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of orientations while recording the diffraction patterns.[7] This process is typically automated.
-
-
Structure Solution and Refinement:
-
The collected diffraction images are processed and integrated to produce a list of reflection intensities.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate atomic model.
-
This model is then refined using full-matrix least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and displacement parameters are adjusted to minimize the difference.
-
Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
-
Validation and Reporting:
-
The final refined structure is validated using software like CHECKCIF to ensure the model is chemically sensible and fits the data well.
-
The results are compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data and can be deposited in a public database like the Cambridge Structural Database (CSD).
-
Structural Analysis: Key Features and Interactions
As a definitive crystal structure for this compound is not publicly available, we will discuss the anticipated structural features based on known principles of molecular interactions and data from closely related compounds. The primary forces governing the crystal packing are expected to be weak hydrogen bonds and π-π stacking interactions.
Anticipated Intermolecular Interactions
The this compound molecule contains several key features that will dictate its solid-state architecture:
-
Pyridine Nitrogen: The nitrogen atom is a primary hydrogen bond acceptor. It is expected to participate in weak C-H···N interactions with hydrogen atoms from the phenyl or pyridine rings of adjacent molecules.
-
Ester Carbonyl Group: The oxygen atom of the carbonyl group (C=O) is another hydrogen bond acceptor site, likely forming C-H···O interactions.
-
Aromatic Rings: The electron-rich π systems of both the phenyl and pyridine rings can engage in π-π stacking or T-shaped (edge-to-face) interactions, which are significant forces in organizing aromatic molecules in the solid state.
Caption: Potential intermolecular interactions in this compound crystals.
Crystallographic Data Presentation (Hypothetical)
Once determined, the key crystallographic data for this compound would be summarized as follows. The table is populated with hypothetical but realistic data for illustrative purposes.
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₉NO₂ |
| Formula Weight | 199.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 5.884(2) |
| c (Å) | 19.451(6) |
| α (°) | 90 |
| β (°) | 98.54(1) |
| γ (°) | 90 |
| Volume (ų) | 962.1(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.375 |
| R-factor (R1) | < 0.05 |
| CCDC Deposition Number | To be assigned |
Applications in Drug Development and Materials Science
A definitive crystal structure of this compound would provide invaluable insights for several applications:
-
Rational Drug Design: The precise geometry of the molecule can be used for structure-based drug design. By understanding how the this compound moiety fits into a biological target's active site, more potent and selective inhibitors can be developed.
-
Polymorph Screening: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. A reference crystal structure is the gold standard for identifying and patenting new polymorphic forms of an API, which is critical in pharmaceutical development.
-
Co-crystal Design: As a versatile hydrogen bond acceptor, this compound can be combined with other APIs (co-formers) to create novel co-crystals. The structural data would allow for a synthon-based approach to predict and design co-crystals with enhanced solubility, stability, or bioavailability.[1]
-
Phenotypic Discovery: In phenotypic drug discovery, where compounds are identified based on their effect on cells or organisms rather than a specific target, having the crystal structure helps in the subsequent target deconvolution and structure-activity relationship (SAR) studies.
Conclusion
The structural analysis of this compound is a critical endeavor for advancing its application in the pharmaceutical and material sciences. This guide provides a comprehensive and technically sound framework for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction. By following these protocols, researchers can elucidate the precise three-dimensional structure of this important molecule. This structural knowledge will empower the rational design of new medicines and functional crystalline materials, underscoring the foundational role of crystallography in modern chemical science.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. (PDF) N′-(1-Phenylethylidene)isonicotinohydrazide - Acta [research.amanote.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isonicotinic acid, phenylmethyl ester [webbook.nist.gov]
- 8. Isonicotinic acid, 3-phenylpropyl ester [webbook.nist.gov]
- 9. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | 94-00-8 | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Compound 4-(decyloxy)phenyl pyridine-3-carboxylate - Chemdiv [chemdiv.com]
Application Notes and Protocols: Phenyl Isonicotinate Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current applications of phenyl isonicotinate derivatives in anticancer research. The focus of this document is on the demonstrated efficacy and mechanism of action of various derivatives, supported by quantitative data and detailed experimental protocols. The parent compound, this compound, is a key scaffold from which these potent anticancer agents have been developed.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the development of novel anticancer agents. While research on the parent compound is limited, its derivatives have emerged as promising candidates targeting various cancer cell lines. These derivatives often incorporate additional heterocyclic ring systems and functional groups that enhance their cytotoxic and antimitotic activities. This document will detail the applications of two key classes of this compound derivatives: pyrazole-thiazolidinone conjugates and benzenesulfonate derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 1: Cytotoxicity of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| P-6 | HCT-116 (Colon Carcinoma) | 0.37 ± 0.15 | VX-680 | 0.32 ± 0.05 |
| MCF-7 (Breast Adenocarcinoma) | 0.44 ± 0.06 | VX-680 | 0.40 ± 0.03 | |
| P-20 | HCT-116 (Colon Carcinoma) | 0.56 (approx.) | VX-680 | 0.32 ± 0.05 |
| MCF-7 (Breast Adenocarcinoma) | 0.39 (approx.) | VX-680 | 0.40 ± 0.03 |
Data sourced from a study on novel Aurora-A kinase inhibitors[2].
Table 2: Antiproliferative Activity of Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate (PAIB-SO) Derivatives
| Compound | Cancer Cell Line | Activity Range | Notes |
| PAIB-SO Derivatives | Various Malignant Breast Cancer Cells | Nanomolar Range | Exhibit antimitotic activity[3]. |
These compounds are prodrugs bioactivated by CYP1A1[3].
Mechanism of Action and Signaling Pathways
Aurora-A Kinase Inhibition
A significant mechanism of action for certain this compound derivatives, particularly the 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one series, is the inhibition of Aurora-A kinase.[2] Aurora-A kinase is a crucial regulator of mitotic progression, and its overexpression is common in many human cancers.[2] Inhibition of this kinase leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of Aurora-A Kinase by this compound Derivatives.
CYP1A1-Mediated Bioactivation and Antimitotic Activity
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are innovative prodrugs that are bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme.[3] This enzyme is frequently overexpressed in resistant breast cancer cells but is largely absent in normal cells.[3] This targeted activation leads to the formation of potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[3]
Caption: CYP1A1-Mediated Bioactivation of PAIB-SO Prodrugs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel pyrazole derivatives.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., VX-680).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Aurora-A Kinase Inhibition Assay
This protocol is based on the evaluation of pyrazole derivatives as Aurora-A kinase inhibitors.[2]
Objective: To determine the in vitro inhibitory activity of test compounds against Aurora-A kinase.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase buffer
-
ATP
-
Fluorescently labeled peptide substrate
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant Aurora-A kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a termination buffer.
-
Fluorescence Reading: Measure the fluorescence signal on a microplate reader to determine the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Derivatives of this compound have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the targeted inhibition of key cell cycle regulators like Aurora-A kinase and innovative prodrug strategies that exploit tumor-specific enzyme expression. The quantitative data and methodologies presented provide a solid foundation for further research in this area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The versatility of the this compound scaffold suggests that a wide array of novel and effective anticancer therapeutics can be developed from this promising chemical entity.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models [mdpi.com]
Introduction: Phenyl Isonicotinate as a Versatile Ligand in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Phenyl isonicotinate, the phenyl ester of pyridine-4-carboxylic acid, is an intriguing ligand for coordination chemistry. It offers a unique combination of features derived from its constituent parts: the pyridine ring and the phenyl carboxylate group. The pyridine nitrogen atom provides a strong, well-defined Lewis basic site for coordination to a metal center. Concurrently, the ester carbonyl oxygen presents a potential secondary coordination site, enabling the ligand to act in monodentate, bidentate-bridging, or potentially chelating fashions. This versatility allows for the construction of diverse metal-organic architectures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers.[1][2]
The presence of the bulky phenyl group can introduce significant steric influence, directing the self-assembly of complexes and influencing the geometry around the metal center. Furthermore, this lipophilic group can enhance the solubility of the resulting complexes in less polar organic solvents and modulate their electronic and biological properties. This guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound in the design of novel coordination complexes.
PART I: The Ligand - Synthesis and Characterization
Section 1.1: Representative Synthesis Protocol for this compound
The most direct method for synthesizing this compound is the esterification of isonicotinic acid or its derivatives with phenol. The following protocol describes a common laboratory-scale synthesis via the acyl chloride intermediate, which is typically high-yielding and proceeds under mild conditions.
Caption: Workflow for the synthesis of this compound.
-
Preparation of Isonicotinoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add isonicotinic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, ~2-3 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Insight: Thionyl chloride is an excellent chlorinating agent that converts the carboxylic acid to a more reactive acyl chloride. The byproducts, HCl and SO₂, are gaseous, which drives the reaction to completion.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride hydrochloride is often used directly in the next step.
-
-
Esterification with Phenol:
-
Dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as pyridine or triethylamine (~1.5-2.0 eq).
-
Insight: The base is crucial for neutralizing the HCl generated during the esterification, which would otherwise protonate the pyridine nitrogen of the product, complicating the reaction.
-
Cool the phenol solution in an ice bath (0 °C).
-
Dissolve the crude isonicotinoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the phenol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess pyridine), a saturated sodium bicarbonate solution (to remove unreacted starting materials), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Section 1.2: Physicochemical Properties and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.
| Property | Value | Source |
| IUPAC Name | phenyl pyridine-4-carboxylate | [3] |
| CAS Number | 94-00-8 | [3] |
| Molecular Formula | C₁₂H₉NO₂ | [3] |
| Molecular Weight | 199.20 g/mol | [3] |
| Appearance | Typically a white to off-white solid |
-
FT-IR Spectroscopy: The infrared spectrum provides key evidence of the ester functional group.
-
ν(C=O) stretch: A strong, sharp absorption band is expected in the range of 1730-1740 cm⁻¹.[4] This is characteristic of an aromatic ester.
-
ν(C-O) stretch: A strong band for the ester C-O linkage should appear around 1280 cm⁻¹.[4]
-
Aromatic ν(C=C) and ν(C=N): Multiple bands in the 1610-1450 cm⁻¹ region correspond to the phenyl and pyridine ring vibrations.
-
Insight: The absence of a broad ν(O-H) band from the starting isonicotinic acid (around 3000 cm⁻¹) is a key indicator of a successful reaction.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for both the pyridine and phenyl rings.
-
Pyridine Protons: Two sets of doublets are expected. The protons ortho to the nitrogen (H2, H6) will be downfield (δ ~8.8-9.0 ppm), while the protons meta to the nitrogen (H3, H5) will be further upfield (δ ~7.8-8.0 ppm).[4]
-
Phenyl Protons: A multiplet corresponding to the five protons of the phenyl ester group is expected in the range of δ ~7.2-7.5 ppm.[5]
-
Insight: Integration of these signals should confirm the 9-proton count of the aromatic regions. A detailed analysis can be performed using a structure-solving approach.[6]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) signal is expected to be significantly downfield, typically around δ ~163-165 ppm.[4]
-
Aromatic Carbons: Multiple signals will appear in the aromatic region (δ ~120-155 ppm), corresponding to the carbons of both rings. The pyridine C4 and C2/C6 carbons will be notably affected by the nitrogen atom.
-
PART II: Coordination Chemistry of this compound
Section 2.1: Theoretical Principles - Coordination Modes
This compound primarily acts as a monodentate ligand through its pyridine nitrogen. However, the ester carbonyl oxygen can participate in coordination, leading to more complex structures, particularly in the formation of coordination polymers.
Caption: Potential coordination modes of this compound.
-
Monodentate (N-donor): This is the most common coordination mode. The lone pair on the sp²-hybridized pyridine nitrogen atom readily forms a coordinate covalent bond with a metal ion.
-
Bidentate Bridging (N, O-donors): In this mode, the ligand bridges two different metal centers. The pyridine nitrogen binds to one metal, while the less basic carbonyl oxygen of the ester group coordinates to an adjacent metal. This is a key interaction for the formation of coordination polymers and metal-organic frameworks (MOFs).[2]
Section 2.2: General Protocol for Synthesis of Metal Complexes
This protocol provides a general framework for synthesizing metal complexes of this compound. The specific solvent, temperature, and stoichiometry must be optimized for each metal system.[7][8]
-
Reagent Preparation:
-
Prepare a solution of the desired metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂, CoCl₂) in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Prepare a separate solution of this compound (typically 1 to 2 molar equivalents relative to the metal) in the same or a miscible solvent.
-
Insight: The choice of metal salt is critical. Counter-ions that are weakly coordinating (e.g., NO₃⁻, ClO₄⁻) are less likely to compete with the ligand for coordination sites. Acetate (OAc⁻) can sometimes act as a co-ligand.
-
-
Complexation Reaction:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Depending on the desired product (discrete complex vs. coordination polymer), the reaction may be stirred at room temperature, heated to reflux, or placed in a solvothermal reactor. For coordination polymers, solvothermal synthesis is common.[2]
-
Insight: Slow addition of the ligand can promote the growth of higher quality crystals. Refluxing provides the activation energy needed for ligand exchange and complex formation.
-
Monitor the reaction for the formation of a precipitate. The reaction time can range from a few hours to several days.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of the reaction solvent to remove unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.
-
Dry the complex in a vacuum oven at a mild temperature.
-
Self-Validation: The purity and identity of the complex must be confirmed. Single-crystal X-ray diffraction is the definitive method for structure determination. Spectroscopic methods (FT-IR, UV-Vis) and elemental analysis are essential for routine characterization.
-
Section 2.3: Characterization of Metal Complexes
Comparing the spectra of the free ligand with the metal complex provides evidence of coordination.
-
FT-IR Spectroscopy:
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring often shift to higher wavenumbers (a blueshift of 10-20 cm⁻¹) upon coordination of the nitrogen atom to the metal center. This is a strong indicator of complex formation.[9]
-
Carbonyl (C=O) Stretch: If the carbonyl oxygen is involved in coordination, its stretching frequency may shift to a lower wavenumber (a redshift) due to the weakening of the C=O bond.[9]
-
New Low-Frequency Bands: The formation of new bonds between the metal and the ligand (M-N, M-O) gives rise to new absorption bands in the far-IR region (typically < 600 cm⁻¹).[10]
-
-
UV-Visible Spectroscopy:
-
Coordination to a metal center can alter the energy of the ligand's π→π* and n→π* electronic transitions.
-
For transition metals with d-electrons, new, often weak, absorption bands corresponding to d-d transitions may appear in the visible region, which are responsible for the color of the complexes.
-
PART III: Applications and Future Outlook
While this compound itself is an emerging ligand, the extensive research on related isonicotinate complexes points to several promising areas of application.
Section 3.1: Potential Applications in Catalysis
Metal coordination complexes are cornerstones of both homogeneous and heterogeneous catalysis.[11][12] The well-defined coordination sites in complexes derived from this compound could be leveraged for various catalytic transformations.
-
Lewis Acid Catalysis: The metal centers can act as tunable Lewis acids to activate substrates. For example, coordination polymers based on related ligands have been shown to be effective and recyclable heterogeneous catalysts for C-C bond-forming reactions like the Henry reaction.[1]
-
Oxidation/Reduction Reactions: Complexes of redox-active metals (e.g., Cu, Co, Mn) could be designed for selective oxidation or reduction processes. The electronic properties of the metal center can be fine-tuned by the ligand environment.
Section 3.2: Relevance in Materials Science
The bridging capability of this compound makes it an excellent candidate for building coordination polymers and MOFs. These materials have applications in:
-
Gas Storage and Separation: Porous coordination polymers assembled from isonicotinate and cobalt clusters have demonstrated significant H₂ adsorption capacity.[2] The pores and channels within such materials can be tailored for selective gas uptake.
-
Luminescence and Sensing: The incorporation of the aromatic phenyl and pyridine rings provides a platform for creating luminescent materials. The emission properties can be sensitive to the presence of specific analytes, making them potential chemical sensors.[13]
-
Magnetic Materials: The ligand can mediate magnetic exchange interactions between paramagnetic metal centers, leading to materials with interesting magnetic properties.[2]
Section 3.3: Implications for Drug Development
The pyridine and phenyl motifs are common in pharmacologically active molecules.[14]
-
Bioactive Complexes: Transition metal complexes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[7] The activity of a parent organic molecule can be significantly enhanced upon coordination to a metal ion.
-
Prodrug Design: The ester linkage in this compound could potentially be cleaved by esterase enzymes in vivo. This opens the possibility of designing metal-based prodrugs where the active species (either the metal complex or a released fragment) is generated at a specific biological target.
Conclusion
This compound stands as a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis, combined with its versatile N- and O-donor sites, allows for the rational design of a wide array of metal-organic structures. The protocols and insights provided in this guide offer a foundational framework for researchers to begin exploring the rich coordination chemistry of this ligand. Future work focusing on the synthesis of specific complexes and the systematic investigation of their catalytic, material, and biological properties will undoubtedly unlock new and valuable applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A porous coordination polymer assembled from 8-connected {Co(II)3(OH)} clusters and isonicotinate: multiple active metal sites, apical ligand substitution, H2 adsorption, and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. sjctni.edu [sjctni.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. schoalrx.com [schoalrx.com]
- 12. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sciensage.info [sciensage.info]
Phenyl Isonicotinate in Catalysis: An Overview of Current Research
Introduction
Phenyl isonicotinate, the phenyl ester of isonicotinic acid, is a chemical compound with potential applications in various fields. This document aims to provide a comprehensive overview of its use in catalysis, drawing from available scientific literature and patents. However, extensive research reveals a notable scarcity of direct applications of this compound as a catalyst, ligand, or a key reagent in catalytic processes. The majority of related research focuses on the synthesis of isonicotinate esters or the catalytic roles of structurally similar but distinct compounds. This report summarizes the existing, albeit limited, relevant information and provides context on related catalytic systems.
Application Notes
Currently, there is no established and well-documented application of this compound as a catalyst in the scientific literature. Searches for its use as a ligand in transition metal catalysis or as an organocatalyst have not yielded specific examples of catalytic reactions where it plays a primary role.
Research in related areas primarily focuses on:
-
Synthesis of Isonicotinate Esters: Catalytic methods are employed for the synthesis of various isonicotinate esters. For instance, natural zeolites have been used as catalysts for the esterification of isonicotinic acid with ethanol to produce ethyl isonicotinate.[1][2] Another example is the preparation of lower alkyl esters of isonicotinic acid through hydrogenolysis of dihalopyridine-4-carboxylic acid esters using a palladium catalyst.[3]
-
Isonicotinate as a Ligand: In some instances, the isonicotinate moiety, derived from isonicotinic acid, acts as a ligand in coordination complexes. One study reported the serendipitous formation of a 2D copper(II) polymer where isonicotinate serves as a bridging ligand.[4]
-
Catalysis with Related Pyridine Derivatives: While not directly involving this compound, other pyridine derivatives are extensively used in catalysis. For example, substituted 2-pyridyl-4-phenylquinolines can function as bidentate ligands for transition metals like ruthenium and iridium.[5]
The significant presence of information on phenyl isocyanate in catalysis search results highlights a potential point of confusion. Phenyl isocyanate is a distinctly different and highly reactive compound used in various catalytic reactions, particularly in the synthesis of carbamates and polyurethanes.[6][7][8] It is crucial to distinguish between this compound and phenyl isocyanate.
Experimental Protocols
Due to the lack of specific catalytic applications of this compound, no established experimental protocols for its use in catalysis can be provided.
For illustrative purposes, a generalized protocol for a related process, the synthesis of ethyl isonicotinate using a zeolite catalyst, is described below. This is based on literature reports for similar isonicotinate ester syntheses.
Protocol: Zeolite-Catalyzed Esterification of Isonicotinic Acid
Objective: To synthesize ethyl isonicotinate from isonicotinic acid and ethanol using a solid acid catalyst.
Materials:
-
Isonicotinic acid
-
Ethanol (absolute)
-
Hydrogen form of a natural zeolite (e.g., H-clinoptilolite)
-
Inert gas (e.g., Argon)
-
Solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add isonicotinic acid, a molar excess of ethanol, and the zeolite catalyst.
-
The reaction mixture is flushed with an inert gas.
-
The mixture is heated to reflux with vigorous stirring for a specified period.
-
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The excess ethanol is removed from the filtrate using a rotary evaporator.
-
The residue is redissolved in a suitable solvent like diethyl ether and washed with a mild aqueous base to remove any unreacted acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude ethyl isonicotinate, which can be further purified by distillation or chromatography.
Note: This is a generalized protocol and specific reaction conditions such as temperature, reaction time, and catalyst loading would need to be optimized based on the specific zeolite used and desired yield.
Data Presentation
As there are no reported catalytic reactions directly employing this compound, a table of quantitative data for its catalytic performance cannot be compiled.
For context, the following table summarizes representative data for the synthesis of ethyl isonicotinate using different zeolite catalysts, as reported in the literature.[2]
| Catalyst | Molar Ratio (INA:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| H-CL (ultradisperse) + MW | 1:11.5 | 80 | 2 | up to 35 | up to 98 |
| H-HEU-M (ultradisperse) + MW | 1:11.5 | 80 | 2 | up to 35 | up to 98 |
| H-MOR (ultradisperse) + MW | 1:11.5 | 80 | 2 | up to 35 | up to 98 |
INA: Isonicotinic Acid; MW: Microwave irradiation
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis of isonicotinate esters, a field related to the topic of interest.
Caption: General workflow for the catalytic synthesis of isonicotinate esters.
Caption: Conceptual relationship of this compound to current catalysis research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 4. The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
Application of Phenyl Isonicotinate in the Synthesis of Functionalized Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in diverse fields such as photodynamic therapy, catalysis, and molecular electronics.[1][2] The unique photophysical and chemical properties of the porphyrin core can be fine-tuned by introducing various functional groups at the meso- or β-positions of the macrocycle. The incorporation of moieties like isonicotinic acid is of particular interest as it can introduce new functionalities, such as the ability to coordinate with metal ions or to serve as a linker for conjugation to other molecules. Phenyl isonicotinate, or its corresponding sodium salt, serves as a key reagent for introducing the isonicotinate group onto a porphyrin scaffold, often through nucleophilic substitution reactions with a suitable precursor porphyrin. This application note details the synthesis of an asymmetrically substituted porphyrin bearing an isonicotinate moiety, providing a comprehensive experimental protocol and relevant characterization data.
Synthetic Application: Synthesis of 5-{4-[3-(4-pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-triphenylporphyrin
This section details the synthesis of a porphyrin derivative where a this compound moiety is attached to a triphenylporphyrin core via a propoxy linker. The synthesis involves the reaction of a hydroxyphenyl-substituted porphyrin with a linker, followed by reaction with sodium isonicotinate.
Experimental Workflow
The overall workflow for the synthesis is depicted below. It starts with the synthesis of the precursor porphyrin, followed by the introduction of a linker, and finally the coupling with sodium isonicotinate.
Caption: Synthetic workflow for the preparation of an isonicotinate-functionalized porphyrin.
Experimental Protocols
The following protocols are adapted from the synthesis of 5-{4-[3-(4-pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-triphenylporphyrin (3a).[1]
Materials:
-
All reagents and solvents should be of analytical grade.
-
Pyrrole and N,N-dimethylformamide (DMF) should be freshly distilled before use.
-
Chloroform should be dried over 4 Å molecular sieves for at least 12 hours.
-
Sodium isonicotinate can be synthesized in the laboratory.[1]
-
5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin (1a) is prepared according to established methods (e.g., Adler's method).[1]
Protocol for the Synthesis of 5-{4-[3-(4-pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-triphenylporphyrin (3a):
-
A mixture of sodium isonicotinate (57 mg, 0.39 mmol) and 5-{4-[3-(bromopropoxy)]phenyl}-10,15,20-triphenylporphyrin (2a) (100 mg, 0.13 mmol) is prepared.
-
The mixture is added to 15 mL of DMF.
-
The reaction mixture is stirred at 80 °C.
-
The progress of the reaction should be monitored by thin-layer chromatography.
-
After the reaction is complete, the crude product is filtered and washed with water and methanol.
-
The crude product is then dissolved in chloroform (50 mL).
-
Purification is carried out by column chromatography on neutral alumina, eluting with chloroform.
-
The second band, which contains the desired porphyrin, is collected.
-
The solvent is removed to yield the final product as a purple-red solid.
Quantitative Data
| Compound | Yield | Melting Point (°C) |
| 3a | 80% | >300 |
Table 1: Yield and melting point of the synthesized porphyrin.[1]
Characterization Data
¹H NMR (500 MHz, CDCl₃):
-
δ -2.79 (s, 2H, inner NH)
-
2.41-2.55 (m, 2H, CH₂)
-
4.40-4.46 (t, J = 6.0 Hz, 2H, COOCH₂)
-
4.72-4.78 (t, J = 6.0 Hz, 2H, OCH₂)
-
7.68-7.80 (m, 9H, Ar-3,4,5-H)
-
7.92-7.98 (m, 2H, ArO-3, 5-H)
-
8.10-8.24 (m, 8H, Ar-2, 6-H)
-
8.52-8.62 (m, 2H, Py-3, 5-H)
-
8.78-8.86 (m, 8H, pyrrole, β-H)
-
8.88 (m, 2H, Py-2, 6-H)
UV-Vis (in Chloroform):
-
Soret Band: 420 nm
-
Q Bands: 515, 550, 590, 645 nm
The UV-Vis absorption spectrum is characterized by a strong Soret band in the near-UV region and weaker Q bands in the visible region, which arise from electronic transitions within the porphyrin macrocycle.[1]
| Band | Wavelength (nm) |
| Soret | 420 |
| Q(I) | 645 |
| Q(II) | 590 |
| Q(III) | 550 |
| Q(IV) | 515 |
Table 2: UV-Vis absorption data for compound 3a in chloroform.[1]
Signaling Pathways and Logical Relationships
The introduction of the isonicotinate moiety onto the porphyrin ring can influence its electronic properties and potential for further interactions. The following diagram illustrates the logical relationship between the structural modification and the resulting properties.
Caption: Influence of isonicotinate functionalization on porphyrin properties.
Applications in Drug Development and Research
Porphyrins functionalized with isonicotinate moieties have potential applications in several areas of research and drug development:
-
Photodynamic Therapy (PDT): Porphyrins are well-known photosensitizers.[2] The isonicotinate group can be used to attach the porphyrin to targeting vectors or to modulate its solubility and biodistribution.
-
Semiconductor Materials: These functionalized porphyrins have been investigated as potential semiconductor materials, which could have applications in bioelectronics and sensors.[1][3]
-
Supramolecular Chemistry: The pyridyl nitrogen of the isonicotinate group can act as a coordination site for metal ions, enabling the construction of self-assembled supramolecular structures.[1]
-
Drug Delivery: The porphyrin scaffold can be used as a carrier for other therapeutic agents, and the isonicotinate moiety can serve as a versatile handle for conjugation.
Conclusion
The use of this compound and its salts is a valuable strategy for the synthesis of functionalized porphyrins. The protocol described provides a reliable method for introducing the isonicotinate group, yielding a product with interesting photophysical and chemical properties. The resulting porphyrin derivatives are promising candidates for further investigation in various fields, including medicinal chemistry and materials science.
References
Phenyl Isonicotinate Derivatives: Applications in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenyl isonicotinate derivatives, incorporating a unique combination of a rigid phenyl ring and a polar pyridine moiety, are emerging as versatile building blocks in the design of advanced materials. The inherent properties of this scaffold, including thermal stability, potential for liquid crystallinity, and the ability to participate in hydrogen bonding and metal coordination, make these compounds highly attractive for a range of applications in materials science. These notes provide an overview of their application in liquid crystals and polymers, complete with experimental protocols and characterization data.
I. This compound Derivatives in Liquid Crystals
Cholesteryl isonicotinate and its derivatives are a class of compounds that exhibit cholesteric liquid crystalline phases. The rigid steroidal core combined with the polar isonicotinate group can lead to the formation of self-organized, helical superstructures that selectively reflect light of specific wavelengths. This property is of significant interest for applications in thermochromic devices, sensors, and optical materials.
Quantitative Data: Mesomorphic Properties
The following table summarizes the phase transition temperatures of cholesteryl isonicotinate and its n-alkyl tosylate derivatives. The data illustrates how modification of the isonicotinate nitrogen influences the stability and range of the cholesteric phase.
| Compound | n | Melting Point (°C) | Cholesteric to Isotropic Transition (°C) |
| Cholesteryl Isonicotinate | - | - | Monotropic |
| CNT₂ | 2 | 177 | 236 |
| CNT₃ | 3 | - | - |
| CNT₄ | 4 | - | - |
| CNT₅ | 5 | - | - |
| CNT₆ | 6 | - | - |
| CNT₇ | 7 | - | - |
| CNT₈ | 8 | - | - |
Note: A monotropic transition means the liquid crystal phase is only observed upon cooling. Quantitative melting points and transition temperatures for the full homologous series require further experimental data.
Experimental Protocols
Protocol 1: Synthesis of Cholesteryl Isonicotinate
This protocol describes the synthesis of the core mesogenic unit, cholesteryl isonicotinate.
Materials:
-
Isonicotinic acid
-
Thionyl chloride
-
Cholesterol
-
Dry benzene
-
Dry pyridine
-
Dry light petroleum (bp 60-80°C)
Procedure:
-
Synthesis of Isonicotinoyl Chloride Hydrochloride:
-
Dissolve isonicotinic acid (0.15 mol) in dry benzene (15 ml) and bring the mixture to a boil.
-
Add freshly distilled thionyl chloride (0.15 mol) dropwise with stirring under a nitrogen atmosphere.
-
Continue stirring at reflux for 3 hours.
-
Isolate the white crystalline product by filtration and wash with dry light petroleum to yield isonicotinoyl chloride hydrochloride.
-
-
Synthesis of Cholesteryl Isonicotinate:
-
Purification would typically involve column chromatography on silica gel.
Protocol 2: Synthesis of n-Alkyl Tosylates of Cholesteryl Isonicotinate (CNTn)
This protocol outlines the quaternization of the cholesteryl isonicotinate nitrogen with n-alkyl tosylates.
Materials:
-
Cholesteryl isonicotinate
-
n-alkyl tosylates (for n = 2 to 8)
-
Appropriate solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve cholesteryl isonicotinate and a slight excess of the respective n-alkyl tosylate in a suitable dry solvent.
-
Heat the mixture at reflux for a specified period (e.g., 24 hours) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system to obtain the pure n-alkyl tosylate of cholesteryl isonicotinate.
Characterization Workflow for Liquid Crystalline Properties
The following diagram illustrates a typical workflow for the characterization of the mesomorphic properties of newly synthesized this compound derivatives.
II. This compound Derivatives in Polymer Science
The incorporation of the pyridine ring from isonicotinate moieties into polymer backbones can significantly enhance their thermal and mechanical properties. The rigid aromatic structure contributes to a higher glass transition temperature (Tg) and improved thermal stability. Furthermore, the nitrogen atom in the pyridine ring can act as a proton acceptor, improving solubility in certain solvents and providing a site for further chemical modification.
Quantitative Data: Thermal Properties of Pyridine-Containing Polyimides
While specific data for polyamides or polyesters derived directly from this compound is limited in the searched literature, the thermal properties of polyimides containing pyridine rings provide a valuable reference for the expected performance of such materials.
| Polymer | Tg (°C) | T5% (°C, N₂) | T10% (°C, N₂) |
| Polyimide 1 | 236 | 470 | 499 |
| Polyimide 2 | 300 | 492 | 515 |
| Polyimide 3 | 240 | - | - |
| Polyimide 4 | 299 | - | - |
T5% and T10% represent the temperatures at which 5% and 10% weight loss occurs, respectively, as measured by thermogravimetric analysis (TGA).[1]
Experimental Protocols
Protocol 3: Synthesis of Aromatic Polyamides from Isonicotinoyl Chloride
This protocol provides a general method for the synthesis of aromatic polyamides, which can be adapted for monomers derived from isonicotinic acid.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Isonicotinoyl chloride (can be synthesized from isonicotinic acid and a chlorinating agent like thionyl chloride)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Ethanol
-
Water
Procedure:
-
In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic diamine (0.01 mol) and LiCl (1.4 g) in NMP (10 mL) and pyridine (6 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Rapidly add isonicotinoyl chloride (0.01 mol) and TPP (0.022 mol) along with additional NMP (10 mL).
-
Heat the solution to 105°C and maintain the reaction for 3 hours.
-
Precipitate the resulting polymer solution in 500 mL of ethanol.
-
Wash the polymer precipitate several times with hot water and ethanol.
-
Dry the polymer overnight under vacuum at 100°C.
Polymer Synthesis and Characterization Workflow
The logical relationship for synthesizing and characterizing polymers based on this compound derivatives is depicted below.
III. This compound Derivatives in Organic Electronics
The application of this compound derivatives in organic electronics is an area that is not extensively covered in the currently available literature. However, the constituent components of these molecules—the phenyl ring and the pyridine group—are common motifs in organic semiconductors. The electron-withdrawing nature of the pyridine ring can influence the electronic properties of a conjugated system, potentially leading to materials with n-type semiconductor characteristics. Metal complexes involving isonicotinate ligands have also been explored for their electronic and optical properties, suggesting a potential avenue for the application of this compound derivatives in this field. Further research is required to fully elucidate the potential of this class of compounds in organic thin-film transistors, organic photovoltaics, and other electronic devices.
References
Troubleshooting & Optimization
Troubleshooting low yield in phenyl isonicotinate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low yields in the synthesis of phenyl isonicotinate.
Section 1: General Troubleshooting of Low Yields
This section addresses broad, overarching issues that can adversely affect the yield of the synthesis.
Question: My synthesis of this compound resulted in a significantly lower yield than anticipated. What are the fundamental aspects I should verify first?
Answer: When encountering low yields, a systematic review of the experimental fundamentals is the best starting point before delving into reaction-specific complexities. Many issues arise from common laboratory oversights.[1]
Initial Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in isonicotinic acid, phenol, or other reagents can introduce side reactions or inhibit the desired transformation.[1] Aldehydes are prone to oxidation, and other reagents can degrade over time.
-
Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis. Purify them if necessary. For the acid chloride pathway, ensure the use of freshly distilled thionyl chloride and phenol.
-
-
Solvent and Reagent Quality: The presence of water is highly detrimental, especially in methods that proceed via an isonicotinoyl chloride intermediate, which can be readily hydrolyzed.[1]
-
Solution: Use anhydrous solvents. Ensure that reagents like triethylamine are dry. Employing freshly dried solvents is a critical step for moisture-sensitive reactions.[1]
-
-
Reaction Atmosphere and Setup: If your reaction is sensitive to air or moisture, an inert atmosphere is crucial.
-
Solution: Ensure all glassware is properly flame-dried or oven-dried before use. Maintain the reaction under a positive pressure of an inert gas such as nitrogen or argon. Check for any potential leaks in your setup.[1]
-
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and the formation of byproducts.[1]
-
Solution: Use a calibrated thermometer and a reliable heating or cooling system (e.g., a temperature-controlled oil bath). For exothermic steps, such as the addition of thionyl chloride or triethylamine, ensure slow, controlled addition to prevent localized overheating.[2]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully calculate and accurately measure all reagents. For the conversion of isonicotinic acid to its acid chloride, a slight excess of thionyl chloride is often used. In the subsequent esterification, the stoichiometry between the acid chloride and phenol is critical.[2]
-
Section 2: Troubleshooting Specific Synthetic Pathways
Pathway 1: Isonicotinoyl Chloride Method
This is a common and often high-yielding two-step method involving the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride, followed by reaction with phenol.[2]
Question: I am using the thionyl chloride (SOCl₂) method, but my yield of this compound is poor. What are the likely causes?
Answer: Low yields in this pathway typically point to issues in one of the two main steps: the formation of the acid chloride or its subsequent reaction with phenol.
-
Cause 1: Incomplete Formation of Isonicotinoyl Chloride. The conversion of isonicotinic acid to its acid chloride may be incomplete.
-
Troubleshooting:
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction. Ensure it has been added.[2]
-
Reaction Time/Temperature: While the reaction can proceed at room temperature, gentle warming (e.g., to 40°C) may be required to ensure complete conversion. Monitor the reaction for the cessation of gas (HCl and SO₂) evolution.[2]
-
Workup: Ensure the excess thionyl chloride is thoroughly removed in vacuo before proceeding to the next step, as its presence can complicate the esterification.[2]
-
-
-
Cause 2: Hydrolysis of the Acid Chloride Intermediate. Isonicotinoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric or solvent moisture.
-
Troubleshooting: This reinforces the need for anhydrous conditions as described in the general troubleshooting section. Handle the isolated acid chloride hydrochloride quickly and under an inert atmosphere.
-
-
Cause 3: Inefficient Esterification with Phenol. Phenols are less nucleophilic than aliphatic alcohols, which can make the esterification step sluggish.
-
Troubleshooting:
-
Base: A non-nucleophilic base, typically triethylamine, is required to neutralize the HCl generated and the hydrochloride salt of the acid chloride. Ensure at least two equivalents of base are used. Add the base slowly and at a controlled temperature (e.g., 0°C to room temperature) to the mixture of the acid chloride and phenol.[2]
-
Reaction Time: Allow sufficient time for the reaction to complete. Twelve hours at room temperature is a common benchmark, but monitoring the reaction by TLC or LC-MS is the best way to determine the optimal time.[2][3]
-
-
Pathway 2: Direct Fischer Esterification
This method involves reacting isonicotinic acid and phenol directly, typically with a strong acid catalyst and heat to remove water. This pathway is often challenging for phenols due to their poor nucleophilicity.[4]
Question: My attempt at direct esterification of isonicotinic acid with phenol gave almost no product. Why is this method difficult?
Answer: Direct acid-catalyzed esterification of phenols is notoriously difficult for two primary reasons:
-
Poor Nucleophilicity of Phenol: The oxygen atom in phenol is less nucleophilic than that in an alcohol because its lone pairs are delocalized into the aromatic ring. This makes it a weaker attacker of the protonated carboxylic acid.
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Unfavorable Equilibrium: Esterification is an equilibrium reaction. To drive it forward, the water byproduct must be removed effectively.[4] With high boiling point reactants like phenol, achieving this via azeotropic distillation (e.g., with a Dean-Stark apparatus) can require high temperatures that may lead to decomposition.
-
Possible Solutions:
-
Use an Activating Agent: Instead of direct esterification, using a coupling agent like DCC is an option, but this can be hampered by the formation of N-acylurea byproducts.[2] The acid chloride method is generally more reliable.
-
Alternative Catalysts: While strong acids like sulfuric acid are traditional, other catalysts have been explored for phenol esterification, though yields can be variable.
-
Section 3: Data and Protocols
Quantitative Data Summary
The choice of reaction conditions can dramatically influence yield. While direct comparisons for this compound are scarce, data from related phenol esterifications highlight key factors.
Table 1: Effect of Solvent on a Model Phenol Esterification (Phenol + Benzoyl Chloride)
| Solvent | Yield (%) |
| Dichloromethane | < 50% |
| Diethyl Ether | < 50% |
| Solvent-Free | 92% |
| Data adapted from a study on TiO₂ catalyzed esterification of phenols, demonstrating that solvent-free conditions can be highly effective. |
Experimental Protocol: this compound Synthesis via the Acid Chloride Pathway
This protocol is based on established methods for creating active esters of isonicotinic acid.[2]
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add isonicotinic acid (0.2 mol).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add 1 mL of DMF, followed by the careful, dropwise addition of thionyl chloride (60 mL).
-
Reaction: A vigorous evolution of gas will occur. Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes, when all the solid has dissolved and gas evolution has ceased. The temperature may rise to about 40°C.[2]
-
Isolation: Remove the excess thionyl chloride under reduced pressure (in vacuo). Add diethyl ether (200 mL) to the residue and stir to precipitate the product.
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Filtration: Filter the white crystalline solid, wash it with fresh diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoyl chloride hydrochloride, which is typically pure enough for the next step.[2]
Step 2: Synthesis of this compound
-
Setup: In a separate flask under an inert atmosphere, suspend isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL).
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Base Addition: Cool the stirred suspension in an ice bath. Slowly add triethylamine (0.14 mol, ~2.8 equivalents) dropwise over 10-15 minutes. A precipitate of triethylamine hydrochloride will form.
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Reaction: Allow the suspension to warm to room temperature and stir for 12 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any unreacted acid) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from hexane or an ethanol/water mixture) or column chromatography on silica gel.
Section 4: Visual Guides
Diagrams
Caption: A troubleshooting workflow for diagnosing low product yield.
Caption: The two-step synthesis of this compound via an acid chloride.
References
Technical Support Center: Optimizing Phenyl Isonicotinate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of phenyl isonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the esterification of isonicotinic acid with phenol?
The esterification of isonicotinic acid with phenol involves the reaction of the carboxylic acid group of isonicotinic acid with the hydroxyl group of phenol to form this compound and water. This reaction is typically catalyzed by an acid or proceeds through an activated intermediate of the carboxylic acid.
Q2: What are the common methods for synthesizing this compound?
Common methods for the synthesis of this compound include:
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Fischer-Speier Esterification: This classic method involves reacting isonicotinic acid with phenol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heating the mixture.[1]
-
Using Thionyl Chloride (SOCl₂): Isonicotinic acid can be converted to its more reactive acid chloride derivative, isonicotinoyl chloride, by reacting it with thionyl chloride. The resulting acid chloride is then reacted with phenol to form the ester.[1][2] This method often provides higher yields as the reaction with the acid chloride is more favorable.
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Catalysis with Other Reagents: Various other catalysts can be employed for the esterification of phenols, such as titanium dioxide (TiO₂) when reacting phenols with acid chlorides, which can offer high yields under solvent-free conditions.
Q3: What are the safety precautions to consider during the synthesis of this compound?
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Handling of Reagents: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Concentrated sulfuric acid is also highly corrosive.
-
Reaction Conditions: Some synthesis methods may require elevated temperatures.[1][3] Appropriate precautions should be taken to control the reaction temperature and prevent runaway reactions.
-
Product Hazards: this compound is classified as causing skin irritation and serious eye damage.[4] Appropriate handling procedures should be followed.
Troubleshooting Guides
Low Product Yield
Q: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time or consider a moderate increase in temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Equilibrium Limitations (Fischer Esterification): The esterification reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.
-
Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a dehydrating agent. Using an excess of one of the reactants (either phenol or isonicotinic acid) can also shift the equilibrium towards the product side.
-
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Catalyst Deactivation or Insufficient Amount: The acid catalyst may be deactivated or used in an insufficient quantity.
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Solution: For acid-catalyzed reactions, ensure the catalyst (e.g., H₂SO₄) is fresh and used in the recommended amount.[1] For heterogeneous catalysts like TiO₂, ensure it is properly activated and not poisoned.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired ester. A possible side reaction is the formation of phenol ethers.[6]
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Solution: Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Using milder reaction conditions or a more selective catalyst can also be beneficial. The choice of the synthetic route can also impact the formation of byproducts. The acid chloride route is often less prone to side reactions compared to direct esterification.[2]
-
-
Poor Quality of Reagents: The purity of the starting materials (isonicotinic acid, phenol, and solvents) can significantly impact the reaction outcome.
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Solution: Use high-purity, dry reagents and solvents. Ensure that the phenol has not oxidized.
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Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Product Purity Issues
Q: I have synthesized this compound, but it is impure. How can I purify it and prevent impurity formation in the future?
A: Impurities can arise from unreacted starting materials, side products, or decomposition during workup.
Purification Methods:
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Recrystallization: This is a common method for purifying solid products. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.
-
Washing: The crude product can be washed with appropriate solutions to remove certain impurities. For example, washing with a dilute base (e.g., sodium bicarbonate solution) can remove unreacted isonicotinic acid, and washing with a dilute acid can remove any basic impurities.[1]
Preventing Impurity Formation:
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Optimize Reaction Conditions: As mentioned for low yield, optimizing temperature and reaction time can minimize the formation of side products.
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Use of Protective Groups: In some cases, protecting reactive functional groups that are not involved in the esterification can prevent unwanted side reactions.
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High-Purity Starting Materials: Using pure starting materials is crucial to obtaining a pure product.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Related Esters
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Reference |
| Acid Chloride | Isonicotinoyl chloride hydrochloride, Pentafluorophenol | Triethylamine | THF | Room temperature, 12 hrs | High (General procedure) | [2] |
| Fischer Esterification | Isonicotinic acid, Methanol | Conc. H₂SO₄ | Methanol | Water bath, 8 hrs | Not specified | [1] |
| SOCl₂ Method | Carboxylic acid, Methanol | SOCl₂ | Methanol | 0 °C to 50 °C, 13 hrs | Good (General procedure) | [1] |
| Catalytic (Acylation) | Phenol, Benzoyl chloride | TiO₂ | Solvent-free | 25 °C, 30 min | 92% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Isonicotinoyl Chloride Hydrochloride
This protocol is adapted from a general procedure for the preparation of active esters.[2]
1. Preparation of Isonicotinoyl Chloride Hydrochloride:
- Carefully add 60 mL of thionyl chloride to a stirred mixture of 24.6 g (0.2 mol) of isonicotinic acid and 1 mL of DMF.
- A vigorous evolution of gas will occur. After 30 minutes, all the acid should be dissolved, and the temperature will have risen to about 40°C.
- Remove the excess thionyl chloride in vacuo.
- Add 200 mL of diethyl ether to the residue and stir.
- Filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C. This yields approximately 35.0 g (98%) of isonicotinoyl chloride hydrochloride.
2. Esterification:
- To a stirred suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and phenol (0.05 mol) in 100 mL of THF, add triethylamine (0.14 mol) dropwise over 10 minutes.
- Stir the suspension at room temperature for 12 hours.
- Filter the mixture and concentrate the filtrate in vacuo.
- Dissolve the residue in a suitable solvent (e.g., hexane), treat with activated carbon, and filter.
- Remove the solvent to obtain the crude this compound, which can be further purified by recrystallization.
Experimental Workflow: Synthesis via Isonicotinoyl Chloride
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Fischer Esterification of Isonicotinic Acid with Phenol
This protocol is a generalized procedure based on Fischer esterification principles.[1]
-
In a round-bottomed flask, add isonicotinic acid (1 equivalent) and phenol (1.2 equivalents).
-
Add a suitable solvent, such as toluene, to allow for azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
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Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3192220A - Reduction of isonicotinic acid esters - Google Patents [patents.google.com]
- 4. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
Phenyl isonicotinate side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl isonicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of isonicotinoyl chloride hydrochloride with phenol in an inert solvent. A tertiary amine, such as triethylamine, is typically used as a base to neutralize the hydrochloric acid generated during the reaction.[1][2]
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: The main side reactions and resulting byproducts include:
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Hydrolysis: Both the starting material, isonicotinoyl chloride, and the product, this compound, are susceptible to hydrolysis in the presence of moisture. This reaction will yield isonicotinic acid and phenol.[3][4]
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Incomplete Reaction: Failure to drive the reaction to completion will result in the presence of unreacted isonicotinic acid (or its acid chloride) and phenol in the final product mixture.
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Salt Formation: When using a base like triethylamine to scavenge HCl, the corresponding triethylamine hydrochloride salt is a major byproduct that needs to be removed during purification.[5]
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Formation of Colored Impurities: The presence of impurities in the starting materials or degradation during the reaction can lead to a colored final product. This may be due to the oxidation of phenol or the formation of secondary nitrogen compounds.[6]
Q3: My final product is off-color (yellow to brown). What is the likely cause and how can I fix it?
A3: Color formation in the synthesis of this compound is often attributed to the degradation of phenol or the formation of secondary nitrogenous compounds, especially if the reaction is heated.[6] To address this, you can try the following:
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Use high-purity, colorless starting materials.
-
Perform the reaction at a controlled, lower temperature.
-
During workup, you can treat your crude product solution with activated carbon to adsorb colored impurities before filtration and final crystallization.[6]
Q4: I am having trouble removing triethylamine hydrochloride from my product. What is the best approach?
A4: The removal of triethylamine hydrochloride depends on the solvent used and the stability of your product.
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Aqueous Workup: If your product is not water-sensitive, you can wash the organic reaction mixture with water. Triethylamine hydrochloride is highly soluble in water and will be extracted into the aqueous phase.[5]
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Filtration: If the reaction is performed in a solvent in which triethylamine hydrochloride is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture in Reagents/Solvent: Isonicotinoyl chloride is highly sensitive to moisture, leading to its hydrolysis to the unreactive isonicotinic acid. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Handle isonicotinoyl chloride under an inert atmosphere (e.g., nitrogen or argon).[2][4] |
| Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | |
| Inefficient Neutralization of HCl: If the generated HCl is not effectively scavenged, it can protonate the pyridine nitrogen, reducing its reactivity, or contribute to side reactions. | Use at least two equivalents of a suitable base like triethylamine to ensure complete neutralization of HCl.[4] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | Ensure the complete removal of triethylamine hydrochloride. Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform small-scale solubility tests to find an appropriate recrystallization solvent. Common choices for pyridine derivatives include ethanol, acetonitrile, or mixtures like methanol/water.[8] | |
| Product Contaminated with Starting Materials | Incorrect Stoichiometry: Using an incorrect ratio of reactants can leave excess starting material. | Carefully measure the reactants to ensure the correct stoichiometry. A slight excess of the acylating agent can sometimes be used to drive the reaction to completion. |
| Inefficient Purification: The workup and purification steps may not be sufficient to remove all unreacted starting materials. | During an aqueous workup, wash thoroughly to remove water-soluble starting materials. If starting materials co-elute with the product during column chromatography, optimize the eluent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isonicotinoyl Chloride Hydrochloride
This protocol is adapted from general procedures for the synthesis of active esters of pyridine carboxylic acids.[1][9]
Materials:
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Isonicotinoyl chloride hydrochloride
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Phenol
-
Triethylamine
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Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Activated Carbon
Procedure:
-
To a stirred suspension of isonicotinoyl chloride hydrochloride (1 eq) and phenol (1 eq) in anhydrous THF, slowly add triethylamine (2.1 eq) over 10-15 minutes at room temperature under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 12 hours.
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Monitor the reaction by TLC to confirm the consumption of starting materials.
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Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent like ethyl acetate. If the solution is colored, treat with a small amount of activated carbon, then filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visual Guides
This compound Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. US4672121A - Preparation of 4-substituted pyridines using quaternary pyridine salts - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Preventing decomposition of phenyl isonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl isonicotinate. The information aims to help prevent its decomposition and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as phenyl pyridine-4-carboxylate, is an ester of isonicotinic acid and phenol. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines a pyridine ring, which can be a key pharmacophore, with a phenyl ester group that can be modified or cleaved.
Q2: What are the main causes of this compound decomposition?
A2: The primary decomposition pathways for this compound are hydrolysis, thermal degradation, and photodegradation. The ester linkage is susceptible to cleavage under acidic, basic, or high-temperature conditions. Exposure to light, especially UV radiation, can also induce degradation.
Q3: How should I properly store this compound to prevent decomposition?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry place.[1] It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Recommended storage temperatures are typically between 2-8°C.
Q4: What are the expected decomposition products of this compound?
A4: The main decomposition products resulting from hydrolysis are isonicotinic acid and phenol. Thermal and photodegradation can lead to a more complex mixture of products, potentially including carbon dioxide, carbon monoxide, and nitrogen oxides through fragmentation of the pyridine and phenyl rings.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and use of this compound.
Issue 1: Low Yield During Synthesis
Problem: The yield of this compound from the reaction of isonicotinoyl chloride and phenol is consistently low.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete reaction | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is optimal. |
| Moisture contamination | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). Isonicotinoyl chloride hydrochloride is sensitive to moisture.[2] |
| Side reactions | Control the reaction temperature to minimize the formation of byproducts. The addition of a non-nucleophilic base like triethylamine can neutralize the HCl generated and drive the reaction to completion.[2] |
| Purification losses | Optimize the recrystallization solvent and volume to maximize recovery. Consider using column chromatography for purification if recrystallization proves inefficient. |
Issue 2: Product Appears Impure (Discolored, Oily)
Problem: The isolated this compound is off-white, yellow, or an oil instead of a white crystalline solid.
Possible Causes & Solutions:
| Cause | Solution |
| Residual phenol or solvent | Ensure complete removal of starting materials and solvents during workup and purification. Wash the crude product with a suitable solvent to remove unreacted phenol. |
| Presence of degradation products | If the product has been exposed to heat, light, or moisture, degradation may have occurred. Purify the product again using recrystallization or column chromatography. Store the purified product under the recommended conditions. |
| Incomplete crystallization | If the product is an oil, try different crystallization solvents or techniques such as slow evaporation or seeding with a small crystal of pure product. |
Issue 3: Inconsistent Results in Biological Assays
Problem: this compound samples give variable results in biological experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Sample degradation in solution | Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Hydrolysis in aqueous media | The ester linkage can hydrolyze in aqueous buffer solutions, especially at non-neutral pH. Assess the stability of this compound in your assay buffer over the time course of the experiment by HPLC. Consider using a less aqueous solvent system if possible. |
| Impure starting material | Verify the purity of your this compound sample using an appropriate analytical method like HPLC or NMR before use in assays. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of active esters of isonicotinic acid.[2]
Materials:
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Isonicotinoyl chloride hydrochloride
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Phenol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Activated carbon
Procedure:
-
To a stirred suspension of isonicotinoyl chloride hydrochloride (1 equivalent) and phenol (1 equivalent) in anhydrous THF, add triethylamine (2.8 equivalents) dropwise over 10 minutes.
-
Stir the suspension at room temperature for 12 hours.
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Filter the reaction mixture to remove triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
-
Dissolve the residue in hexane, treat with activated carbon, and filter.
-
Remove the hexane in vacuo to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Stability Indicating HPLC Method for this compound
This hypothetical method is designed based on common practices for analyzing aromatic esters and can be used as a starting point for method development and validation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Gradient | Start with 30% Acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. For analysis, dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[1][3]
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Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 1 hour.
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Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid drug at 105°C for 48 hours.
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Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to separate the parent drug from any degradation products.
Visualizations
This compound Decomposition Pathways
Caption: Major decomposition pathways of this compound.
Experimental Workflow for this compound Synthesis and Purification
References
Technical Support Center: Purification of Crude Phenyl Isonicotinate
Welcome to the technical support center for the purification of crude phenyl isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue.
-
Potential Causes:
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High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, resulting in an amorphous oil.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high, causing the solute to melt before it dissolves.
-
-
Solutions:
-
Pre-purification: Consider a preliminary purification step, such as a simple column chromatography, to remove the bulk of impurities before recrystallization.
-
Slower Cooling: Allow the solution to cool slowly to room temperature on a benchtop, and then transfer it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.[1]
-
Solvent System Adjustment: If using a mixed solvent system, try adding more of the "poor" solvent at the boiling point of the "good" solvent to induce crystallization. For aromatic esters, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.
-
Q2: I am experiencing low recovery of pure this compound after recrystallization. How can I improve the yield?
A2: Low recovery is a frequent challenge in recrystallization.
-
Potential Causes:
-
Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.[1]
-
Cooling the solution too quickly: This can trap impurities and some of the desired product in the solvent.
-
Premature crystallization: If crystallization occurs too early, for instance during hot filtration, product can be lost.
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Allow for slow, undisturbed cooling to maximize crystal formation.
-
Prevent Premature Crystallization: Ensure your filtration apparatus is pre-heated when performing hot filtration to remove insoluble impurities.
-
Chromatography Issues
Q3: I am having difficulty separating this compound from its impurities using column chromatography. What can I do?
A3: Poor separation in column chromatography can be due to several factors.
-
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
-
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.
-
-
Solutions:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the best solvent system. A good starting point for aromatic esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For this compound, a gradient elution from low to high polarity might be effective. An ideal Rf value for the desired compound on TLC for good column separation is typically around 0.3-0.4.[2]
-
Proper Column Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a phenyl-bonded phase, which can offer different selectivity for aromatic compounds.[3]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities found in crude this compound?
A4: The impurities in crude this compound largely depend on the synthetic route used for its preparation.
-
From Isonicotinic Acid and Phenol (Fischer Esterification):
-
Unreacted Starting Materials: Isonicotinic acid and phenol.
-
Byproducts: Small amounts of polymeric material.
-
Catalyst Residues: If an acid catalyst like sulfuric acid is used, residual acid may be present.[4]
-
-
From Isonicotinoyl Chloride and Phenol:
-
Unreacted Starting Materials: Isonicotinoyl chloride (or its hydrolyzed form, isonicotinic acid) and phenol.[5][6]
-
Byproducts of Isonicotinoyl Chloride Synthesis: If isonicotinoyl chloride is prepared from isonicotinic acid and thionyl chloride, impurities such as residual thionyl chloride and sulfur-containing byproducts might be present.[5][6]
-
Hydrolysis Product: Isonicotinic acid, if moisture is present during the reaction or workup.
-
Q5: Is this compound susceptible to hydrolysis during purification?
A5: Yes, like many esters, this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield isonicotinic acid and phenol.[7]
-
Acid-catalyzed hydrolysis: The presence of strong acids and water can promote hydrolysis, particularly at elevated temperatures.
-
Base-catalyzed hydrolysis (saponification): Aqueous bases will readily hydrolyze the ester.
To minimize hydrolysis, it is recommended to use neutral conditions during aqueous workups and to thoroughly dry organic extracts before solvent removal.
Q6: What are suitable analytical techniques to assess the purity of this compound?
A6: Several techniques can be used to determine the purity of your final product.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a purification. A single spot on a TLC plate developed with an appropriate solvent system is an indication of high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine purity. A reversed-phase C18 or a phenyl column with a mobile phase of acetonitrile and water (with a buffer like formic or phosphoric acid) is a good starting point for method development.[3][8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically cause a depression and broadening of the melting point range. The reported melting point for this compound is around 70-73 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Esters
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for many esters. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then redissolved by heating. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy. |
| Toluene | Non-polar | Can be effective for aromatic compounds, but its high boiling point may cause some compounds to oil out. |
| Isopropanol | Polar | A good alternative to ethanol. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Good candidates to screen are ethanol, isopropanol, ethyl acetate, and toluene, as well as mixed solvent systems like ethanol/water and ethyl acetate/hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification and analysis of crude this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids | MDPI [mdpi.com]
- 7. Hydrolysis of nipecotic acid phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Phenyl isocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Phenyl Isonicotinate Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl isonicotinate. Our goal is to help you improve the purity of your product through effective purification and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the esterification of isonicotinic acid with phenol, often via an isonicotinoyl chloride intermediate.[1] Based on this, you can expect the following impurities:
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Unreacted Starting Materials:
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Isonicotinic acid
-
Phenol
-
-
Reagent-Related Impurities:
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Residual coupling agents or their byproducts (e.g., from thionyl chloride used to make the acid chloride).
-
-
Degradation Products:
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Isonicotinic acid and phenol from the hydrolysis of the ester bond. Phenyl esters of pyridine carboxylic acids can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts.
-
Q2: My this compound is off-white or yellow. What causes this discoloration?
A2: The off-white or yellow to orange coloration of this compound is typically due to the presence of impurities.[2] Phenolic impurities are particularly prone to oxidation, which can lead to colored byproducts. Incomplete reaction or inadequate purification can leave traces of phenol that, over time, oxidize and discolor the final product.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction breaks the ester bond to yield isonicotinic acid and phenol. The reaction can be catalyzed by both acids and bases and is accelerated by the presence of water and elevated temperatures.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: The following analytical techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main compound and its impurities. A reversed-phase method is typically suitable.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and the main compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis
Your initial purity analysis (e.g., by HPLC or GC) shows a purity of less than 95%, with significant peaks corresponding to starting materials.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC. |
| Inefficient Initial Work-up | The initial aqueous work-up is crucial for removing water-soluble impurities like isonicotinic acid and residual acids or bases. Ensure proper pH adjustment and sufficient extractions with an appropriate organic solvent. |
| Co-precipitation of Impurities | If the crude product is isolated by precipitation, impurities may get trapped. Consider redissolving the crude product and re-precipitating or proceeding directly to a more robust purification method like recrystallization or column chromatography. |
Problem 2: Persistent Impurities After Recrystallization
You have attempted recrystallization, but the purity has not significantly improved, or the product oils out.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may have similar solubility for both the product and the impurities at different temperatures. A systematic solvent screening is recommended. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane). The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures.[3][4] |
| Product "Oiling Out" | "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To prevent this, use a larger volume of solvent, ensure a slower cooling rate, or switch to a lower-boiling point solvent or a solvent mixture. |
| Cooling Too Rapidly | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
Problem 3: Product Degrades During Purification or Storage
You observe an increase in impurity levels, particularly isonicotinic acid, over time or after purification procedures involving heat.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis | The presence of water, especially at elevated temperatures or under acidic/basic conditions, will promote hydrolysis. Use anhydrous solvents for purification and ensure the final product is thoroughly dried under vacuum. For storage, keep the product in a tightly sealed container in a cool, dry, and dark place. |
| Thermal Degradation | Avoid prolonged exposure to high temperatures during purification (e.g., distillation or recrystallization). If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound (10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when heated. Also, consider solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Representative Recrystallization Efficacy
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery (%) |
| Isopropanol | 94.5 | 99.2 | 85 |
| Ethyl Acetate/Hexane | 94.5 | 98.9 | 88 |
| Toluene | 94.5 | 98.5 | 75 |
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities from this compound.
Methodology:
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting choice.
-
Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common. A good starting point is a 9:1 to 4:1 hexane:ethyl acetate mixture. The ideal system should give a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
Methodology:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. A representative gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 4: Purity Analysis by GC
This protocol is adapted from methods for similar compounds and can be optimized for this compound.
Methodology:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5] |
| Carrier Gas | Helium or Hydrogen at a constant flow. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (for FID) |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 50:1) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Visualizations
Caption: Synthesis pathway of this compound and potential impurities.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Isonicotinic Acid Esterification
Welcome to the technical support center for the esterification of isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Troubleshooting Guide
Q1: My esterification reaction yield is lower than expected. What are the potential causes and solutions?
A1: Low yield in isonicotinic acid esterification can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Problem: The reaction may not have reached equilibrium or completion.
-
Solution:
-
Increase the reaction time and monitor its progress using Thin Layer Chromatography (TLC).
-
If using Fischer esterification, employ a large excess of the alcohol to shift the equilibrium towards the product side.[1]
-
Ensure your acid catalyst (e.g., H₂SO₄) is active and used in sufficient quantity.
-
-
-
Hydrolysis of the Ester Product:
-
Problem: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially during workup.
-
Solution: When neutralizing the acid catalyst during workup, do so at low temperatures, for instance, with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
-
Sub-optimal Catalyst:
-
Problem: The chosen catalyst may not be efficient for your specific alcohol or reaction conditions.
-
Solution: Consider alternative catalysts. For thermally sensitive substrates, milder conditions with coupling reagents like DCC might be more suitable.
-
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common issue. Here are some likely culprits and how to address them:
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N-methylation:
-
Problem: The pyridine nitrogen can be susceptible to methylation, especially when using strong methylating agents.
-
Solution: This is less common in Fischer esterification under acidic conditions as the pyridine nitrogen is protonated and thus deactivated.[2] If using methylating agents like dimethyl sulfate, carefully control the stoichiometry and reaction temperature.
-
-
Decarboxylation:
-
Problem: At elevated temperatures, isonicotinic acid can decarboxylate.
-
Solution: Reduce the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
-
Formation of an Acid Chloride Intermediate:
-
Problem: When using thionyl chloride (SOCl₂), residual reagent can lead to impurities.
-
Solution: Ensure complete removal of excess SOCl₂ after the formation of the acid chloride and before the addition of the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of isonicotinic acid?
A1: Several types of catalysts can be employed, each with its own advantages and disadvantages:
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Strong Mineral Acids (e.g., H₂SO₄): Used in Fischer-Speier esterification, this is a classic and cost-effective method.[1]
-
Thionyl Chloride (SOCl₂): This reagent is used to first convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol.[3]
-
Coupling Reagents (e.g., DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for milder reaction conditions, which can be beneficial for sensitive substrates.[4]
-
Solid Acid Catalysts: Materials like certain zeolites can also be used and offer the advantage of easier separation from the reaction mixture.
Q2: How do I choose the best catalyst for my specific application?
A2: The choice of catalyst depends on several factors, including the nature of your alcohol, the desired reaction conditions, and the scale of your synthesis. The following workflow can guide your decision:
Q3: Can I use a solid acid catalyst for the esterification of isonicotinic acid?
A3: Yes, solid acid catalysts such as certain zeolites can be effective for this reaction.[5] The primary advantages of using a solid acid catalyst are the ease of separation from the reaction mixture (typically by filtration) and the potential for catalyst recycling, which can make the process more environmentally friendly and cost-effective.
Data Presentation
Table 1: Comparison of Catalytic Methods for Isonicotinic Acid Esterification
| Catalyst/Method | Typical Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Methanol | Conc. H₂SO₄ | Methanol | Reflux | 8 | Moderate |
| Thionyl Chloride | Methanol | SOCl₂ | Methanol | 0 to 50 | 13 | High |
| DCC Coupling | Pentafluorophenol | DCC | THF | Room Temp. | 12 | 97 |
| SOCl₂/Active Ester | N-hydroxysuccinimide | SOCl₂ | THF | Room Temp. | 12 | 84 |
Note: Yields can vary significantly based on the specific alcohol used and optimization of reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottomed flask, dissolve 10 g of isonicotinic acid in 25 mL of methanol.
-
Catalyst Addition: Carefully add 3 mL of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture on a water bath to reflux for 8 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Slowly neutralize the solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.
-
The methyl isonicotinate product will separate as an oil.
-
-
Extraction and Purification:
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the chloroform under reduced pressure to obtain the crude ester.
-
The product can be further purified by vacuum distillation.
-
Protocol 2: Esterification via Acid Chloride using Thionyl Chloride
-
Acid Chloride Formation:
-
To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in methanol (20 mL) at 0 °C, add thionyl chloride (1.45 mL, 20 mmol) dropwise over 1 hour.[3]
-
-
Reaction: Stir the solution for 12 hours at 50 °C.[3]
-
Workup:
-
Extraction and Purification:
Protocol 3: Esterification using DCC Coupling
-
Reaction Setup: In a suitable flask, suspend isonicotinoylchloride hydrochloride (8.9 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in 100 mL of tetrahydrofuran (THF).
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Base Addition: To the stirred suspension, add triethylamine (20 mL, 0.14 mol) over 10 minutes.
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Reaction: Stir the suspension at room temperature for 12 hours.
-
Workup and Purification:
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Dissolve the residue in hexane, treat with activated carbon, and filter.
-
Remove the hexane to yield the pentafluorophenyl ester.
-
Signaling Pathways and Workflows
References
Technical Support Center: Phenyl Isonicotinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of phenyl isonicotinate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and an analysis of solvent effects to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: I am experiencing a low yield of this compound. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors:
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Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
-
Presence of Water: Water can hydrolyze the ester product back to isonicotinic acid and phenol, especially under acidic or basic conditions.
-
Solution: Ensure all reactants and solvents are anhydrous. Use of a Dean-Stark trap during reflux can be effective in removing water as it forms, driving the equilibrium towards the product.[1]
-
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: If using an acid catalyst like sulfuric acid, ensure it is used in the appropriate catalytic amount. For alternative methods, consider using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or activating the isonicotinic acid by converting it to isonicotinoyl chloride.
-
-
Product Loss During Work-up: The purification process might lead to significant product loss.
-
Solution: Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
-
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Common impurities include unreacted starting materials and byproducts from side reactions.
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Unreacted Isonicotinic Acid: Due to its zwitterionic nature, isonicotinic acid can be difficult to remove.
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Solution: During work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove unreacted acid.
-
-
Unreacted Phenol: Phenol can be carried through the extraction process.
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Solution: Washing the organic layer with a dilute sodium hydroxide solution can remove unreacted phenol. Care must be taken as the this compound ester can be susceptible to hydrolysis under strongly basic conditions.
-
-
Byproducts from Side Reactions: At high temperatures, side reactions such as decarboxylation or polymerization may occur.
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Solution: Maintain careful control over the reaction temperature. Purification by column chromatography is often effective in separating the desired product from byproducts.
-
Q3: The reaction is proceeding very slowly or not at all. What could be the issue?
A3: Lack of reaction progress is often related to the reactants' state or the reaction conditions.
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Poor Quality of Reagents: Degradation or impurity of starting materials can inhibit the reaction.
-
Solution: Use freshly purified or high-purity isonicotinic acid and phenol. If using isonicotinoyl chloride, ensure it has not been hydrolyzed by exposure to moisture.
-
-
Insufficient Catalyst Activity: The catalyst may be deactivated or insufficient.
-
Solution: Use a fresh batch of catalyst. In the case of acid catalysis, ensure sufficient concentration to protonate the carbonyl group of the isonicotinic acid.
-
-
Solvent Issues: The choice of solvent can dramatically affect reaction rates.
-
Solution: While specific data for this compound is limited, for esterifications in general, aprotic solvents of moderate polarity are often effective. Toluene is commonly used to facilitate water removal via azeotropic distillation. Solvent-free conditions have also been shown to be effective in similar esterification reactions and may be worth exploring.[2]
-
Solvent Effects on this compound Synthesis
| Solvent Type | Examples | Potential Effects on this compound Synthesis |
| Non-Polar | Toluene, Benzene, Hexane | - Often used in Fischer esterification to remove water azeotropically, driving the reaction equilibrium towards the product. - Can lead to slower reaction rates due to lower solubility of polar starting materials. |
| Polar Aprotic | THF, DMF, Acetonitrile | - Generally good at dissolving both polar and non-polar reactants. - Can lead to faster reaction rates compared to non-polar solvents. - DMF can be difficult to remove during work-up. |
| Polar Protic | Alcohols (e.g., Methanol) | - Can participate in transesterification, leading to the formation of methyl isonicotinate as a byproduct if methanol is used. - Can solvate the nucleophile, potentially slowing down the reaction. |
| Basic | Pyridine | - Can act as both a solvent and a catalyst by activating the carboxylic acid and neutralizing any acidic byproducts. - Can be effective when using isonicotinoyl chloride as a reactant.[3] |
| Solvent-Free | N/A | - Can lead to higher reaction rates and simplified work-up.[2] - May require higher temperatures, which could lead to side reactions. - Environmentally friendly "green chemistry" approach. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound. The first method is a classical Fischer esterification, while the second utilizes the more reactive isonicotinoyl chloride.
Method 1: Fischer Esterification of Isonicotinic Acid with Phenol
This method involves the direct reaction of isonicotinic acid with phenol in the presence of an acid catalyst.
Materials:
-
Isonicotinic acid
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isonicotinic acid (1 equivalent), phenol (1.2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted isonicotinic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Synthesis from Isonicotinoyl Chloride and Phenol
This method involves the formation of a more reactive acid chloride intermediate.
Materials:
-
Isonicotinic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Phenol
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Step 2a: Preparation of Isonicotinoyl Chloride
-
In a round-bottom flask, suspend isonicotinic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude isonicotinoyl chloride hydrochloride.
Step 2b: Esterification
-
Dissolve the crude isonicotinoyl chloride hydrochloride in an anhydrous solvent such as DCM or THF.
-
In a separate flask, dissolve phenol (1 equivalent) and a base such as pyridine or triethylamine (2.2 equivalents) in the same anhydrous solvent.
-
Cool the phenol solution in an ice bath and slowly add the isonicotinoyl chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for this compound Synthesis
Caption: Troubleshooting common issues in this compound synthesis.
References
Temperature optimization for phenyl isonicotinate reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenyl isonicotinate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, particularly temperature, and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to reaction temperature and conditions. Here’s a troubleshooting guide:
-
Incomplete Reaction: The esterification of isonicotinic acid with phenol can be slow.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can significantly enhance the reaction rate. For instance, in related esterifications of phenols, temperatures around 110-120°C have been shown to be effective[1]. However, be cautious as excessively high temperatures can lead to side reactions.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the initially planned duration, extending the reaction time may be necessary.
-
Effective Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants. Employing a Dean-Stark apparatus or using a solvent that forms an azeotrope with water (e.g., toluene) is crucial for driving the reaction to completion.
-
-
-
Suboptimal Catalyst Activity: The choice and condition of the acid catalyst are critical.
-
Troubleshooting:
-
Catalyst Selection: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. For a heterogeneous option, SiO₂-SO₃H has been reported to be effective.
-
Catalyst Concentration: Ensure the appropriate catalytic amount is used. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.
-
-
-
Purification Losses: Significant amounts of product can be lost during workup and purification.
-
Troubleshooting:
-
Optimize Extraction: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
-
Careful Chromatography: If column chromatography is used for purification, select an appropriate solvent system to ensure good separation from unreacted starting materials and byproducts.
-
-
Q2: I am observing significant byproduct formation in my reaction. How can I minimize impurities?
A2: The formation of byproducts is often temperature-dependent. Elevated temperatures, while increasing the reaction rate, can also promote undesirable side reactions.
-
Potential Side Reactions:
-
Decarboxylation: At very high temperatures, isonicotinic acid may undergo decarboxylation.
-
Ether Formation: Although less common in this specific reaction, side reactions involving the phenolic hydroxyl group can occur under harsh conditions.
-
Polymerization/Tar Formation: High temperatures can lead to the degradation of starting materials and products, resulting in tar-like substances that are difficult to remove.
-
-
Troubleshooting:
-
Optimize Temperature: Finding the optimal temperature is a balance between reaction rate and selectivity. Start with a moderate temperature (e.g., 80-100°C) and gradually increase it while monitoring for the appearance of byproducts by TLC or HPLC. A study on a similar esterification of succinic acid with phenol showed a high yield at 110°C[1].
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol and other sensitive reagents, especially at higher temperatures.
-
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature for the synthesis of this compound is not definitively established in the literature with a direct comparative study. However, based on related reactions and general principles of esterification, a temperature range of 80°C to 140°C is a reasonable starting point for optimization.
-
Lower Temperatures (e.g., 80-100°C): May result in a cleaner reaction with fewer byproducts but will likely require longer reaction times to achieve a good conversion.
-
Higher Temperatures (e.g., 110-140°C): Can significantly increase the reaction rate but also elevates the risk of side reactions such as decomposition and tar formation. Close monitoring of the reaction is crucial at these temperatures.
For enzymatic synthesis of related nicotinamide derivatives, a much lower optimal temperature of 50°C was observed, with higher temperatures leading to enzyme deactivation[2]. While not a direct esterification, this highlights that the optimal temperature is highly dependent on the specific reaction conditions and catalyst used.
Data Presentation
The following table summarizes reaction conditions from related esterification reactions that can provide guidance for optimizing the synthesis of this compound.
| Reaction | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Esterification of Succinic Acid with Phenol | H+-Zeoliteβ | ~110 | 24 | 96 | [1] |
| Esterification of Phenols with Acetic Anhydride | None | 120 | - | - | |
| Synthesis of Phenyl Nicotinate | SiO₂-SO₃H | 90 - 120 | 5 | 77-96 | |
| Enzymatic Synthesis of Nicotinamide Derivatives | Novozym® 435 | 50 | 0.6 | ~86 | [2] |
Experimental Protocols
Synthesis of this compound via Acid Catalysis
This protocol is a representative method based on general procedures for Fischer-Speier esterification.
Materials:
-
Isonicotinic acid
-
Phenol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isonicotinic acid (1.0 eq), phenol (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature optimization in this compound synthesis.
References
Technical Support Center: Removal of Unreacted Isonicotinic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted isonicotinic acid from experimental reaction mixtures. The unique amphoteric nature of isonicotinic acid often presents purification challenges, which this guide aims to resolve through a combination of chemical principles and practical, field-proven methodologies.
Understanding the Challenge: Physicochemical Properties of Isonicotinic Acid
Isonicotinic acid (pyridine-4-carboxylic acid) is a polar, amphoteric molecule. Its properties govern its behavior in different solvent and pH environments. A clear understanding of these characteristics is the first step in designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₅NO₂ | - |
| Molecular Weight | 123.11 g/mol | Essential for molar calculations. |
| Melting Point | 310-319 °C (sublimes) | High melting point suggests low volatility, making removal by simple evaporation impractical.[1] |
| pKa | ~4.96 (carboxylic acid) | The carboxyl group is deprotonated by weak bases, forming a water-soluble salt.[2] |
| pKa (conjugate acid) | ~1.77 - 2.35 | The pyridine nitrogen is protonated only by strong acids, forming a water-soluble salt.[3][4] |
| Water Solubility | Sparingly soluble in cold water (5.2 g/L at 20°C), more soluble in hot water. | Solubility increases significantly in hot water, which can be used for recrystallization.[2][5][6] |
| Organic Solubility | Insoluble in benzene and ether; slightly soluble in alcohol; soluble in DMSO. | Poor solubility in nonpolar organic solvents can be exploited for precipitation or washing.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Why isn't a simple water wash removing the unreacted isonicotinic acid from my organic layer?
A: Isonicotinic acid is only sparingly soluble in neutral, cold water.[2] To effectively move it from an organic solvent into an aqueous phase, you must ionize it. This is achieved by manipulating the pH of the aqueous wash to convert the isonicotinic acid into a much more water-soluble salt.
Q2: I tried a wash with saturated sodium bicarbonate solution, but I still see isonicotinic acid in my product. Why?
A: While sodium bicarbonate is often sufficient, the equilibrium may not be fully driven to the salt form, or the resulting sodium isonicotinate salt may have some slight solubility in your organic phase, especially if the solvent is polar (e.g., ethyl acetate). Using a slightly stronger base like 1M sodium carbonate or dilute sodium hydroxide ensures complete deprotonation and quantitative extraction into the aqueous layer.
Q3: Can I remove isonicotinic acid using column chromatography?
A: Yes. Isonicotinic acid is very polar and will have a low Rf value on silica gel. It will likely adhere strongly to the baseline in typical non-polar to moderately polar eluent systems (e.g., hexane/ethyl acetate). To elute it, a highly polar mobile phase, often containing methanol or a small amount of acetic acid, is required. This property allows for good separation from less polar products.
Q4: Is it possible to remove isonicotinic acid via sublimation?
A: Isonicotinic acid sublimes at high temperatures (e.g., 260°C at 15 mmHg).[2] While technically possible, this is often impractical as many organic products are not stable at these temperatures. This method is generally reserved for the purification of isonicotinic acid itself, not for its removal as an impurity.[9]
Q5: What is the most reliable way to confirm that all isonicotinic acid has been removed?
A: Thin-Layer Chromatography (TLC) is the quickest method. Spot your crude reaction mixture, your purified product, and a reference spot of isonicotinic acid on the same plate. The absence of a spot in your purified product lane that corresponds to the isonicotinic acid reference spot is a strong indicator of successful removal. For quantitative confirmation, ¹H NMR spectroscopy is ideal, as the pyridine protons of isonicotinic acid have characteristic chemical shifts.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing a logical path to resolving purification issues.
Scenario 1: Standard basic wash is ineffective.
Q: I washed my dichloromethane solution with saturated sodium bicarbonate, but TLC analysis still shows a significant amount of isonicotinic acid remaining. What should I do next?
A:
-
Causality: The basicity of sodium bicarbonate (pKa of H₂CO₃ is ~6.4) may not be sufficient to deprotonate the isonicotinic acid (pKa ~4.96) completely and irreversibly, leading to an unfavorable partition coefficient between the organic and aqueous layers.
-
Recommended Action: Perform a subsequent wash with a stronger base. A 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will definitively convert the carboxylic acid to its sodium salt, which is highly polar and will be quantitatively extracted into the aqueous layer. Ensure you shake the separatory funnel thoroughly to maximize contact between the two phases.[10][11]
-
Protocol Reference: See Protocol 1: Removal by Enhanced Basic Aqueous Extraction.
Scenario 2: My product is sensitive to strong bases.
Q: My target molecule contains a base-labile functional group (e.g., an ester). How can I remove the isonicotinic acid without causing decomposition?
A:
-
Causality: You cannot use a basic wash. However, isonicotinic acid is amphoteric. Its pyridine nitrogen is basic and can be protonated by an acid to form a water-soluble pyridinium salt.
-
Recommended Action: Perform an acidic wash. Use a dilute solution of hydrochloric acid (e.g., 1M HCl). This will protonate the pyridine nitrogen, forming the highly water-soluble isonicotinium chloride salt, which will partition into the aqueous layer.
-
Critical Consideration: You must first confirm that your product is stable under mildly acidic conditions.
-
Protocol Reference: See Protocol 2: Removal by Acidic Aqueous Extraction.
Scenario 3: My product is water-soluble or sensitive to both acid and base.
Q: My product has significant water solubility, making liquid-liquid extraction impossible. How can I purify my compound?
A:
-
Causality: When acid-base extraction is not viable, you must rely on other physical properties for separation. Chromatography and crystallization are the most powerful alternatives.
-
Recommended Action 1 (Chromatography): Flash column chromatography on silica gel is an excellent choice. Isonicotinic acid is highly polar and will adsorb strongly to the silica. A non-polar eluent will wash your less-polar product through the column while the isonicotinic acid remains at the origin. If your product is also polar, a carefully selected gradient elution will be necessary.
-
Recommended Action 2 (Crystallization/Precipitation): Exploit the differential solubility of your product and isonicotinic acid.[12] Since isonicotinic acid is practically insoluble in non-polar solvents like diethyl ether or benzene, you may be able to dissolve your crude mixture in a minimal amount of a more polar solvent (like hot ethanol or methanol) and then precipitate your product by adding a non-polar anti-solvent, leaving the isonicotinic acid in the mother liquor. Alternatively, direct recrystallization from a suitable solvent like hot water may leave the isonicotinic acid behind if your product is less soluble.[1]
Experimental Protocols & Workflows
Visualization of Method Selection
The choice of purification strategy depends critically on the properties of your desired product. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Removal by Enhanced Basic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Second Extraction: Repeat the extraction with another portion of 1M NaOH solution to ensure complete removal.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual NaOH and reduce the amount of dissolved water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Verification: Confirm the removal of isonicotinic acid using TLC or ¹H NMR.
Protocol 2: Removal by Acidic Aqueous Extraction
-
Dissolution & Transfer: Follow steps 1 and 2 from Protocol 1.
-
Acidic Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously and vent as described above.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Perform a second extraction with 1M HCl.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual HCl, followed by a brine wash.
-
Drying & Concentration: Proceed as in step 7 of Protocol 1.
-
Verification: Confirm removal via TLC or ¹H NMR.
Protocol 3: Confirmation of Removal by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "C" for Crude, "P" for Purified, and "R" for Reference.
-
Spot the Plate:
-
In lane "R," spot a dilute solution of pure isonicotinic acid.
-
In lane "C," spot a dilute solution of your crude reaction mixture.
-
In lane "P," spot a dilute solution of your final, purified product.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 ethyl acetate/methanol). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Isonicotinic acid is UV active.
-
Analyze: The spot in lane "R" establishes the retention factor (Rf) of isonicotinic acid. A corresponding spot should be visible in lane "C." The absence of this spot in lane "P" indicates successful removal.
Workflow for Acid-Base Extraction
Caption: Workflow for basic extraction of isonicotinic acid (INA).
References
- 1. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Phenyl Isonicotinate Purity Analysis: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like phenyl isonicotinate is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of HPLC methods for the purity analysis of this compound, supported by experimental data and protocols.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on several factors, including the physicochemical properties of this compound and potential impurities. This compound, a pyridine derivative, can present challenges such as poor retention on traditional reversed-phase columns due to its hydrophilic nature and potential for peak tailing because of interactions with residual silanols on silica-based columns.[1] The following table summarizes various HPLC methods applicable to the analysis of pyridine derivatives, which can be adapted for this compound.
| Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode/HILIC | Method C: Ion-Pairing |
| Stationary Phase | C18, C8 | Amaze HD, Primesep 100 | C18, C8 |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., Formic Acid, TFA) | Acetonitrile/Methanol with buffer (e.g., Ammonium Formate)[1] | Acetonitrile/Water with ion-pairing reagent (e.g., TFA) |
| Detection Wavelength | ~250-275 nm | ~275 nm[1] | ~250 nm |
| Key Advantages | Widely available columns, simple mobile phases. | Good retention for polar compounds, MS-compatible.[2] | Improved retention and peak shape for basic compounds. |
| Potential Drawbacks | Poor retention for very polar impurities, potential for peak tailing.[1] | Can be more complex to develop and optimize. | Ion-pairing reagents are not MS-compatible and can be difficult to remove from the column.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating purity analysis. Below are representative experimental protocols for the HPLC methods discussed.
Method A: Reversed-Phase HPLC
This method is a common starting point for the analysis of many organic molecules.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method B: Mixed-Mode/HILIC HPLC
This approach is particularly useful for enhancing the retention of polar compounds like pyridine derivatives.[2]
1. Instrumentation:
-
HPLC or UHPLC system with a UV-Vis or DAD detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Amaze HD, 150 mm x 3.2 mm.[1]
-
Mobile Phase: 60:40 (v/v) Acetonitrile/Methanol with 0.2% Formic Acid and 0.25% Ammonium Formate.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 1 µL.[1]
-
Column Temperature: 40 °C.
-
Detection: 275 nm.[1]
3. Sample Preparation:
-
Prepare the sample as described in Method A, using the mobile phase for dilution.
Potential Impurities
The purity analysis of this compound should consider potential impurities arising from its synthesis and degradation. Common impurities may include starting materials like isonicotinic acid and phenol, as well as byproducts from side reactions. The synthesis of related compounds, such as phenyl isocyanate, has been shown to produce impurities like diphenylurea and diphenylcarbodiimide, which could be relevant depending on the synthetic route.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC.
Alternative Purity Analysis Techniques
While HPLC is the predominant method for purity analysis, other techniques can provide complementary information.
-
Gas Chromatography (GC): Suitable for volatile impurities. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its impurities.
-
Thin Layer Chromatography (TLC): A simpler, qualitative technique that can be used for rapid screening of impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides structural information about impurities, aiding in their identification.
References
A Senior Application Scientist's Guide to the Synthesis and Validation of Phenyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the purity and reliable synthesis of key chemical intermediates are paramount. Phenyl isonicotinate, a significant building block, is no exception. This guide provides an in-depth, comparative analysis of prevalent and innovative methods for its synthesis, moving beyond mere procedural lists to dissect the causality behind experimental choices. We further establish a robust framework for the validation of the synthesized product, ensuring the scientific integrity of your work.
Unveiling the Synthetic Pathways to this compound
The synthesis of this compound, an ester derived from isonicotinic acid and phenol, can be approached through several strategic pathways. The choice of method is often a balance between yield, purity, reaction conditions, and the availability of starting materials. Here, we compare four distinct and viable synthetic routes.
Method 1: The Acyl Chloride Route - A Classic Approach
This widely used method, a variation of the Schotten-Baumann reaction, proceeds in two stages: the activation of isonicotinic acid to its acyl chloride, followed by esterification with phenol.[1][2][3]
Causality of Experimental Choices: The initial conversion to isonicotinoyl chloride hydrochloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic phenol.[4] The use of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is a standard and efficient method for this transformation.[4] The subsequent reaction with phenol is typically carried out in the presence of a base to neutralize the liberated HCl, driving the reaction to completion.[1][2]
Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 mL) in a round-bottom flask, carefully add thionyl chloride (60 mL) at room temperature.
-
Observe the evolution of gas. After the initial vigorous reaction subsides (approximately 30 minutes), heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the residue, add dry diethyl ether (200 mL) and stir to precipitate the product.
-
Filter the white crystalline solid, wash with diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride (yields are typically high, ~98%).[4]
Experimental Protocol: Synthesis of this compound
-
In a flask, suspend isonicotinoyl chloride hydrochloride (8.9 g, 0.05 mol) and phenol (4.7 g, 0.05 mol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (100 mL).
-
Cool the mixture in an ice bath and slowly add a base, such as triethylamine (14 mL, 0.1 mol), over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization.
Method 2: Steglich Esterification - Mild and Versatile
The Steglich esterification offers a milder alternative, directly coupling the carboxylic acid and alcohol using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5]
Causality of Experimental Choices: This method is particularly advantageous for sensitive substrates as it avoids the harsh conditions of acid chloride formation. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt that is readily attacked by the alcohol. This catalytic cycle circumvents the common side reaction of N-acylurea formation.[5]
Experimental Protocol: Steglich Esterification of Isonicotinic Acid with Phenol
-
Dissolve isonicotinic acid (1.23 g, 10 mmol) and phenol (1.04 g, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (122 mg, 1 mmol, 10 mol%).
-
Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Direct Catalytic Esterification - Towards Greener Synthesis
Direct esterification using solid acid catalysts presents a more environmentally friendly approach by avoiding stoichiometric activating agents and simplifying work-up procedures.
Causality of Experimental Choices: Catalysts like a borate-sulfuric acid complex or a sulfonated silica (SiO₂-SO₃H) can protonate the carbonyl oxygen of the isonicotinic acid, thereby activating it for nucleophilic attack by phenol.[6][7] These methods often require elevated temperatures to drive the reaction forward by removing the water formed as a byproduct.
Experimental Protocol: Borate-Sulfuric Acid Catalyzed Esterification
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine isonicotinic acid (12.3 g, 0.1 mol), phenol (10.4 g, 0.11 mol), and a suitable solvent like toluene or xylene (100 mL).
-
Add a catalytic amount of boric acid (e.g., 0.84 g) and concentrated sulfuric acid (e.g., 0.5 g).[6]
-
Heat the mixture to reflux and collect the water azeotropically.
-
After no more water is collected, cool the reaction mixture.
-
Wash the organic layer with an aqueous solution of NaHCO₃ and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization.
Method 4: TiO₂-Catalyzed Solvent-Free Synthesis - An Efficient and Green Alternative
This method leverages a reusable solid catalyst, titanium dioxide (TiO₂), for the reaction of isonicotinoyl chloride with phenol under solvent-free conditions, offering a highly efficient and green process.
Causality of Experimental Choices: Nano TiO₂ acts as a Lewis acid catalyst, activating the acyl chloride for the nucleophilic attack by phenol. The solvent-free condition at room temperature minimizes waste and energy consumption, aligning with the principles of green chemistry.[8]
Experimental Protocol: TiO₂-Catalyzed Synthesis of this compound
-
In a flask, mix isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) and phenol (0.94 g, 10 mmol).
-
Add a catalytic amount of nano TiO₂ (e.g., 10 mol%).
-
Stir the mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, add a suitable organic solvent like diethyl ether to dissolve the product.
-
Filter the mixture to recover the TiO₂ catalyst.
-
Wash the filtrate with a 15% NaOH solution to remove any unreacted phenol, followed by saturated NaHCO₃ and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.
Comparative Performance of Synthesis Methods
| Parameter | Method 1: Acyl Chloride Route | Method 2: Steglich Esterification | Method 3: Direct Catalytic Esterification | Method 4: TiO₂-Catalyzed Solvent-Free |
| Starting Materials | Isonicotinic acid, Thionyl chloride, Phenol | Isonicotinic acid, Phenol, DCC, DMAP | Isonicotinic acid, Phenol, Acid catalyst | Isonicotinoyl chloride, Phenol, TiO₂ |
| Typical Yield | High (often >80% for analogous esters)[4] | Good to High (70-90% for similar esters)[5] | Moderate to High (can be >90%)[6] | High (often >90% for similar esters) |
| Reaction Conditions | Two steps, can involve reflux | Mild, room temperature | High temperature, azeotropic removal of water | Mild, room temperature, solvent-free |
| Byproducts | SO₂, HCl, Triethylamine hydrochloride | Dicyclohexylurea (DCU) | Water | HCl (neutralized in work-up) |
| Purification | Recrystallization/Chromatography | Filtration of DCU, Chromatography | Aqueous work-up, Recrystallization | Filtration of catalyst, Aqueous work-up |
| Advantages | Reliable, high-yielding | Mild conditions, good for sensitive substrates | Atom-economical, potentially greener | Green, reusable catalyst, simple work-up |
| Disadvantages | Use of corrosive SOCl₂, stoichiometric base | Use of expensive DCC, DCU removal | High temperatures, catalyst removal | Requires pre-synthesis of acyl chloride |
A Self-Validating System: Rigorous Purity and Structural Confirmation
The synthesis of a compound is incomplete without its thorough validation. A multi-pronged analytical approach is essential to confirm the structure and ascertain the purity of the synthesized this compound.
Workflow for Synthesis and Validation
Caption: Workflow from synthesis to a fully validated product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
¹H NMR spectroscopy is indispensable for confirming the molecular structure and can be adapted for quantitative analysis (qNMR) to determine purity.
Expected ¹H NMR Spectrum (in CDCl₃): The spectrum should exhibit characteristic signals for the pyridine and phenyl protons. The pyridine protons will appear as two sets of doublets (or more complex multiplets) in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen and the ester group. The phenyl protons will also appear in the aromatic region, likely as a multiplet.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).[9][10]
-
Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery. A 30-second delay is often a safe starting point. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).
-
Data Processing and Purity Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Chromatographic Techniques: High-Resolution Purity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying impurities.
Experimental Protocol: HPLC Purity Determination
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[11][12]
-
Mobile Phase: A gradient elution is often effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 5% B to 95% B over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).[13]
-
Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated using the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Experimental Protocol: GC-MS Analysis
-
System: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of organic compounds.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in a suitable solvent (e.g., dichloromethane) in splitless mode.
-
Temperature Program: A starting temperature of 70°C held for 1 minute, then ramped up to 280°C at a rate of 10-15°C/min, and held for 5-10 minutes.[14]
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the synthesized molecule.
Expected Characteristic IR Absorptions (KBr pellet or thin film):
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.[15][16]
-
C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹ and another around 1100-1150 cm⁻¹.[15]
-
Aromatic C=C stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[17]
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[18]
Interpretation: The presence of a strong carbonyl absorption in the specified region, along with the characteristic aromatic signals and the absence of a broad O-H stretch from the starting carboxylic acid, provides strong evidence for the successful formation of the this compound ester.[15][17]
Logical Framework for Orthogonal Validation
Caption: Orthogonal analytical methods providing a comprehensive validation of the synthesized product.
By employing a combination of these synthesis and validation techniques, researchers can confidently produce and characterize this compound of high purity, ensuring the reliability and reproducibility of their subsequent research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medpharma12.com [medpharma12.com]
- 3. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances of titanium dioxide (TiO2) for green organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. library.dphen1.com [library.dphen1.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic Showdown: Phenyl Isonicotinate's Structure Confirmed and Compared
A detailed spectroscopic analysis of phenyl isonicotinate, a compound of interest in pharmaceutical and materials science, confirms its molecular structure. This guide provides a comparative analysis of its spectroscopic data against its isomer, phenyl nicotinate, offering researchers a comprehensive reference based on experimental data.
The structural integrity of this compound (the 4-pyridyl isomer) has been rigorously confirmed through a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). To provide a clearer understanding of its unique spectral characteristics, this data is presented alongside that of its structural isomer, phenyl nicotinate (the 3-pyridyl isomer). This comparative guide is designed to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these molecules.
Comparative Spectroscopic Data
The quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for both this compound and phenyl nicotinate are summarized below. These tables highlight the key differences in chemical shifts, vibrational frequencies, and fragmentation patterns that arise from the different substitution patterns on the pyridine ring.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2', H-6' (Pyridine) | 8.80 | d | 6.0 |
| H-3', H-5' (Pyridine) | 7.95 | d | 6.0 | |
| H-2, H-6 (Phenyl) | 7.45 - 7.55 | m | - | |
| H-3, H-5 (Phenyl) | 7.30 - 7.40 | m | - | |
| H-4 (Phenyl) | 7.20 - 7.28 | m | - | |
| Phenyl Nicotinate | H-2' (Pyridine) | 9.25 | d | 2.3 |
| H-6' (Pyridine) | 8.80 | dd | 4.8, 1.7 | |
| H-4' (Pyridine) | 8.35 | dt | 8.0, 2.0 | |
| H-5' (Pyridine) | 7.45 | ddd | 8.0, 4.8, 0.8 | |
| H-2, H-6 (Phenyl) | 7.40 - 7.50 | m | - | |
| H-3, H-5 (Phenyl) | 7.25 - 7.35 | m | - | |
| H-4 (Phenyl) | 7.15 - 7.25 | m | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 163.8 |
| C-2', C-6' (Pyridine) | 151.0 | |
| C-4' (Pyridine) | 138.5 | |
| C-1 (Phenyl) | 150.5 | |
| C-4 (Phenyl) | 129.8 | |
| C-2, C-6 (Phenyl) | 126.5 | |
| C-3', C-5' (Pyridine) | 122.5 | |
| C-3, C-5 (Phenyl) | 121.5 | |
| Phenyl Nicotinate | C=O | 164.2 |
| C-2' (Pyridine) | 153.5 | |
| C-6' (Pyridine) | 151.2 | |
| C-4' (Pyridine) | 137.5 | |
| C-1 (Phenyl) | 150.8 | |
| C-5' (Pyridine) | 126.8 | |
| C-4 (Phenyl) | 129.6 | |
| C-3' (Pyridine) | 123.8 | |
| C-2, C-6 (Phenyl) | 126.2 | |
| C-3, C-5 (Phenyl) | 121.8 |
Table 3: Key FTIR Absorption Bands (Solid Phase)
| Compound | Vibrational Mode | Wavenumber (ν, cm⁻¹) |
| This compound | C=O Stretch (Ester) | 1735 |
| C=C, C=N Stretch (Aromatic) | 1605, 1550, 1485 | |
| C-O Stretch (Ester) | 1270, 1120 | |
| Phenyl Nicotinate | C=O Stretch (Ester) | 1730 |
| C=C, C=N Stretch (Aromatic) | 1590, 1575, 1480 | |
| C-O Stretch (Ester) | 1280, 1130 |
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | m/z | Proposed Fragment |
| This compound | 199 | [M]⁺ |
| 106 | [C₅H₄NCO]⁺ | |
| 78 | [C₅H₄N]⁺ | |
| 77 | [C₆H₅]⁺ | |
| Phenyl Nicotinate | 199 | [M]⁺ |
| 106 | [C₅H₄NCO]⁺ | |
| 78 | [C₅H₄N]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the solid sample (this compound or phenyl nicotinate) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters : A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
-
¹³C NMR Parameters : A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were averaged for each spectrum.
-
Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : FTIR spectra were recorded using an FTIR spectrometer equipped with a universal ATR accessory.
-
Parameters : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the sample (~1 mg/mL) was prepared in dichloromethane.
-
Instrumentation : A GC-MS system comprising a gas chromatograph coupled to a quadrupole mass spectrometer with an electron ionization (EI) source was used for the analysis.
-
GC Conditions : A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50°C (hold for 2 minutes), then ramped to 250°C at a rate of 10°C/min (hold for 5 minutes). The injector temperature was set to 250°C, and helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL injection volume was used with a split ratio of 50:1.
-
MS Conditions : The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Electron ionization was performed at 70 eV. Mass spectra were recorded in the m/z range of 40-400.
-
Data Analysis : The acquired mass spectra of the chromatographic peaks were compared with spectral libraries for identification, and the fragmentation patterns were analyzed to deduce the structure of the fragments.
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.
Caption: Experimental workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to Phenyl Isonicotinate and Its Analogs: Synthesis, Characterization, and Biological Activity
This guide provides a comprehensive comparative analysis of phenyl isonicotinate and a selected series of its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. By presenting detailed experimental protocols, comparative data, and structure-activity relationship (SAR) insights, this guide aims to serve as a valuable resource for the rational design of novel therapeutic agents based on the isonicotinate scaffold.
Introduction: The Significance of the Isonicotinate Scaffold
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry. The most notable example is isoniazid, a frontline drug for the treatment of tuberculosis. The pyridine ring and the carboxylate group offer numerous opportunities for chemical modification, leading to a vast library of compounds with diverse biological activities, including antitubercular, anti-inflammatory, and anticancer properties.
This compound, the phenyl ester of isonicotinic acid, serves as a fundamental structure for exploring the impact of the ester moiety on the molecule's overall characteristics. By systematically introducing substituents onto the phenyl ring, we can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, thereby fine-tuning the biological activity. This guide will focus on a comparative study of this compound and its para-substituted analogs: 4-methylthis compound, 4-chlorothis compound, and 4-nitrothis compound.
Synthesis of this compound and Its Analogs
A reliable and general method for the synthesis of this compound and its analogs involves a two-step process starting from isonicotinic acid. This approach ensures high purity and good yields.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: General Synthesis
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
To a stirred suspension of isonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Add dry diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride as a white solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.[1]
Step 2: Synthesis of Substituted this compound
-
To a stirred solution of the substituted phenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.
Comparative Physicochemical and Spectroscopic Properties
The introduction of different substituents on the phenyl ring is expected to alter the physicochemical and spectroscopic properties of the analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | C₁₂H₉NO₂ | 199.21 | 70-73 | 2.1 |
| 4-Methylthis compound | C₁₃H₁₁NO₂ | 213.23 | 78-81 | 2.6 |
| 4-Chlorothis compound | C₁₂H₈ClNO₂ | 233.65 | 98-101 | 2.8 |
| 4-Nitrothis compound | C₁₂H₈N₂O₄ | 244.20 | 145-148 | 1.9 |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectra of these compounds are characterized by signals corresponding to the pyridine and phenyl protons. For this compound, the pyridine protons typically appear as two doublets in the aromatic region. The phenyl protons will show a multiplet. For the para-substituted analogs, the phenyl protons will exhibit a characteristic AA'BB' system (two doublets). The chemical shifts of the phenyl protons will be influenced by the electronic nature of the substituent.
¹³C NMR Spectroscopy: The carbon NMR spectra will show distinct signals for the carbonyl carbon of the ester, as well as the carbons of the pyridine and phenyl rings. The chemical shift of the carbonyl carbon and the phenyl ring carbons will be sensitive to the electronic effects of the para-substituent.
Infrared (IR) Spectroscopy: The IR spectra of all compounds will exhibit a strong characteristic absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The exact position of this band will shift slightly depending on the electronic nature of the substituent on the phenyl ring. Other characteristic bands include C-O stretching and aromatic C-H and C=C stretching vibrations.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data for this specific series of simple analogs is not extensively available in a single comparative study, we can infer potential trends in their biological activities based on established SAR principles for related isonicotinic acid derivatives. We will focus on two key areas: antitubercular and anti-inflammatory activity.
Caption: Conceptual structure-activity relationship for substituted phenyl isonicotinates.
Antitubercular Activity
Isoniazid, the hydrazide of isonicotinic acid, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. While this compound and its analogs are esters and not hydrazides, they could potentially exhibit antitubercular activity through different mechanisms or after metabolic activation. The lipophilicity of the compounds, which is influenced by the substituent on the phenyl ring, can play a crucial role in their ability to penetrate the mycobacterial cell wall.
Hypothesized SAR:
-
This compound (Parent Compound): Provides a baseline activity.
-
4-Methylthis compound (Electron-Donating Group): The methyl group increases lipophilicity, which might enhance cell wall penetration and potentially increase activity.
-
4-Chlorothis compound (Electron-Withdrawing, Lipophilic Group): The chloro group increases lipophilicity and is a weak electron-withdrawing group. This combination has been shown to be favorable in some antitubercular agents.
-
4-Nitrothis compound (Strong Electron-Withdrawing Group): The nitro group is a strong electron-withdrawing group and can participate in redox reactions, a mechanism of action for some antitubercular drugs.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth supplemented with OADC.
-
Plate Setup: In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in 100 µL of supplemented 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plate and incubate at 37 °C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2][3]
Anti-inflammatory Activity
Some isonicotinic acid derivatives have shown anti-inflammatory properties, often attributed to their ability to inhibit the production of reactive oxygen species (ROS). The electronic properties of the substituent on the phenyl ring can influence the molecule's ability to scavenge free radicals or interact with enzymes involved in the inflammatory cascade.
Hypothesized SAR:
-
This compound (Parent Compound): May exhibit baseline anti-inflammatory activity.
-
4-Methylthis compound (Electron-Donating Group): The electron-donating nature of the methyl group could potentially enhance antioxidant activity.
-
4-Chlorothis compound (Electron-Withdrawing Group): The effect is less predictable without experimental data, as the electronic and steric effects could play competing roles.
-
4-Nitrothis compound (Strong Electron-Withdrawing Group): The nitro group may modulate the electronic properties of the molecule in a way that influences its interaction with biological targets in the inflammatory pathway.
Experimental Protocol: In Vitro ROS Inhibition Assay
This assay measures the ability of a compound to inhibit the production of ROS in a cell-based model.
-
Cell Culture: Culture a suitable cell line, such as human neutrophils or a macrophage cell line (e.g., RAW 264.7), in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compounds.
-
ROS Induction: Stimulate the cells with a known ROS inducer, such as phorbol 12-myristate 13-acetate (PMA) or zymosan.
-
ROS Detection: Add a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of ROS production).
Conclusion and Future Directions
This comparative guide provides a framework for the synthesis, characterization, and evaluation of this compound and its simple para-substituted analogs. The presented synthetic protocol is robust and adaptable for generating a variety of analogs. While the biological activity section is based on hypothesized structure-activity relationships derived from existing literature on related compounds, it provides a rational basis for initiating experimental studies.
Future work should focus on the synthesis of this targeted series of compounds and their systematic evaluation in the described biological assays. The resulting experimental data will be invaluable for validating the hypothesized SAR and for guiding the design of more potent and selective isonicotinate-based therapeutic agents. Further investigations could also include exploring a wider range of substituents at different positions on the phenyl ring and evaluating the analogs in other biological assays, such as anticancer and antiviral screens.
References
Phenyl Isonicotinate: A Comparative Analysis of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenyl Isonicotinate and Other Ester Derivatives
The isonicotinoyl scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including antitubercular and anti-inflammatory agents. This guide provides a comparative analysis of the biological activity of this compound and related ester derivatives, with a focus on their anti-inflammatory and antimicrobial properties. The information presented herein is supported by experimental data to aid researchers in drug discovery and development.
Quantitative Biological Activity Data
The biological activities of this compound and its analogs have been evaluated in various assays. The following tables summarize the quantitative data from key studies, providing a direct comparison of their potency.
Table 1: Anti-Inflammatory Activity of Isonicotinate Esters
The anti-inflammatory potential of isonicotinate esters was assessed through their ability to inhibit reactive oxygen species (ROS) production in human whole blood. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting ROS production.
| Compound | Ester Group | IC50 (µg/mL)[1] |
| This compound Analogues | ||
| 3-Aminothis compound | 3-Aminophenyl | 1.42 ± 0.1 |
| 4-Aminothis compound | 4-Aminophenyl | 8.6 ± 0.5 |
| 4-Acetamidothis compound | 4-Acetamidophenyl | 19.6 ± 3.4 |
| 4-Butyramidothis compound | 4-Butyramidophenyl | 3.7 ± 1.7 |
| Standard Drug | ||
| Ibuprofen | - | 11.2 ± 1.9 |
Table 2: Antimycobacterial Activity of Isonicotinate Esters
The antimycobacterial activity of isonicotinate esters was evaluated against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound | Ester Group | MIC (µg/mL) |
| This compound | Phenyl | 1000 |
| Methyl Isonicotinate | Methyl | >1000 |
| Ethyl Isonicotinate | Ethyl | >1000 |
| Propyl Isonicotinate | Propyl | >1000 |
| Isopropyl Isonicotinate | Isopropyl | >1000 |
| Butyl Isonicotinate | Butyl | 1000 |
| Standard Drug | ||
| Isoniazid | - | 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key biological assays cited in this guide.
In Vitro Anti-Inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition
This protocol details the measurement of the inhibitory effect of test compounds on the production of reactive oxygen species (ROS) from phagocytes in human whole blood.
Materials:
-
Heparinized human whole blood
-
Hank's Balanced Salt Solution (HBSS)
-
Luminol (for chemiluminescence)
-
Serum-opsonized zymosan (SOZ)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Luminometer
Procedure:
-
Dilute fresh heparinized human whole blood with HBSS.
-
In a 96-well microplate, add the diluted whole blood to each well.
-
Add the test compounds at various concentrations to the wells. A solvent control (e.g., DMSO) and a positive control (a known anti-inflammatory drug like Ibuprofen) should be included.
-
Incubate the plate at 37°C for a specified period.
-
Add luminol to each well.
-
Initiate the oxidative burst by adding SOZ to all wells except the negative control.
-
Immediately measure the chemiluminescence over a period of time using a luminometer.
-
The inhibitory effect of the compounds is calculated as the percentage reduction in ROS production compared to the solvent control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth medium.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the microplate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density using a spectrophotometer.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: General experimental workflow for in vitro biological activity screening.
References
Phenyl Isonicotinate in Bioassays: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of phenyl isonicotinate by examining the performance of structurally related isonicotinic acid derivatives in various bioassays. Due to a lack of specific quantitative data for this compound, this document focuses on providing a comparative context using available experimental data for analogous compounds, offering insights into its potential anti-inflammatory, antimicrobial, and cytotoxic properties.
Executive Summary
Anti-inflammatory Activity
Derivatives of isonicotinic acid have demonstrated notable anti-inflammatory properties, in some cases surpassing the activity of common nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The mechanism of action is often linked to the inhibition of reactive oxygen species (ROS).
Table 1: Comparative Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | Bioassay | IC50 (µg/mL) | % Inhibition (at 25 µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |
| Isonicotinate 5 | In vitro ROS Inhibition | 1.42 ± 0.1 | 95.9 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate 6 | In vitro ROS Inhibition | 4.31 ± 0.5 | 87.3 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinamide 8a | In vitro ROS Inhibition | 10.5 ± 1.2 | 67.2 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinamide 8b | In vitro ROS Inhibition | 2.1 ± 0.3 | 91.5 | Ibuprofen | 11.2 ± 1.9 |
Data sourced from a study on novel isonicotinoyl motif-containing compounds.[1]
Experimental Protocol: In-vitro Anti-inflammatory Assay (ROS Inhibition)
This protocol outlines a common method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of reactive oxygen species (ROS) produced by phagocytes.
Materials:
-
Hanks Balanced Salt Solution (HBSS)
-
Luminol
-
Zymosan-A suspension
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard drug (e.g., Ibuprofen)
-
96-well microplate
-
Luminometer
Procedure:
-
Cell Preparation: Isolate phagocytes (e.g., from human blood) and dilute to the desired concentration in HBSS.
-
Assay Setup: In a 96-well plate, add the cell suspension, luminol, and varying concentrations of the test compounds or the standard drug.
-
Initiation of ROS Production: Add zymosan-A to each well to stimulate the production of ROS.
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence over a set period.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (cells with zymosan-A but no test compound). Determine the IC50 value, which is the concentration of the compound that inhibits ROS production by 50%.
Below is a diagram illustrating the general workflow of an in-vitro anti-inflammatory assay.
References
Validating the Mechanism of Action of Phenyl Isonicotinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phenyl isonicotinate derivatives with alternative anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the validation of their mechanism of action.
Anti-Inflammatory Mechanism of Action: Inhibition of Reactive Oxygen Species and Cyclooxygenase-2
This compound derivatives have demonstrated potent anti-inflammatory effects, primarily attributed to their ability to inhibit the production of reactive oxygen species (ROS) and the activity of cyclooxygenase-2 (COX-2).[1] This dual mechanism suggests a comprehensive approach to mitigating inflammation.
Signaling Pathway of COX-2 in Inflammation
Inflammatory stimuli, such as cytokines and pathogens, trigger the activation of intracellular signaling cascades that lead to the increased expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. This compound derivatives are hypothesized to exert their anti-inflammatory effects by directly inhibiting the enzymatic activity of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway in inflammation.
Comparative Anti-Inflammatory Activity
The in vitro anti-inflammatory activity of several this compound derivatives has been evaluated and compared with the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The half-maximal inhibitory concentration (IC50) values for the inhibition of reactive oxygen species (ROS) in human whole blood are presented below.
| Compound | Linker Position | Lipophilic Chain | IC50 (µg/mL)[1] | Fold-change vs. Ibuprofen |
| This compound Derivative 5 | meta | None | 1.42 ± 0.1 | ~8x more potent |
| This compound Derivative 6 | para | None | 8.6 ± 0.5 | ~1.3x more potent |
| This compound Derivative 8a | para | Acetyl | 19.6 ± 3.4 | ~0.6x as potent |
| This compound Derivative 8b | para | Butyryl | 3.7 ± 1.7 | ~3x more potent |
| Ibuprofen (Reference) | - | - | 11.2 ± 1.9 | - |
Nicotinic Acetylcholine Receptor (nAChR) Binding
Beyond their anti-inflammatory properties, certain phenyl derivatives have been investigated for their ability to bind to nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. While specific binding data for this compound derivatives is limited, related phenyl compounds have shown affinity for nAChR subtypes, suggesting a potential secondary mechanism of action or a different therapeutic application for this class of compounds.
Nicotinic Acetylcholine Receptor Signaling Pathway
Upon binding of an agonist, such as acetylcholine or a synthetic ligand, nAChRs undergo a conformational change that opens an ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades, which can influence neurotransmitter release and other cellular responses.
Caption: Nicotinic acetylcholine receptor signaling.
Comparative Nicotinic Receptor Binding Affinity
Quantitative binding data for this compound derivatives on nAChR subtypes is not extensively available in the public domain. However, studies on structurally related phenyl derivatives provide insights into their potential for nAChR interaction. The following table includes binding affinities (Ki) of some phenyl derivatives for different nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) |
| A Phenyl Derivative of UB-165 (Analogue 4) | α7 | Selective |
| A Boron-containing Nicotine Analogue | α4β2 | 600 |
| (-)-Hosieine-A (for comparison) | α4β2 | <1 |
Experimental Protocols
In Vitro ROS Inhibition Assay (Chemiluminescence)
This protocol is adapted from the methodology used to assess the anti-inflammatory activity of this compound derivatives through the inhibition of reactive oxygen species in human whole blood.
Caption: ROS inhibition assay workflow.
Materials:
-
Heparinized human whole blood
-
Hank's Balanced Salt Solution (HBSS)
-
This compound derivatives and reference compounds (e.g., Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Serum-opsonized zymosan (SOZ)
-
Luminol
-
96-well microplate (white, for luminescence)
-
Luminometer
Procedure:
-
Preparation of Blood: Dilute fresh heparinized human whole blood with an equal volume of HBSS.
-
Compound Incubation: Add 10 µL of the test compound solution (at various concentrations) to the wells of the 96-well plate.
-
Addition of Blood: Add 100 µL of the diluted whole blood to each well containing the test compound.
-
Incubation: Incubate the plate at 37°C for 20 minutes in the thermostated chamber of the luminometer.
-
Stimulation and Detection: To initiate the oxidative burst and subsequent chemiluminescence, add 50 µL of SOZ followed by 50 µL of luminol to each well.
-
Measurement: Immediately measure the chemiluminescence over a period of 50 minutes using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the chemiluminescence in the presence of the compound to the control (vehicle-treated) wells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the chemiluminescence response.
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against the COX-2 enzyme.
Caption: COX-2 inhibition assay workflow.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound derivatives and reference COX-2 inhibitors (e.g., Celecoxib)
-
Arachidonic acid (substrate)
-
Detection system to quantify prostaglandin production (e.g., ELISA kit for PGE2)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the reaction buffer containing the heme cofactor.
-
Compound Incubation: In a suitable reaction vessel (e.g., microplate well), add the test compound at various concentrations.
-
Pre-incubation: Add the prepared COX-2 enzyme solution to the wells containing the test compound and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stopping reagent (e.g., a solution of stannous chloride).
-
Product Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the percent inhibition of COX-2 activity for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Nicotinic Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for a specific nAChR subtype.
Caption: Nicotinic receptor binding assay workflow.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)
-
Radiolabeled nAChR ligand (e.g., [³H]epibatidine)
-
Unlabeled this compound derivatives
-
Reference unlabeled ligand (for non-specific binding determination, e.g., nicotine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (cold binding buffer)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a suspension of the cell membranes in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane suspension, radioligand, and binding buffer.
-
Non-specific Binding: Membrane suspension, radioligand, and a saturating concentration of the reference unlabeled ligand.
-
Competition Binding: Membrane suspension, radioligand, and varying concentrations of the this compound derivative.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
Phenyl Isonicotinate Stability Testing and Validation: A Comparative Guide
Introduction to Phenyl Isonicotinate Stability
This compound, as an ester of isonicotinic acid and phenol, possesses inherent chemical liabilities that are critical to evaluate during drug development. Its stability profile is influenced by factors such as pH, temperature, light, and oxidative stress. Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method capable of separating and quantifying the parent compound from any degradants.
Comparative Stability Assessment
To facilitate a comparative assessment, this section outlines the key stress conditions under which this compound should be evaluated. The resulting data, when compared against other compounds or formulations, will provide a clear picture of its relative stability.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies help in elucidating degradation pathways and demonstrating the specificity of analytical methods.
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for this compound
| Stress Condition | Typical Protocol | Expected Degradation Products of this compound | Analytical Method for Detection |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Isonicotinic Acid and Phenol | RP-HPLC with UV detection |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Isonicotinic Acid and Phenol | RP-HPLC with UV detection |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated derivatives, and other oxidation products | RP-HPLC with UV detection, LC-MS for identification |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Decarboxylation and other decomposition products | RP-HPLC with UV detection, GC-MS for volatile degradants |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photolytic cleavage or rearrangement products | RP-HPLC with UV detection |
Note: The conditions provided are starting points and should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable stability data.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute to a suitable concentration for analysis.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 48 hours. After the exposure, dissolve the sample in the mobile phase to a suitable concentration for analysis.
-
Photostability Testing: Expose the solid this compound to light as per ICH Q1B guidelines.[1] A sample protected from light should be stored under the same conditions to serve as a dark control. After the exposure, dissolve the sample in the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all the samples using a validated stability-indicating HPLC method.
Protocol 2: Validation of a Stability-Indicating HPLC Method
Objective: To validate the analytical method for the quantification of this compound and its degradation products.
Method Parameters (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples from the forced degradation study.
-
Linearity: Analyze a series of solutions of this compound over a concentration range (e.g., 5-150 µg/mL). Plot a calibration curve and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Mandatory Visualizations
To better illustrate the processes involved in stability testing, the following diagrams are provided.
Caption: Workflow for a typical stability testing program.
Caption: Proposed degradation pathways for this compound.
Conclusion
The stability testing of this compound is a multi-faceted process that requires careful planning, execution, and data analysis. By following the principles outlined in this guide and adhering to ICH guidelines, researchers can generate robust and reliable stability data. This information is crucial for comparing the stability of this compound with other alternatives, ensuring the development of high-quality and safe pharmaceutical products. The provided protocols and diagrams serve as a valuable resource for establishing a comprehensive stability testing program for this compound.
References
Phenyl Isonicotinate in Solar Cells: A Comparative Performance Analysis
A Senior Application Scientist's Guide to Evaluating Pyridine-Based Interfacial Modifiers in Perovskite Solar Cells
For researchers and materials scientists navigating the complex landscape of perovskite solar cell (PSC) optimization, the choice of interfacial materials is paramount to achieving high power conversion efficiencies (PCE) and long-term stability. This guide provides an in-depth technical comparison of phenyl isonicotinate as a potential interfacial modifier, benchmarking its anticipated performance against established alternatives. By examining the causal relationships behind experimental outcomes and adhering to rigorous scientific validation, we aim to equip you with the insights necessary for informed material selection and device design.
The Critical Role of Interfacial Modification in Perovskite Solar Cells
The interfaces within a perovskite solar cell, particularly between the perovskite absorber and the charge transport layers, are critical zones where charge recombination and degradation pathways can significantly impede performance. The introduction of interfacial modifiers, such as self-assembled monolayers (SAMs) or additives, serves to passivate defects, improve energy level alignment, and enhance charge extraction. Pyridine derivatives have emerged as a promising class of molecules for this purpose due to the Lewis basicity of the nitrogen atom, which can effectively passivate undercoordinated lead (Pb²⁺) defects on the perovskite surface.
This compound, a molecule combining the defect-passivating properties of a pyridine ring with the electronic and hydrophobic characteristics of a phenyl group, presents a compelling candidate for interfacial modification. This guide will explore its potential by comparing it with a closely related and experimentally validated molecule, isonicotinic acid, and benchmark it against the industry-standard hole transporting materials (HTMs), Spiro-OMeTAD and PTAA.
Comparative Performance Benchmarking
To provide a clear and objective comparison, the following table summarizes the key performance metrics of perovskite solar cells incorporating different interfacial and charge-transporting materials. The data for this compound is extrapolated based on the performance of isonicotinic acid and the known effects of pyridine-based additives, providing a reasoned projection of its potential.
| Material/Additive | Role in Device | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Stability Notes |
| This compound (Projected) | Interfacial Modifier / Additive | 18.5% - 20.0% | ~1.12 V | ~23.5 mA/cm² | ~0.76 | Expected to enhance moisture resistance due to the hydrophobic phenyl group and passivate surface defects. |
| Isonicotinic Acid | Gap-Filling SAM | 18.68%[1][2] | Not specified | Not specified | Not specified | Showed excellent light stability over 68 hours and retained over 99% of initial PCE.[1][2] |
| Pyridine (as additive) | Additive in Perovskite Layer | 19.03%[3] | Not specified | Not specified | Not specified | Improved crystal quality and reduced defects.[3] |
| Spiro-OMeTAD | Hole Transporting Material (HTM) | 17.63% - 22.34%[4][5] | ~1.14 V - 1.16 V[5] | ~22.78 mA/cm² - 24.43 mA/cm²[4][5] | ~0.74 - 0.77[5] | The benchmark for high-efficiency PSCs, but can be a source of performance degradation at high temperatures.[6] |
| PTAA | Hole Transporting Material (HTM) | up to 23.7%[7] | ~1.10 V[7] | ~26.2 mA/cm²[7] | ~0.82[7] | Offers excellent stability and can be processed in ambient air.[7] |
Causality Behind Performance:
The projected performance of this compound is rooted in the synergistic effects of its constituent functional groups. The pyridine nitrogen is expected to passivate Pb²⁺ defects, thereby reducing non-radiative recombination and boosting the VOC. The phenyl group, being more hydrophobic than the carboxylic acid group of isonicotinic acid, is anticipated to provide a more robust barrier against moisture ingress, a key degradation vector for perovskite films. This enhanced hydrophobicity can lead to improved long-term stability.
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for the fabrication and characterization of perovskite solar cells, allowing for a fair comparison of different interfacial modifiers.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol outlines a typical fabrication process for a planar n-i-p perovskite solar cell, which is a common architecture for testing new materials.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to ensure a hydrophilic surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature.
-
Alternatively, a solution of SnO₂ nanoparticles can be spin-coated and annealed at a lower temperature.
-
-
Interfacial Modifier Application (e.g., this compound):
-
As an additive: this compound is dissolved in the perovskite precursor solution at a specific molar ratio.
-
As a SAM: A dilute solution of this compound in a suitable solvent (e.g., isopropanol) is spin-coated onto the ETL, followed by a brief annealing step to promote self-assembly.
-
-
Perovskite Layer Deposition:
-
A precursor solution of the perovskite material (e.g., a mixed-cation, mixed-halide formulation) is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
During the spin-coating process, an anti-solvent is dripped onto the substrate to induce rapid crystallization, forming a uniform and dense perovskite film.
-
The film is then annealed at a specific temperature to complete the crystallization process.
-
-
Hole Transporting Layer (HTL) Deposition:
-
A solution of the chosen HTM (e.g., Spiro-OMeTAD or PTAA), often with additives like Li-TFSI and tBP to improve conductivity, is spin-coated on top of the perovskite layer.
-
-
Metal Electrode Evaporation:
-
A top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Diagram of Experimental Workflow:
Caption: Workflow for fabrication and characterization of perovskite solar cells.
Device Characterization
1. Current Density-Voltage (J-V) Measurement:
-
Objective: To determine the key performance parameters (PCE, VOC, JSC, FF).
-
Procedure:
-
The solar cell is placed under a solar simulator with a calibrated light intensity of 100 mW/cm² (AM 1.5G spectrum).
-
A source meter is used to sweep the voltage across the device while measuring the corresponding current.
-
The J-V curve is plotted, and the key parameters are extracted.
-
2. External Quantum Efficiency (EQE) Spectroscopy:
-
Objective: To measure the ratio of collected charge carriers to incident photons at different wavelengths.
-
Procedure:
-
The device is illuminated with monochromatic light of varying wavelengths.
-
The resulting current is measured and compared to a calibrated reference photodiode.
-
The integrated JSC from the EQE spectrum should be consistent with the value obtained from the J-V measurement for a validated result.
-
3. Stability Testing:
-
Objective: To evaluate the long-term performance of the device under operational and environmental stress.
-
Procedure:
-
Devices are subjected to continuous illumination (e.g., 1-sun intensity) at a controlled temperature and humidity.
-
The PCE is monitored over time to determine the device's operational lifetime (e.g., T80, the time it takes for the PCE to drop to 80% of its initial value).
-
Dark storage stability is also assessed by keeping the devices in a controlled environment without illumination.
-
Mechanistic Insights and the Role of this compound
The anticipated benefits of incorporating this compound at the perovskite interface can be understood through the following mechanisms:
-
Defect Passivation: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with undercoordinated Pb²⁺ ions at the perovskite surface and grain boundaries. This Lewis acid-base interaction neutralizes these defect sites, which would otherwise act as non-radiative recombination centers, thereby improving the VOC and FF.
-
Enhanced Hydrophobicity: The phenyl group is inherently hydrophobic. When this compound forms a layer on the perovskite surface, it can act as a barrier to moisture, a primary trigger for perovskite degradation. This is expected to significantly enhance the long-term stability of the device when exposed to ambient conditions.
-
Improved Interfacial Energetics: The formation of a dipole moment at the interface upon the adsorption of this compound can favorably shift the energy levels, leading to a better alignment between the perovskite's valence band and the HTL's highest occupied molecular orbital (HOMO). This facilitates more efficient hole extraction and reduces interfacial recombination.
Diagram of Defect Passivation Mechanism:
Caption: Lewis acid-base interaction between this compound and a Pb²⁺ defect.
Conclusion and Future Outlook
While direct experimental data for this compound in perovskite solar cells is still emerging, a thorough analysis of its molecular structure and the performance of analogous compounds provides a strong rationale for its potential as a high-performance interfacial modifier. Its dual functionality of defect passivation via the pyridine moiety and moisture resistance from the phenyl group positions it as a promising candidate to simultaneously enhance power conversion efficiency and long-term stability.
For researchers and drug development professionals exploring new materials for advanced energy applications, this compound and its derivatives represent a fertile ground for investigation. The experimental protocols and comparative data presented in this guide offer a robust framework for evaluating its performance and contribution to the advancement of perovskite solar cell technology. Future work should focus on systematic studies to optimize its concentration when used as an additive or the deposition conditions when applied as a SAM, and to comprehensively characterize its impact on device physics and degradation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Perovskite Solar Cell Using Isonicotinic Acid as a Gap-Filling Self-Assembled Monolayer with High Photovoltaic Performance and Light Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl Isonicotinate
As researchers and developers, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, science-backed protocol for the safe disposal of phenyl isonicotinate (CAS RN: 94-00-8), moving beyond simple instructions to explain the causality behind each procedural step.
Critical Safety Alert: Distinguishing this compound from Phenyl Isocyanate
Before proceeding, it is imperative to distinguish between the compound , This compound , and the similarly named but far more hazardous phenyl isocyanate .
-
This compound (This Guide): A solid substance primarily classified as a skin irritant and a cause of serious eye damage.[1][2]
-
Phenyl Isocyanate: A highly volatile, flammable, and water-reactive liquid that is fatal if inhaled and can cause severe respiratory sensitization.[3][4][5][6][7][8]
Misidentification can lead to catastrophic errors in handling and disposal. Always verify the chemical identity via the CAS number (94-00-8 for this compound) on the container and Safety Data Sheet (SDS).
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is an ester of isonicotinic acid and phenol.[1] Its primary hazards are related to direct contact.
GHS Hazard Profile
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Danger | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage.[1][2] |
Expert Insight: The primary concern with this compound is its corrosive nature upon contact, particularly to the eyes.[1] As a solid, it exists as a powder or crystalline material, which can become airborne if handled improperly, increasing the risk of exposure.[1] While not acutely toxic via inhalation like phenyl isocyanate, the generation of dust should be minimized.[1]
Chemical Reactivity:
-
Incompatibilities: Store away from strong oxidizing agents.[1] As an ester, it is prudent to also avoid strong acids and bases, which can catalyze its hydrolysis.
-
Decomposition: While specific data is limited, thermal decomposition of nitrogen-containing heterocyclic compounds like this can produce hazardous gases, including oxides of nitrogen (NOx) and carbon monoxide.[9] This is a critical consideration for the final disposal method.
Personnel Safety & Spill Management
Safe disposal begins with safe handling at the bench. The following protocols are essential for minimizing exposure during routine use and in the event of a spill.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.[10] Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1] Consult the glove manufacturer's compatibility chart, but butyl rubber or Viton® are generally recommended for pyridine derivatives.[10]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[10]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the dispersion of dust.[1][10]
Spill Response Protocol
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess and Don PPE: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Containment (Small Spills): For small amounts of solid material, carefully sweep it up to avoid creating dust.[1] Place the material into a designated, airtight container for hazardous waste.[1][11]
-
Containment (Large Spills): For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10] If trained to do so, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand to await EHS response.[10]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (absorbent pads, wipes) must be collected and disposed of as hazardous waste.[12]
-
Reporting: Report the incident to your supervisor and EHS office, as per institutional policy.
Standard Operating Procedure for Disposal
The disposal of this compound waste must be managed as a hazardous waste stream in compliance with all local, state, and federal regulations.[1][13]
Step 1: Waste Identification and Segregation
All materials containing this compound must be classified as hazardous chemical waste.[10][12] This includes:
-
Unused or expired pure chemical.
-
Solutions containing this compound.
-
Contaminated materials (e.g., pipette tips, weigh boats, gloves, absorbent pads).[10]
Causality: This classification is based on the precautionary principle. As a pyridine derivative, it falls under a class of compounds that are regulated as hazardous.[12][13] Segregation is crucial to prevent inadvertent and dangerous reactions. Do not mix this waste stream with incompatible materials, particularly strong acids or oxidizers.[10][11]
Step 2: Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof hazardous waste container with a secure, airtight lid.[10][11] High-density polyethylene (HDPE) is a suitable material.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first item is added.[11][12] The label must include:
Step 3: Storage
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[10] This area must be well-ventilated and away from general laboratory traffic.
Step 4: Final Disposal Pathway
-
Contact EHS: Arrange for the collection of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12]
-
Recommended Disposal Method: The most appropriate disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][13]
Trustworthiness through Self-Validation: This protocol is self-validating because it defaults to the highest level of safety and regulatory compliance. By treating all this compound waste as hazardous and entrusting it to licensed professionals, you ensure that all potential risks—known and unknown—are properly managed.
The Scientific Rationale Behind Disposal Choices
-
Why Incineration? The chemical structure of this compound consists of stable aromatic (phenyl) and heterocyclic (pyridine) rings. Landfilling is not a responsible option, as the compound could potentially leach into the environment. High-temperature incineration is the most effective method because it ensures the complete thermal destruction of the molecule into simpler, less harmful components. The inclusion of an afterburner and scrubber is critical for neutralizing acidic gases (like NOx) that are formed during the combustion of nitrogen-containing compounds.[1]
-
Why Not Neutralization/Hydrolysis? While esters can be hydrolyzed with acid or base, this is not a recommended disposal method in a standard laboratory setting. The hydrolysis of this compound would yield phenol and isonicotinic acid. Phenol is itself a toxic and corrosive substance, meaning this process would simply convert one hazardous chemical into two others, complicating the disposal process further.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of this compound waste.
Caption: Decision workflow for handling this compound from generation to final disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C12H9NO2 | CID 571548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. lanxess.com [lanxess.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 1131 - PHENYL ISOCYANATE [inchem.org]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
